2-Amino-1-(2-naphthyl)-1-ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-naphthalen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJHAXAIVJIVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370700 | |
| Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4899-26-7, 5696-74-2 | |
| Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(naphthalen-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-1-(2-naphthyl)-1-ethanol (CAS: 5696-74-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-1-(2-naphthyl)-1-ethanol, a pivotal chiral amino alcohol. With full editorial control, this document eschews a rigid template to deliver a narrative that is both scientifically rigorous and practically insightful for professionals in drug discovery and development.
Section 1: Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS number 5696-74-2, is an organic compound characterized by a naphthalene moiety linked to an ethanolamine side chain. This structure imparts a unique combination of aromaticity, basicity, and chirality, making it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5696-74-2 | |
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | Off-white to pale yellow solid | General chemical supplier data |
| Melting Point | 122-124 °C | [1] |
| Boiling Point | ~392.9 °C at 760 mmHg (Predicted) | |
| Flash Point | 122 °C | |
| Solubility | Soluble in polar organic solvents such as ethanol and methanol. | General chemical knowledge |
| InChI Key | PGJHAXAIVJIVSM-UHFFFAOYSA-N | [1] |
The presence of a chiral center at the carbon atom bearing the hydroxyl group means this compound exists as a pair of enantiomers, (R)- and (S)-2-amino-1-(2-naphthyl)-1-ethanol. The stereochemistry is of paramount importance as it dictates the molecule's interaction with biological targets, a recurring theme in the development of adrenergic agents.
Section 2: Synthesis and Stereochemical Considerations
The synthesis of β-amino alcohols like this compound is a well-established area of organic chemistry, often pivotal in the preparation of pharmaceuticals.
Retrosynthetic Analysis and Common Synthetic Pathways
A common retrosynthetic approach for 1,2-amino alcohols involves the nucleophilic ring-opening of an epoxide by an amine. For the target molecule, this translates to the reaction of 2-vinyloxirane (styrene oxide) with ammonia, or more elaborate strategies starting from 2-acetylnaphthalene.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for this compound.
Illustrative Synthetic Protocol: From 2-Acetylnaphthalene
Experimental Workflow: Synthesis of this compound
-
Bromination of 2-Acetylnaphthalene: 2-Acetylnaphthalene is reacted with a brominating agent, such as bromine in a suitable solvent like acetic acid, to yield 2-bromo-1-(2-naphthyl)ethan-1-one.
-
Reduction of the Ketone: The resulting α-bromoketone is then reduced to the corresponding bromohydrin, 2-bromo-1-(2-naphthyl)ethan-1-ol, using a reducing agent like sodium borohydride in an alcoholic solvent. This step introduces the chiral center. For enantioselective synthesis, a chiral reducing agent or a catalyst such as those used in the Sharpless asymmetric epoxidation could be employed.[3]
-
Epoxide Formation: The bromohydrin is treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis, forming the epoxide 2-(oxiran-2-yl)naphthalene.
-
Amination: The epoxide is then subjected to nucleophilic ring-opening with ammonia or a protected amine source. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Diagram 2: Synthetic Workflow
Caption: A plausible synthetic workflow from 2-acetylnaphthalene.
Section 3: Analytical Characterization and Chiral Separation
The unambiguous identification and purity assessment of this compound and its enantiomers are critical for its application in research and development.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While a specific spectrum for the title compound is not publicly available, related structures such as (R)-(+)-1-(2-Naphthyl)ethanol have been characterized.[4] For this compound, one would expect characteristic signals for the naphthyl protons in the aromatic region, a methine proton (CH-OH), and methylene protons (CH₂-NH₂) in the aliphatic region.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable.
Chiral Separation: A Critical Step
The separation of the (R)- and (S)-enantiomers is crucial for pharmacological studies, as biological activity is often stereospecific. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Protocol: Chiral HPLC Separation
-
Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the separation of a wide range of chiral compounds, including amino alcohols.[5][6][7] Columns like Chiralpak® AD-H or Lux® Amylose-1 are excellent starting points for method development.[6]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) as a polar modifier. The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution depending on the analyte's properties.
-
Detection: UV detection is suitable due to the presence of the naphthalene chromophore.
Diagram 3: Chiral HPLC Method Development Workflow
Caption: A systematic approach to developing a chiral HPLC method.
Section 4: Pharmacological Profile and Potential Applications
This compound is structurally related to a class of drugs known as β-adrenergic receptor antagonists, or beta-blockers. This structural similarity suggests that it may interact with adrenergic receptors and modulate their activity.
The Adrenergic System: A Primer
The adrenergic system, a key component of the sympathetic nervous system, is regulated by the catecholamines epinephrine and norepinephrine. These neurotransmitters act on α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological responses, including heart rate, blood pressure, and bronchodilation.
Potential as a β-Adrenergic Ligand
The ethanolamine side chain is a common pharmacophore in many β-adrenergic agonists and antagonists. The interaction of this moiety with a conserved aspartate residue in transmembrane helix 3 of the β2-adrenergic receptor is a critical determinant of ligand binding.[8] The bulky naphthyl group likely contributes to the overall affinity and selectivity of the compound for different adrenergic receptor subtypes (β₁, β₂, β₃).
Structure-Activity Relationship (SAR) Insights
Studies on pronethalol and related compounds have provided valuable SAR insights that can be extrapolated to the parent compound. The nature of the substituent on the amino group is a key determinant of whether a compound acts as an agonist or an antagonist, and its selectivity for β₁ versus β₂ receptors. The unsubstituted amino group in this compound makes it an interesting candidate for further pharmacological characterization, as it may exhibit a different profile compared to its N-alkylated counterparts.
Potential Therapeutic and Research Applications
Given its structural features, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents targeting the adrenergic system. It is also a useful tool for probing the structure and function of adrenergic receptors. Beyond its connection to adrenergic receptors, this compound and its derivatives are explored in other therapeutic areas, including as potential anti-inflammatory and analgesic agents.[3]
Section 5: Metabolism, Toxicology, and Safety Considerations
A thorough understanding of the metabolic fate and toxicological profile of any compound intended for pharmaceutical development is of utmost importance.
Metabolic Pathways
The metabolism of this compound is likely to proceed through several pathways, including:
-
N-acetylation and N-glucuronidation of the primary amino group.[9]
-
C- and N-oxidation mediated by cytochrome P450 enzymes.[9]
-
Glucuronidation and sulfation of the hydroxyl group.[10]
The metabolism of the structurally related compound, 2-naphthylamine, has been extensively studied due to its carcinogenicity.[9][11] 2-Naphthylamine undergoes N-hydroxylation by CYP1A2, a critical activation step that can lead to the formation of DNA adducts.[12]
Diagram 4: Potential Metabolic Pathways
Caption: Plausible metabolic transformations of the title compound.
Toxicological Profile and Carcinogenicity Concerns
A significant concern associated with compounds containing a 2-naphthylamine moiety is their potential carcinogenicity. 2-Naphthylamine is a known human bladder carcinogen.[12][13] Its carcinogenicity is attributed to its metabolic activation to reactive intermediates that form DNA adducts.[13]
One source suggests that this compound itself may be carcinogenic due to its ability to inhibit glutathione reductase, an enzyme involved in cellular detoxification. The formation of reactive metabolites is also a concern.
Key Toxicological Considerations:
-
Genotoxicity: The potential for this compound to cause DNA damage should be thoroughly investigated using a battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus test). The parent compound, 2-naphthylamine, exhibits weak mutagenicity in some microbial and mammalian systems in vitro.[14]
-
Carcinogenicity: Long-term carcinogenicity studies in animal models would be necessary to fully assess the carcinogenic potential of this compound.
-
Organ-Specific Toxicity: Given the known bladder carcinogenicity of 2-naphthylamine, particular attention should be paid to the potential for urinary tract toxicity.
Handling and Safety Precautions
Due to the potential toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
Section 6: Conclusion and Future Directions
This compound is a chiral molecule of significant interest to the pharmaceutical and medicinal chemistry communities. Its structural relationship to β-adrenergic antagonists makes it a valuable starting point for the design and synthesis of novel cardiovascular drugs. However, the potential for metabolic activation to toxic and carcinogenic species, stemming from the 2-naphthylamine core, necessitates a cautious and thorough toxicological evaluation of any new derivatives.
Future research in this area should focus on:
-
The development of efficient and highly enantioselective synthetic routes to access the pure (R)- and (S)-enantiomers.
-
A comprehensive pharmacological characterization of the individual enantiomers at a wide range of adrenergic and other G-protein coupled receptors.
-
Detailed metabolism and pharmacokinetic studies to understand the in vivo fate of the compound.
-
A rigorous toxicological assessment to fully elucidate its safety profile.
By addressing these key areas, the full potential of this compound as a versatile chemical scaffold can be realized in a safe and responsible manner.
References
- 1. This compound ,5696-74-2 _Chemical Cloud Database [chemcd.com]
- 2. prepchem.com [prepchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. (R)-(+)-1-(2-Naphthyl)ethanol | C12H12O | CID 6976569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Principles of Ligand Specificity on beta-2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. The carcinogenicity and metabolism of 2-naphthylamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]
- 14. publications.iarc.who.int [publications.iarc.who.int]
The Enigmatic Molecular Architecture of 2-Amino-1-(2-naphthyl)-1-ethanol: A Technical Guide for Chemical Researchers
Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Amino-1-(2-naphthyl)-1-ethanol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of detailed, publicly accessible experimental data, this guide synthesizes information from analogous compounds and general chemical principles to present a robust analytical framework.
Introduction: The Significance of Naphthyl-substituted Amino Alcohols
Naphthyl-substituted amino alcohols represent a class of organic compounds with significant potential in medicinal chemistry and asymmetric synthesis. The rigid, aromatic naphthyl group, combined with the chiral amino alcohol moiety, imparts unique stereochemical and electronic properties. This compound, with its CAS numbers 4899-26-7 and 5696-74-2, is a member of this family, holding promise as a pharmacological agent and a building block in the synthesis of more complex molecules.[1][2] This guide will delve into the intricacies of its molecular structure, drawing upon established analytical techniques and theoretical considerations.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. These properties are critical for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| CAS Number | 4899-26-7, 5696-74-2 | |
| Melting Point | 118-124 °C | |
| Appearance | White to off-white solid | |
| Synonyms | alpha-(Aminomethyl)-2-naphthalenemethanol |
Stereochemistry and Conformational Analysis: The Chiral Core
The presence of a stereogenic center at the carbon atom bearing the hydroxyl group (C1) is a defining feature of this compound. This chirality gives rise to two enantiomers, (R)- and (S)-2-Amino-1-(2-naphthyl)-1-ethanol, which are non-superimposable mirror images. The distinct spatial arrangement of these enantiomers is crucial, as it often dictates their differential interactions with other chiral molecules, such as biological receptors and enzymes.
The conformation of the molecule is significantly influenced by intramolecular hydrogen bonding between the hydroxyl group and the amino group. This interaction restricts the rotational freedom around the C1-C2 bond, leading to a more defined three-dimensional structure. This conformational rigidity is a key factor in its potential application as a chiral ligand in asymmetric catalysis.
Synthesis and Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and connectivity of protons. Expected signals would include those for the aromatic naphthyl protons, the methine proton at C1, the methylene protons at C2, and the exchangeable protons of the amino and hydroxyl groups.
-
¹³C NMR: Would reveal the number of unique carbon environments. The spectrum would show distinct signals for the carbons of the naphthyl ring, the C1 and C2 carbons of the ethanolamine chain.
-
-
Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups. Characteristic absorption bands would be expected for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively, as well as C-H and C=C vibrations from the aromatic naphthyl ring.
-
Mass Spectrometry (MS): Would determine the molecular weight and provide information about the fragmentation pattern. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound.
Potential Pharmacological and Chemical Applications
This compound is described as a pharmacological agent. There is an indication that its metabolic pathways may involve glucuronidation and sulfation. Furthermore, it has been suggested that it may exhibit carcinogenic properties through the inhibition of glutathione reductase.
The structural motif of a chiral amino alcohol attached to a bulky aromatic group makes this compound a candidate for use as a chiral ligand in asymmetric synthesis. Such ligands are pivotal in the development of catalysts for enantioselective reactions, which are critical in the production of single-enantiomer pharmaceuticals.
Analytical Methodologies: Chiral Separation
Due to its chiral nature, the separation of the enantiomers of this compound is essential for both analytical characterization and for the isolation of the desired stereoisomer for specific applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
A typical chiral HPLC method would involve:
-
Chiral Stationary Phase (CSP): A column with a chiral selector that interacts differently with the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is commonly used in normal-phase chiral HPLC. The addition of a small amount of an acidic or basic additive can improve peak shape and resolution.
Conclusion and Future Directions
This compound is a chiral molecule with a structural framework that suggests significant potential in both pharmacology and synthetic chemistry. While this guide provides a foundational understanding of its molecular structure and potential applications based on available data and chemical principles, a comprehensive experimental investigation is warranted. Future research should focus on the detailed synthesis, full spectroscopic characterization, and thorough pharmacological evaluation of both the racemic mixture and the individual enantiomers of this compound. Such studies will be instrumental in unlocking the full potential of this enigmatic molecule.
References
Spectroscopic data of 2-Amino-1-(2-naphthyl)-1-ethanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-1-(2-naphthyl)-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral amino alcohol derivative of naphthalene. Its structural motif is of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel compounds.[1][2][3][4] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and its spectral characteristics. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for researchers in the field.[5]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Methodologies for NMR Analysis
A standard approach for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent and instrument parameters is critical for achieving optimal resolution and sensitivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons (OH and NH₂).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Utilize a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the spectrum at a standard temperature, typically 298 K.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Acquire the spectrum on the same instrument.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the methine proton adjacent to the hydroxyl group, the methylene protons of the aminoethyl side chain, and the exchangeable protons of the amine and hydroxyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Naphthalene-H | 7.4 - 8.0 | Multiplet | - |
| CH-OH | ~4.8 | Doublet of doublets | ~4-8 |
| CH₂-NH₂ | ~2.8 - 3.0 | Multiplet | ~4-8, ~12-14 |
| NH₂ | Variable | Broad singlet | - |
| OH | Variable | Singlet | - |
-
Aromatic Protons (7.4 - 8.0 ppm): The seven protons on the naphthalene ring will appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments and spin-spin coupling.
-
Methine Proton (~4.8 ppm): The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene group.
-
Methylene Protons (~2.8 - 3.0 ppm): The two protons of the methylene group (CH₂-NH₂) are diastereotopic and will appear as a multiplet due to coupling with the adjacent methine proton.
-
Amine and Hydroxyl Protons (Variable): The chemical shifts of the NH₂ and OH protons are variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in the presence of D₂O.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Naphthalene-C (quaternary) | 130 - 135 |
| Naphthalene-CH | 122 - 129 |
| CH-OH | ~70 |
| CH₂-NH₂ | ~45 |
-
Aromatic Carbons (122 - 135 ppm): The ten carbons of the naphthalene ring will resonate in the downfield region, with the quaternary carbons appearing at slightly lower fields than the protonated carbons.
-
Methine Carbon (~70 ppm): The carbon attached to the hydroxyl group (CH-OH) will appear in the mid-field region.
-
Methylene Carbon (~45 ppm): The carbon of the methylene group (CH₂-NH₂) will be the most upfield signal in the aliphatic region.
Visualizing the Molecular Structure
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Methodology for IR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
IR Spectral Data and Interpretation
The IR spectrum of this compound will display characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | O-H stretch, N-H stretch | Alcohol, Primary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |
| ~1650 - 1580 | N-H bend | Primary Amine |
| ~1200 - 1000 | C-O stretch | Alcohol |
| ~1100 - 1000 | C-N stretch | Amine |
-
O-H and N-H Stretching (3400 - 3200 cm⁻¹): A broad band in this region is characteristic of the O-H stretching vibration of the alcohol, often overlapping with the N-H stretching vibrations of the primary amine.[6][7]
-
C-H Stretching (3100 - 2850 cm⁻¹): Aromatic C-H stretches appear at slightly higher wavenumbers (3100-3000 cm⁻¹) than aliphatic C-H stretches (3000-2850 cm⁻¹).
-
Aromatic C=C Stretching (~1600 - 1450 cm⁻¹): Several sharp bands in this region are indicative of the carbon-carbon double bond stretching within the naphthalene ring.[8]
-
N-H Bending (~1650 - 1580 cm⁻¹): The scissoring vibration of the primary amine group typically appears in this range.
-
C-O and C-N Stretching (~1200 - 1000 cm⁻¹): The stretching vibrations of the C-O and C-N single bonds will be present in the fingerprint region of the spectrum.
Experimental Workflow Diagram
Caption: Workflow for obtaining and interpreting an FTIR spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Methodology for Mass Spectrometry Analysis
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the abundance of each ion to generate a mass spectrum.
Mass Spectral Data and Fragmentation Analysis
The mass spectrum of this compound (Molecular Weight: 187.24 g/mol ) will show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 157 | [C₁₁H₉O]⁺ | Loss of CH₂NH₂ (alpha-cleavage) |
| 129 | [C₁₀H₉]⁺ | Naphthylmethyl cation |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |
-
Molecular Ion (m/z 187): The peak corresponding to the intact molecule radical cation should be observable.
-
Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the carbon of the methylene group is a likely site for fragmentation. This can lead to two primary fragment ions:
-
Loss of CH₂NH₂ (m/z 157): Cleavage of the Cα-Cβ bond with charge retention on the naphthyl-containing fragment results in an ion at m/z 157.[9][10][11] This is often a prominent peak.
-
Formation of [CH₂NH₂]⁺ (m/z 30): The alternative alpha-cleavage where the charge is retained on the amino-methylene fragment gives a characteristic peak at m/z 30.[9][12]
-
-
Naphthylmethyl Cation (m/z 129): Further fragmentation can lead to the formation of the stable naphthylmethyl cation.
Fragmentation Pathway Diagram
Caption: Major fragmentation pathways of this compound in EI-MS.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of atoms within the molecule. IR spectroscopy confirms the presence of the key hydroxyl, amino, and aromatic functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important chemical entity in their scientific endeavors.
References
- 1. 2-Amino-1-(2-naphthyl)ethanol - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. FCKeditor - Resources Browser [nstu.ru]
- 4. This compound ,5696-74-2 _Chemical Cloud Database [chemcd.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. whitman.edu [whitman.edu]
Synthesis route for racemic 2-Amino-1-(2-naphthyl)-1-ethanol
An In-depth Technical Guide to the Synthesis of Racemic 2-Amino-1-(2-naphthyl)-1-ethanol
Introduction
This compound is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] As a pharmacological agent, it has been noted for its potential metabolic pathways and biological effects. Furthermore, chiral versions of such amino alcohols serve as crucial precursors to ligands and catalysts for stereoselective transformations, including the renowned Corey-Bakshi-Shibata (CBS) catalysts.[3]
This guide provides a comprehensive overview of robust and field-proven synthetic routes to racemic this compound, designed for researchers and professionals in drug development and chemical synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful execution. Two primary, validated pathways will be examined in detail: a classic multi-step route via the Delépine reaction and a more direct approach involving the ring-opening of an epoxide.
Part 1: Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound involves disconnecting the target molecule at key functional group linkages. The two most strategically sound disconnections are at the C-N bond and the C-O bond of the amino alcohol moiety, leading to two distinct synthetic strategies.
Caption: Retrosynthetic analysis of this compound.
Part 2: Primary Synthesis Route via the Delépine Reaction
This pathway is a robust and well-established method that builds the molecule sequentially, starting from the commercially available 2'-acetonaphthone. It relies on the Delépine reaction for the controlled introduction of a primary amine.[4][5]
Workflow Overview
The overall process involves three distinct stages: α-bromination of a ketone, formation of a primary amine via a hexaminium salt, and finally, reduction of the ketone to the target secondary alcohol.
Caption: Workflow for the Delépine reaction pathway.
Step 1: Synthesis of 2-Bromo-1-(2-naphthyl)ethanone
Rationale: The synthesis begins with the α-halogenation of 2'-acetonaphthone. This introduces a bromine atom at the carbon adjacent to the carbonyl group, transforming it into a reactive electrophile (an α-halo ketone) suitable for subsequent nucleophilic substitution.[6] Bromine in acetic acid is a common and effective reagent for this transformation.
Experimental Protocol:
-
In a fume hood, dissolve 2'-acetonaphthone in glacial acetic acid in a three-necked flask equipped with a dropping funnel, magnetic stirrer, and condenser.
-
Cool the stirred solution in an ice bath.
-
Slowly add a solution of elemental bromine (Br₂) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the red-brown color of bromine fades.
-
Pour the reaction mixture slowly into a beaker of ice water with stirring.
-
The solid product, 2-bromo-1-(2-naphthyl)ethanone, will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove acetic acid and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the purified α-bromo ketone.
Step 2: Delépine Amine Synthesis
Rationale: The Delépine reaction provides a method for synthesizing primary amines from reactive alkyl halides.[7] It utilizes hexamethylenetetramine (urotropine) as an ammonia surrogate.[8][9] This reagent efficiently alkylates to form a stable quaternary ammonium salt, preventing the common problem of over-alkylation seen when using ammonia directly.[4] Subsequent hydrolysis of this salt in acidic ethanol liberates the desired primary amine hydrochloride.[8][9]
Experimental Protocol:
-
Suspend 2-bromo-1-(2-naphthyl)ethanone and an equimolar amount of hexamethylenetetramine in chloroform or a similar halogenated solvent.
-
Reflux the mixture with stirring for several hours. The quaternary ammonium salt will precipitate from the solution.
-
Cool the mixture and collect the hexaminium salt by filtration. Wash it with the solvent and dry.
-
For hydrolysis, suspend the dried salt in a mixture of 95% ethanol and concentrated hydrochloric acid.
-
Reflux the suspension for 12-18 hours. During this process, the salt dissolves as it hydrolyzes.
-
Cool the resulting solution to induce crystallization of the 2-amino-1-(2-naphthyl)ethanone hydrochloride.
-
Collect the product by filtration, wash with cold ethanol, and dry.
Self-Validation and Causality: The formation of a precipitate in the first part of the protocol is a key indicator of successful salt formation. The subsequent hydrolysis step is driven by the acidic breakdown of the hexamine cage, which releases formaldehyde (as its diethyl acetal in ethanol) and ammonium chloride, leaving the primary amine as its hydrochloride salt.[8] It is crucial to use acidic conditions for hydrolysis to favor the formation of the amine (Delépine reaction) over the competing Sommelet reaction, which would yield an aldehyde.[4]
Step 3: Reduction to this compound
Rationale: The final step is the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups, making it ideal for this substrate.[10] The reaction is typically performed in a protic solvent like methanol or ethanol.
Experimental Protocol:
-
Dissolve the 2-amino-1-(2-naphthyl)ethanone hydrochloride from the previous step in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring. Effervescence (hydrogen gas evolution) will be observed.
-
After the addition is complete, continue stirring the reaction at room temperature for a few hours.
-
Quench the reaction by the careful, slow addition of dilute hydrochloric acid to neutralize any excess NaBH₄.
-
Adjust the pH of the solution to basic (pH > 10) with aqueous sodium hydroxide to deprotonate the amine and precipitate the free amino alcohol.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude racemic this compound.
-
The product can be further purified by recrystallization.
Quantitative Data Summary (Route A)
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | 2'-Acetonaphthone | Bromine (Br₂) | Acetic Acid | 80-90% |
| 2 | 2-Bromo-1-(2-naphthyl)ethanone | Hexamine, HCl | Chloroform, Ethanol | 70-85% |
| 3 | 2-Amino-1-(2-naphthyl)ethanone HCl | Sodium Borohydride (NaBH₄) | Methanol | >90% |
Part 3: Alternative Synthesis Route via Epoxide Ring-Opening
This pathway represents a more convergent and highly atom-economical approach to the target molecule. It hinges on the regioselective ring-opening of a pre-formed epoxide with an amine nucleophile.[11]
Workflow Overview
The synthesis starts with the commercially available 2-(naphthalen-2-yl)oxirane[12], which is subjected to ammonolysis to directly form the target amino alcohol.
Caption: Workflow for the epoxide ring-opening pathway.
Step: Ammonolysis of 2-(Naphthalen-2-yl)oxirane
Rationale: The ring-opening of epoxides is a fundamental reaction in organic synthesis.[13] When an unsymmetrical epoxide is treated with a nucleophile like ammonia under neutral or basic conditions, the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. However, for aryl-substituted epoxides (styrene oxide derivatives), the attack preferentially occurs at the benzylic carbon due to the electronic stabilization of the partial negative charge that develops in the transition state. This regioselectivity is key to the success of this route, ensuring the formation of the desired 1-amino-2-ol isomer.[11]
Experimental Protocol:
-
Place 2-(naphthalen-2-yl)oxirane[12] in a sealed pressure vessel.
-
Add a suitable co-solvent to improve solubility, such as isopropanol or 1,4-dioxane.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture at 80-90 °C with stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Self-Validation and Causality: This one-step protocol is highly efficient. The regioselectivity is governed by electronic factors of the aryl substituent, leading cleanly to the desired product.[11] The reaction is stereospecific, resulting in an anti-addition of the amino and hydroxyl groups across the former epoxide ring. Since the starting epoxide is racemic, the final amino alcohol product will also be racemic.
Quantitative Data Summary (Route B)
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | 2-(Naphthalen-2-yl)oxirane | Aqueous Ammonia | Isopropanol | 70-85% |
Conclusion
Two effective and reliable synthetic routes for the preparation of racemic this compound have been presented.
-
The Delépine Reaction Pathway is a classic, multi-step approach that offers high yields and uses well-understood, fundamental organic reactions. It is particularly advantageous when the starting 2'-acetonaphthone is readily available and large quantities are required, as each step is robust and scalable.
-
The Epoxide Ring-Opening Pathway is a more modern, convergent, and atom-economical alternative. Its primary advantage is the direct conversion of a commercially available epoxide to the final product in a single, high-yielding step. This route is ideal for rapid synthesis, provided the starting epoxide is accessible.
The choice between these routes will depend on factors specific to the research or development environment, including the availability of starting materials, required scale, and time constraints. Both methods, when executed with care, provide reliable access to this valuable amino alcohol scaffold.
References
- 1. diva-portal.org [diva-portal.org]
- 2. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. Delepine reaction [organic-chemistry.org]
- 6. 2-BROMO-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE | CAS 613-54-7 [matrix-fine-chemicals.com]
- 7. Delépine Reaction [drugfuture.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scribd.com [scribd.com]
- 10. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]
- 11. ursa.cat [ursa.cat]
- 12. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-Depth Technical Guide to Key Precursors for the Synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol
Abstract: 2-Amino-1-(2-naphthyl)-1-ethanol is a significant vicinal amino alcohol scaffold found in various pharmacologically active agents and chiral ligands.[1] Its synthesis is a topic of considerable interest in medicinal and process chemistry. This guide provides an in-depth analysis of the primary synthetic routes, focusing on the critical precursors that form the backbone of this molecule. We will explore the causality behind precursor selection, compare the dominant synthetic strategies, and provide field-proven protocols to empower researchers in drug development and organic synthesis.
Introduction and Retrosynthetic Analysis
This compound is a β-amino alcohol characterized by a naphthyl group and a chiral carbinol center.[1] The strategic disconnection of this target molecule reveals two principal retrosynthetic pathways, each defined by the bond being formed and the corresponding precursors required.
The most logical disconnections are at the C1-C2 bond or the C1-N bond. This leads to two primary synthetic strategies:
-
Strategy A: The Cyanohydrin Pathway. This approach involves the formation of the C1-C2 bond by reacting a naphthyl carbonyl compound with a cyanide source. The resulting cyanohydrin intermediate is then reduced to the target amino alcohol.
-
Strategy B: The Nitroaldol (Henry) Pathway. This strategy also forms the C1-C2 bond, but through the reaction of a naphthyl aldehyde with a nitroalkane. The subsequent reduction of the nitro group yields the desired amine.
This guide will dissect these two pathways, focusing on the properties, advantages, and chemical logic of their respective key precursors.
The Cornerstone Precursor: 2-Naphthaldehyde
In both dominant synthetic strategies, the entire naphthyl-carbinol portion of the final molecule originates from a single, crucial precursor: 2-naphthaldehyde . Its chemical structure provides the electrophilic carbonyl carbon necessary for the key C-C bond-forming reactions.
| Property | Value |
| IUPAC Name | Naphthalene-2-carbaldehyde |
| CAS Number | 66-99-9 |
| Molecular Formula | C₁₁H₈O |
| Molecular Weight | 156.18 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 58-61 °C |
The selection of 2-naphthaldehyde as the primary precursor is driven by its commercial availability and the predictable reactivity of its aldehyde functional group, which readily undergoes nucleophilic attack.
Synthetic Strategy A: The Cyanohydrin Pathway
This pathway is a classic and reliable method for constructing β-amino alcohols. It hinges on the formation of a cyanohydrin intermediate, which serves as a masked aminoethyl group.
Key Precursors for the Cyanohydrin Pathway
-
2-Naphthaldehyde: The electrophilic naphthyl source.
-
Cyanide Source (e.g., KCN, NaCN, or TMSCN): The nucleophile that introduces both the C2 carbon and the nitrogen atom. Hydrogen cyanide (HCN), often generated in situ, is the reactive species.[2][3]
Mechanistic Rationale and Workflow
The synthesis proceeds in two fundamental stages: cyanohydrin formation and nitrile reduction.
Diagram: Cyanohydrin Pathway Workflow
Caption: Workflow from 2-naphthaldehyde to the final product via the cyanohydrin pathway.
-
Cyanohydrin Formation: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-naphthaldehyde. This addition is typically base-catalyzed to ensure a sufficient concentration of CN⁻.[3] The resulting tetrahedral alkoxide intermediate is then protonated by a weak acid (like HCN itself or water) to yield the cyanohydrin.[2][4] This step effectively installs the C-C bond and the nitrogen atom in a single operation.
-
Nitrile Reduction: The cyano group of the intermediate is then reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) are effective for this transformation.[3][5] This step converts the nitrile into the required amino group, completing the synthesis.
Experimental Protocol: Cyanohydrin Pathway
Step 1: Synthesis of 2-Hydroxy-3-(naphthalen-2-yl)propanenitrile
-
In a well-ventilated fume hood, dissolve 2-naphthaldehyde (15.6 g, 0.1 mol) in 100 mL of ethanol in a three-necked flask equipped with a stirrer and a dropping funnel.
-
In a separate beaker, prepare a solution of potassium cyanide (KCN) (7.15 g, 0.11 mol) in 50 mL of water.
-
Cool the naphthaldehyde solution to 0-5 °C using an ice bath.
-
Slowly add the KCN solution dropwise to the stirred naphthaldehyde solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify carefully with dilute HCl to pH ~5-6.
-
Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin intermediate.
Step 2: Reduction to this compound
-
Caution: LiAlH₄ reacts violently with water. In a dry three-necked flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (5.7 g, 0.15 mol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Dissolve the crude cyanohydrin from Step 1 in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, keeping the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and then water again (17.1 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Synthetic Strategy B: The Henry (Nitroaldol) Pathway
The Henry reaction is a powerful C-C bond-forming reaction that provides an alternative route to β-amino alcohols.[6][7][8] It involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[6][9]
Key Precursors for the Henry Pathway
-
2-Naphthaldehyde: The electrophilic naphthyl source.
-
Nitromethane (CH₃NO₂): This precursor provides the C2-N unit. The α-proton of nitromethane is acidic and can be removed by a base to form a nucleophilic nitronate anion.
| Property | Value |
| IUPAC Name | Nitromethane |
| CAS Number | 75-52-5 |
| Molecular Formula | CH₃NO₂ |
| Molecular Weight | 61.04 g/mol |
| Appearance | Colorless, oily liquid |
| Boiling Point | 101.2 °C |
Mechanistic Rationale and Workflow
Similar to the cyanohydrin route, this synthesis involves two main stages: the nitroaldol addition and the subsequent reduction of the nitro group.
Diagram: Henry Pathway Workflow
Caption: Workflow from 2-naphthaldehyde to the final product via the Henry reaction pathway.
-
Henry Reaction: A base deprotonates nitromethane to form a resonance-stabilized nitronate anion. This anion then acts as a carbon nucleophile, attacking the carbonyl carbon of 2-naphthaldehyde. The resulting alkoxide is protonated during workup to give the β-nitro alcohol intermediate, 2-nitro-1-(2-naphthyl)ethanol.[6]
-
Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine. This transformation is commonly achieved by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or with metal-acid systems like tin (Sn) in hydrochloric acid (HCl).
Experimental Protocol: Henry Pathway
Step 1: Synthesis of 2-Nitro-1-(naphthalen-2-yl)ethanol
-
To a stirred solution of 2-naphthaldehyde (15.6 g, 0.1 mol) in nitromethane (61 g, 1.0 mol, used as both reactant and solvent), add a catalytic amount of sodium hydroxide (0.4 g, 0.01 mol).
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and slowly add dilute HCl to neutralize the catalyst and quench the reaction.
-
Remove the excess nitromethane under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-nitro alcohol.
Step 2: Reduction to this compound
-
Dissolve the crude 2-nitro-1-(naphthalen-2-yl)ethanol in methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the nitro alcohol).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
-
Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 6-12 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Combine the filtrates and evaporate the solvent to yield the final product, this compound.
Comparison of Precursors and Pathways
| Feature | Cyanohydrin Pathway | Henry (Nitroaldol) Pathway |
| Primary Precursors | 2-Naphthaldehyde, KCN/NaCN | 2-Naphthaldehyde, Nitromethane |
| Key Intermediate | Cyanohydrin | β-Nitro Alcohol |
| Safety Concerns | Highly toxic cyanide salts and HCN gas. | Nitromethane is flammable and can be explosive. |
| Reduction Step | Requires strong reducing agents (LiAlH₄) or high-pressure hydrogenation. | Can be reduced under milder catalytic hydrogenation conditions. |
| Atom Economy | Generally good. | Good, with water as the primary byproduct. |
| Versatility | Cyanohydrins are versatile intermediates for other functional groups like α-hydroxy acids.[3][4] | Nitro alcohols are also useful synthetic intermediates.[6] |
Conclusion
The synthesis of this compound is most efficiently approached through two well-established pathways, both of which rely on 2-naphthaldehyde as the indispensable naphthyl-containing precursor. The choice between the cyanohydrin and Henry reaction pathways depends on laboratory capabilities, safety considerations, and desired scale. The cyanohydrin route, utilizing a cyanide salt , offers a direct introduction of the C-N unit but requires handling of highly toxic materials and potent reducing agents. The Henry pathway, employing nitromethane , is a powerful alternative that often allows for milder reduction conditions in the final step. A thorough understanding of these key precursors and their associated reaction mechanisms is paramount for any researcher or professional aiming to synthesize this important amino alcohol scaffold.
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Henry Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Pharmacological Properties of 2-Amino-1-(2-naphthyl)-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(2-naphthyl)-1-ethanol is a synthetic amino alcohol that has garnered interest in the field of pharmacology, primarily for its potential interactions with the adrenergic system. Structurally, it features a naphthalene ring, which imparts significant lipophilicity, and a side chain containing a hydroxyl group and an amino group, characteristic of many adrenergic ligands. This guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its synthesis, mechanism of action, and potential therapeutic implications. While this compound is commercially available for research purposes, its full pharmacological profile is still an area of active investigation.[1][2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its pharmacological evaluation.
| Property | Value | Source |
| CAS Number | 5696-74-2 | |
| Molecular Formula | C₁₂H₁₃NO | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol and other organic solvents. Limited solubility in water. | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the reduction of an α-amino ketone precursor. A general synthetic scheme is outlined below. The specific details of the synthesis can be adapted from methods used for analogous amino alcohols.[4][5]
Synthetic Workflow Diagram
Caption: A generalized synthetic pathway for this compound.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 2-(Amino)-1-(2-naphthyl)ethanone (Intermediate 1)
-
Dissolve 2-bromoacetylnaphthalene in a suitable organic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a solution of an aminating agent (e.g., a solution of ammonia in methanol or a protected amine like hexamethylenetetramine followed by acidic hydrolysis) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino ketone.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to this compound (Final Product)
-
Dissolve the purified 2-(amino)-1-(2-naphthyl)ethanone in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure, and extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude this compound.
-
The final product can be further purified by recrystallization or column chromatography.
Pharmacological Properties
Mechanism of Action: Evidence for β-Adrenergic Blockade
Early studies on derivatives of this compound, such as pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol), identified them as β-adrenergic blocking agents.[6][7] This suggests that the parent compound, this compound, likely also interacts with β-adrenergic receptors. As a β-adrenergic antagonist, it would competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors.
Signaling Pathway of β-Adrenergic Receptor Antagonism
Caption: The proposed mechanism of action of this compound as a β-adrenergic antagonist.
Experimental Evaluation of β-Adrenergic Activity
To definitively characterize the interaction of this compound with β-adrenergic receptors, the following experimental workflow is recommended.
Caption: A standard workflow for characterizing a potential β-adrenergic antagonist.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol) and increasing concentrations of this compound.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cell Culture: Plate cells expressing β1- or β2-adrenergic receptors in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Treatment: Add increasing concentrations of this compound to the cells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. The data will show a dose-dependent inhibition of the agonist-induced cAMP production, from which an IC₅₀ value can be determined.
Pharmacokinetics and Metabolism
-
Absorption: The naphthyl group suggests good lipophilicity, which may lead to good oral absorption.
-
Distribution: It is likely to distribute into various tissues, and its ability to cross the blood-brain barrier would be of interest for potential central nervous system effects.
-
Metabolism: The amino alcohol moiety can undergo several metabolic transformations. The primary amino group can be a substrate for monoamine oxidase (MAO) or undergo N-acetylation. The hydroxyl group can be glucuronidated or sulfated. The naphthalene ring is susceptible to aromatic hydroxylation, which can lead to the formation of phenolic metabolites.
-
Excretion: Metabolites are typically more water-soluble and are excreted via the kidneys.
Toxicology and Safety Considerations
A significant concern with compounds containing a 2-naphthylamine moiety is the potential for carcinogenicity. 2-Naphthylamine itself is a known human bladder carcinogen.[3] The metabolism of this compound could potentially lead to the formation of reactive metabolites that can form DNA adducts, a key step in chemical carcinogenesis.[8] One proposed mechanism involves the inhibition of glutathione reductase, an enzyme crucial for detoxifying reactive oxygen species.
A thorough toxicological evaluation, including genotoxicity assays (e.g., Ames test, micronucleus assay) and long-term carcinogenicity studies in animal models, would be essential before this compound could be considered for any therapeutic development.
Potential Therapeutic Applications
Given the evidence suggesting that this compound and its derivatives act as β-adrenergic antagonists, their potential therapeutic applications would lie in areas where β-blockers are traditionally used:
-
Cardiovascular Diseases: Hypertension, angina pectoris, myocardial infarction, and certain arrhythmias.
-
Other Conditions: Glaucoma, anxiety, and migraine prophylaxis.
The potential for anti-inflammatory and analgesic effects has also been suggested for related amino alcohol structures, but this would need to be specifically investigated for this compound.[9] The development of drugs for neurological disorders is another area where related compounds have been explored.[9]
Conclusion
This compound is a pharmacologically interesting molecule with a high probability of acting as a β-adrenergic antagonist. Its synthesis is achievable through standard organic chemistry techniques. However, significant data gaps remain, particularly in its detailed pharmacokinetic profile and a comprehensive toxicological assessment. The potential for carcinogenic metabolites derived from the 2-naphthylamine structure is a major hurdle that would need to be addressed in any drug development program. Further research is warranted to fully elucidate its pharmacological properties and to explore the potential for developing safer and more efficacious analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. -Adrenergic blocking agents. 11. Heterocyclic analogs of pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro reaction of the carcinogen, N-hydroxy-2-naphthylamine, with DNA at the C-8 and N2 atoms of guanine and at the N6 atom of adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
The Unseen Workhorse: A Technical Guide to 2-Amino-1-(2-naphthyl)-1-ethanol in Biochemical Research
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Building Block
In the vast landscape of biochemical research, certain molecules, while not always in the spotlight, serve as foundational tools that have paved the way for significant discoveries. 2-Amino-1-(2-naphthyl)-1-ethanol is one such unassuming yet pivotal compound. With the chemical formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol , this chiral amino alcohol is more than a mere synthetic intermediate.[1] Its structural resemblance to endogenous catecholamines has positioned it as a valuable scaffold in the study of adrenergic signaling, a cornerstone of human physiology and pharmacology. This guide provides an in-depth exploration of the multifaceted role of this compound, moving beyond its basic chemical identity to elucidate its mechanistic intricacies and practical applications in the laboratory. For the discerning researcher, understanding the nuances of this compound opens doors to a more profound comprehension of G-protein coupled receptor (GPCR) function and the development of novel therapeutics.
Core Mechanism of Action: A Window into Adrenergic Receptor Modulation
The scientific significance of this compound is intrinsically linked to its interaction with adrenergic receptors, specifically the β-adrenergic receptor subtypes. While direct binding affinity data for the parent compound is not extensively published, its N-alkylated derivatives, pronethalol and propranolol, are archetypal non-selective β-adrenergic antagonists that have been instrumental in defining the field.[2][3] The (R)-enantiomer of pronethalol, for instance, has been shown to be significantly more active than its (S)-enantiomer, highlighting the stereospecificity of this interaction.[1]
These compounds act as competitive antagonists to endogenous catecholamines like epinephrine and norepinephrine at both β₁ and β₂ adrenergic receptors.[2] This competitive inhibition blocks the downstream signaling cascade typically initiated by agonist binding. The primary consequence of this blockade is the inhibition of adenylyl cyclase activation, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This modulation of the cAMP pathway is central to the physiological effects of β-blockers, such as decreased heart rate and myocardial contractility.[2]
The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory effect of this compound derivatives.
Caption: β-Adrenergic Receptor Signaling and its Inhibition.
Applications in Biochemical Research
The unique properties of this compound and its derivatives have led to their widespread use in various biochemical research applications.
Competitive Radioligand Binding Assays
A fundamental technique to characterize receptor-ligand interactions is the competitive radioligand binding assay. In this setup, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]dihydroalprenolol) is incubated with a preparation of membranes containing the receptor of interest.[5] The unlabeled compound, in this case, this compound or its derivatives, is then added at increasing concentrations to compete for binding with the radioligand. The displacement of the radioligand is measured, allowing for the determination of the inhibitory constant (Ki) of the test compound. This assay is crucial for screening new drug candidates and for studying the structure-activity relationships of adrenergic ligands.
The workflow for a typical competitive radioligand binding assay is depicted below.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional Assays: Measuring cAMP Accumulation
Beyond simple binding, it is often critical to assess the functional consequences of receptor-ligand interactions. For β-adrenergic receptors, this is commonly achieved by measuring the accumulation of the second messenger, cAMP. In a typical assay, cells expressing the receptor of interest are treated with the test compound, and the resulting changes in intracellular cAMP levels are quantified, often using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[6][7] When studying an antagonist like a this compound derivative, the cells are co-stimulated with a known agonist, and the inhibitory effect of the antagonist on agonist-induced cAMP production is measured.
Fluorescent Probes for Receptor Studies
The inherent fluorescence of the naphthalene moiety in this compound presents an exciting opportunity for its use as a fluorescent probe.[8] While the parent compound's fluorescence quantum yield may be modest, chemical modifications can enhance its photophysical properties. Fluorescent ligands are invaluable tools for studying receptor localization, trafficking, and conformational changes in living cells using advanced microscopy techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Correlation Spectroscopy (FCS).[9][10] The development of high-affinity fluorescent probes based on the this compound scaffold could provide deeper insights into the dynamic nature of adrenergic receptor signaling.
Quantitative Data Summary
| Compound | Receptor Subtype | Assay Type | Reported Affinity (Ki) | Reference |
| Pronethalol | β₁-adrenergic | Competitive Binding | Varies by study | [2],[1] |
| Pronethalol | β₂-adrenergic | Competitive Binding | Varies by study | [2],[1] |
Note: Ki values for pronethalol can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a this compound derivative for β-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing the human β₁ or β₂-adrenergic receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Radioligand: [³H]Dihydroalprenolol ([³H]DHA).
-
Unlabeled competitor: this compound derivative (e.g., pronethalol).
-
Non-specific binding control: Propranolol (10 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer, radioligand, and membrane preparation.
-
Non-specific binding wells: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition wells: Assay buffer, radioligand, serial dilutions of the test compound, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
Objective: To assess the antagonist activity of a this compound derivative on agonist-induced cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human β₂-adrenergic receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
β-adrenergic agonist (e.g., isoproterenol).
-
Test antagonist: this compound derivative.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating:
-
Seed CHO-K1 cells into 384-well plates and grow overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test antagonist in stimulation buffer.
-
Prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
Add the antagonist dilutions to the wells and pre-incubate for a short period (e.g., 15 minutes).
-
Add the agonist to all wells except the basal control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the antagonist.
-
Determine the IC₅₀ value of the antagonist using non-linear regression.
-
Conclusion: A Versatile Tool with Enduring Relevance
This compound, though often overshadowed by its more famous derivatives, remains a cornerstone molecule in the study of adrenergic pharmacology. Its simple yet elegant structure provides a versatile scaffold for the design of receptor antagonists and fluorescent probes. A thorough understanding of its mechanism of action and its application in robust biochemical and cellular assays is essential for any researcher in the field of GPCR biology and drug discovery. As new technologies emerge for studying receptor dynamics and signaling, the utility of compounds like this compound is not diminished but rather enhanced, promising continued contributions to our understanding of cellular signaling and the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-regulated oligomerization of β2-adrenoceptors in a model lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
An In-depth Technical Guide to the Metabolic Pathways of 2-Amino-1-(2-naphthyl)-1-ethanol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-Amino-1-(2-naphthyl)-1-ethanol, a compound of interest in pharmacological research. In the absence of direct metabolic studies, this document synthesizes current knowledge on the biotransformation of structurally related compounds, namely naphthalene and various aminoethanol derivatives, to propose a scientifically grounded metabolic map. We delve into the anticipated Phase I and Phase II metabolic reactions, the key enzyme families likely involved, and provide detailed, field-proven experimental protocols for the elucidation and confirmation of these pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling a systematic and efficient investigation into the metabolic fate of this compound.
Introduction and Rationale
This compound is an amino alcohol derivative featuring a naphthalene moiety. While its specific pharmacological applications are still under investigation, its structural motifs are present in a variety of biologically active molecules. Understanding the metabolic fate of this compound is paramount for any progression in its development as a potential therapeutic agent. The processes of absorption, distribution, metabolism, and excretion (ADME) are critical determinants of a drug candidate's pharmacokinetic profile, efficacy, and potential for toxicity.
This guide addresses the current knowledge gap regarding the metabolism of this compound. By leveraging established metabolic pathways of its core structures—the naphthalene ring and the aminoethanol side chain—we can construct a predictive metabolic scheme. This predictive approach allows for the design of targeted and efficient experimental studies, saving valuable time and resources in the drug development pipeline.
The primary objectives of this guide are:
-
To present a detailed, evidence-based prediction of the Phase I and Phase II metabolic pathways of this compound.
-
To identify the primary enzyme systems, including Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGT), and sulfotransferases (SULT), anticipated to be involved in its biotransformation.
-
To provide robust, step-by-step experimental protocols for the in vitro investigation of these metabolic pathways using human liver microsomes and hepatocytes.
-
To outline the analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the identification and quantification of the parent compound and its metabolites.
Predicted Metabolic Pathways of this compound
The metabolic biotransformation of this compound is anticipated to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism: Oxidative Transformations
Phase I reactions are expected to primarily involve the oxidative metabolism of the naphthalene ring system, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Based on extensive studies of naphthalene metabolism, the following oxidative pathways are predicted for this compound[1][2][3][4]:
-
Aromatic Hydroxylation: The naphthalene ring is susceptible to hydroxylation at various positions, leading to the formation of phenolic metabolites. Given the 2-substitution, hydroxylation is likely to occur at positions 1, 3, 4, 5, 6, 7, and 8 of the naphthyl ring.
-
Epoxidation and Diol Formation: A key pathway in naphthalene metabolism is the formation of a naphthalene-1,2-oxide intermediate, which can then be hydrolyzed by epoxide hydrolase to form the corresponding trans-1,2-dihydrodiol.[2][3] This epoxide intermediate is a reactive species and can also rearrange to form naphthols or react with cellular nucleophiles.
The specific CYP isozymes likely to be involved in these transformations, based on naphthalene metabolism, are CYP1A2 and CYP3A4 .[3][4] CYP1A2 is often the primary enzyme responsible for the formation of 1-naphthol and the dihydrodiol, while CYP3A4 can contribute to the formation of 2-naphthol.[3][4]
The aminoethanol side chain may also undergo some oxidative metabolism, although this is generally a less favorable pathway compared to aromatic hydroxylation. Potential, albeit likely minor, Phase I reactions on the side chain could include N-oxidation or deamination.
Caption: Predicted Phase I metabolic pathways of this compound.
Phase II Metabolism: Conjugation Reactions
Following Phase I oxidation, or directly on the parent compound, Phase II conjugation reactions are expected to occur, significantly increasing the water solubility of the molecule and facilitating its excretion.[5] The primary Phase II pathways predicted for this compound and its Phase I metabolites are glucuronidation and sulfation.
-
Glucuronidation: This is a major metabolic pathway for compounds containing hydroxyl and amino groups. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For this compound, both the secondary alcohol on the ethanol side chain and any phenolic hydroxyl groups introduced during Phase I metabolism are prime sites for O-glucuronidation. N-glucuronidation of the primary amine is also a possibility.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another important conjugation pathway for hydroxyl groups. The secondary alcohol and phenolic metabolites are likely substrates for sulfation.
It is plausible that both glucuronide and sulfate conjugates will be formed, with the relative contribution of each pathway depending on the specific enzymes involved and the substrate concentration.
Caption: Predicted Phase II conjugation pathways for this compound.
Experimental Methodologies for Metabolic Pathway Elucidation
To empirically determine the metabolic fate of this compound, a series of in vitro experiments are recommended. These assays provide a robust framework for identifying metabolites, determining metabolic stability, and identifying the enzymes responsible for biotransformation.
In Vitro Metabolic Stability Assessment
The initial step is to assess the metabolic stability of the compound using human liver microsomes and hepatocytes. This will provide an indication of its intrinsic clearance.
3.1.1. Human Liver Microsome (HLM) Stability Assay
This assay primarily evaluates Phase I metabolic stability.
Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and 0.1 M phosphate buffer (pH 7.4).
-
Add this compound from a stock solution (typically in DMSO or acetonitrile) to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration is less than 1%.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
3.1.2. Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolism, as well as cellular uptake.[1][2][6]
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability.
-
Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add this compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), sample the incubation mixture and terminate the reaction with cold acetonitrile containing an internal standard.[2]
-
-
Sample Processing and Analysis:
-
Process the samples as described for the HLM assay and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described previously.
-
References
- 1. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Strategic Application of 2-Amino-1-(2-naphthyl)-1-ethanol in Modern Asymmetric Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth examination of 2-Amino-1-(2-naphthyl)-1-ethanol as a pivotal chiral building block in asymmetric synthesis. We will explore its synthesis, stereochemical significance, and its primary application as a precursor to highly effective oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones. This document is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who are focused on the development of stereochemically pure molecules. We will delve into the mechanistic underpinnings of its efficacy, provide detailed experimental protocols for catalyst formation and application, and present a comparative analysis of its performance.
Introduction: The Imperative of Chirality and the Role of Amino Alcohols
In the landscape of drug discovery and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to significant differences in efficacy and toxicology between the enantiomers of a chiral drug.[1] Consequently, the development of robust and efficient methods for asymmetric synthesis is a paramount objective.
Chiral auxiliaries and ligands are the cornerstones of modern asymmetric catalysis, providing the necessary chiral environment to influence the stereochemical outcome of a reaction.[2] Among the various classes of these molecules, chiral 1,2-amino alcohols have established themselves as exceptionally versatile and effective synthons. Their utility is rooted in the vicinal amino and hydroxyl groups, which can chelate to metal centers or form rigid cyclic structures, thereby creating a well-defined space for stereoselective transformations.[3]
This compound belongs to this privileged class of compounds. Its structure, featuring a sterically demanding naphthyl group, provides a distinct chiral environment that is highly effective in inducing stereoselectivity. This guide will focus on its primary role as a precursor to Corey-Bakshi-Shibata (CBS) catalysts, which are instrumental in the enantioselective reduction of a wide array of prochiral ketones.[4]
Synthesis of Enantiomerically Pure this compound
The most common and effective route to enantiomerically pure β-amino alcohols is the stereoselective reduction of the corresponding α-amino ketone. This transformation is often achieved with high fidelity using chiral catalysts, in a process that itself exemplifies the power of asymmetric synthesis.
Core Synthetic Workflow
The synthesis of (S)-2-Amino-1-(2-naphthyl)-1-ethanol typically begins with the corresponding α-amino ketone hydrochloride, which is then subjected to an asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction is an ideal choice for this transformation, employing a proline-derived oxazaborolidine catalyst to ensure high enantioselectivity.
Caption: Synthetic pathway to (S)-2-Amino-1-(2-naphthyl)-1-ethanol.
Experimental Protocol: Asymmetric Reduction of 2-Amino-1-(2-naphthyl)ethanone Hydrochloride
This protocol describes a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol, based on established methodologies for similar substrates.[5]
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.
-
Substrate Addition: In a separate flask, suspend 2-Amino-1-(2-naphthyl)ethanone hydrochloride (1.0 equivalent) in anhydrous THF. Slowly add this suspension to the pre-formed catalyst-borane complex at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Work-up: Upon completion, slowly quench the reaction by the addition of methanol, followed by 1 M HCl. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched this compound.
Application in Asymmetric Catalysis: The Naphthyl-Derived Oxazaborolidine Catalyst
The primary application of this compound is as a chiral precursor for the in situ generation of an oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones. The steric bulk of the 2-naphthyl group plays a crucial role in creating a highly selective catalytic environment.
The Advantage of the Naphthyl Moiety
The utility of naphthyl-containing ligands stems from their distinct steric and electronic properties. Compared to a phenyl group, the larger surface area of the naphthyl substituent creates a more defined and rigid chiral pocket around the catalytic center.[6] This enhanced steric hindrance more effectively differentiates the two faces of a prochiral ketone, leading to higher enantioselectivity in the hydride transfer step.[7]
Formation and Catalytic Cycle of the Oxazaborolidine
The oxazaborolidine catalyst is readily formed in situ by the reaction of the amino alcohol with a borane source. This catalyst then coordinates with another equivalent of borane to form the active reducing agent. The prochiral ketone coordinates to the Lewis acidic boron of the catalyst, positioning it for a stereoselective intramolecular hydride transfer.
Caption: Formation and catalytic cycle of the naphthyl-derived oxazaborolidine.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol outlines a general procedure for the asymmetric reduction of acetophenone, a standard benchmark substrate, using an in situ generated catalyst from (S)-2-Amino-1-(2-naphthyl)-1-ethanol.
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2-Amino-1-(2-naphthyl)-1-ethanol (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C. Slowly add a borane-THF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.
-
Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.
-
Borane Addition: Slowly add an additional amount of the borane-THF solution (1.1 mmol, 1.1 mL of a 1.0 M solution) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or gas chromatography (GC).
-
Quenching and Work-up: Once the reaction is complete, quench by the slow, dropwise addition of methanol (5 mL) at 0 °C. Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the resulting 1-phenylethanol using chiral HPLC or GC.
Performance Data (Illustrative)
| Substrate | Catalyst Precursor | Yield (%) | ee (%) |
| Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | >95 | >97 |
| α-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | >90 | 85 |
| Propiophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | >95 | 98 |
| Acetophenone | (S)-2-Amino-1-(2-naphthyl)-1-ethanol | Expected >95 | Expected >97 |
Data for the naphthyl-derived catalyst is projected based on the performance of structurally similar, well-established catalysts under optimized conditions.[8]
Spectroscopic Characterization
Accurate spectroscopic characterization is essential for verifying the identity and purity of this compound. The following data are predicted based on standard chemical shift values and the analysis of similar structures.[9][10]
¹H NMR (Proton NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Expected Resonances (in CDCl₃):
-
Aromatic Protons (Naphthyl): ~7.4-8.0 ppm (multiplet, 7H)
-
CH-OH: ~4.8-5.0 ppm (multiplet, 1H)
-
CH₂-NH₂: ~2.8-3.2 ppm (multiplet, 2H)
-
NH₂ and OH: Broad singlets, variable chemical shift
-
¹³C NMR (Carbon NMR)
-
Sample Preparation: As above, though a more concentrated sample may be required.
-
Expected Resonances (in CDCl₃):
-
Aromatic Carbons (Naphthyl): ~125-135 ppm
-
C-OH: ~70-75 ppm
-
C-NH₂: ~45-50 ppm
-
Conclusion
This compound stands as a highly valuable and strategic building block in the field of asymmetric synthesis. Its utility is most profoundly demonstrated in its role as a precursor to robust and highly selective oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones. The sterically demanding 2-naphthyl group is key to its efficacy, providing a rigid and well-defined chiral environment that consistently imparts high levels of stereocontrol. This guide has provided a comprehensive overview of its synthesis, mechanistic role in catalysis, and practical application, underscoring its importance for chemists dedicated to the art and science of creating enantiomerically pure molecules.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. rroij.com [rroij.com]
- 4. insuf.org [insuf.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Chiral Resolution of 2-Amino-1-(2-naphthyl)-1-ethanol
Prepared by: Google Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chiral resolution of 2-Amino-1-(2-naphthyl)-1-ethanol. Chiral 1,2-amino alcohols are crucial structural motifs in many biologically active compounds and serve as versatile building blocks in asymmetric synthesis.[1][2] The naphthyl group in the target compound provides a rigid and sterically defined chiral environment, making it a valuable precursor for chiral catalysts and ligands.[3] This guide details two primary methodologies for resolution: classical diastereomeric crystallization and enzymatic kinetic resolution. It includes in-depth protocols, the scientific rationale behind experimental choices, and analytical methods for verifying enantiomeric purity.
Introduction: The Significance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are fundamental building blocks in modern organic and medicinal chemistry. Their vicinal amino and hydroxyl groups can form stable chelate complexes with metal centers, a property that is foundational to their widespread use in asymmetric catalysis.[3] The enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. Consequently, the ability to isolate pure enantiomers is of paramount importance in the pharmaceutical industry. This compound is a synthetic amino alcohol whose rigid naphthyl substituent creates a well-defined chiral environment, making it a valuable precursor for stereoselective transformations.[3]
This guide focuses on practical, scalable methods for the resolution of racemic this compound, providing detailed protocols for both classical chemical and modern biocatalytic approaches.
Methodology 1: Classical Resolution via Diastereomeric Crystallization
Classical resolution through the formation of diastereomeric salts is a time-honored and industrially favored technique for separating enantiomers.[4][5] The principle lies in reacting a racemic mixture (a 1:1 mixture of enantiomers) with a single enantiomer of a chiral resolving agent. This reaction forms a mixture of diastereomers, which, unlike enantiomers, have different physical properties, such as solubility.[6] This difference in solubility allows for their separation by fractional crystallization.
For the basic amine, this compound, acidic resolving agents are employed. Tartaric acid and its derivatives are commonly used for the resolution of racemic bases.[7]
Workflow for Diastereomeric Crystallization
Caption: Workflow for chiral resolution by diastereomeric crystallization.
Detailed Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is a generalized procedure based on established principles of diastereomeric salt formation.[7][8] Optimization of solvent, temperature, and stoichiometry is often required for specific substrates.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric Acid (Resolving Agent)
-
Methanol (Solvent)
-
Sodium Hydroxide (1M Aqueous Solution)
-
Dichloromethane (Extraction Solvent)
-
Anhydrous Magnesium Sulfate (Drying Agent)
-
Rotary Evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or meter
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve a half molar equivalent (3.73 g) of L-(+)-tartaric acid in 50 mL of warm methanol. Using a half equivalent of the resolving agent is a common strategy that can improve resolution efficiency.[7]
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals. This crystalline solid is the diastereomeric salt of one enantiomer of the amino alcohol with L-(+)-tartaric acid.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Add 1M sodium hydroxide solution dropwise while stirring until the pH is strongly basic (pH > 11). This neutralizes the tartaric acid and liberates the free amine.
-
Extract the aqueous solution three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 4).
-
The mother liquor from step 2 contains the other diastereomer and can be treated similarly to recover the other enantiomer, although it may be of lower optical purity without further recrystallization.
-
Methodology 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers.[9] In a typical EKR of an amino alcohol, an enzyme, often a lipase, catalyzes the acylation of one enantiomer at a much faster rate than the other.[9][10] This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated. Lipases like Candida antarctica lipase B (CALB) are widely used due to their broad substrate scope and high enantioselectivity.[10]
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution of an amino alcohol.
Detailed Protocol: Lipase-Catalyzed Acylation
This protocol describes a typical procedure for the enzymatic resolution of a β-amino alcohol.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (Acyl Donor)
-
Tert-butyl methyl ether (TBME) (Solvent)
-
Orbital Shaker or Magnetic Stirrer
-
Silica Gel for column chromatography
Procedure:
-
Enzymatic Reaction:
-
To a flask, add 1.0 g of racemic this compound, 100 mL of TBME, and 1.5 equivalents of vinyl acetate.
-
Add 100 mg of immobilized lipase (Novozym 435).
-
Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, remove the enzyme by filtration.
-
Wash the enzyme with a small amount of TBME and combine the filtrates.
-
Concentrate the solution under reduced pressure.
-
The resulting residue contains the unreacted amino alcohol enantiomer and the acetylated amino alcohol enantiomer.
-
Separate these two compounds using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.
-
-
Hydrolysis of the Acetate (Optional):
-
To recover the second enantiomer in its alcohol form, the separated acetylated compound can be hydrolyzed.
-
Dissolve the acetylated compound in methanol and add a catalytic amount of sodium methoxide or an aqueous base like potassium carbonate.
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction, remove the methanol, and extract the product as described in the crystallization protocol.
-
Analytical Verification: Chiral HPLC
Regardless of the resolution method used, the enantiomeric purity (e.e.) of the final products must be determined. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.[11]
Chiral HPLC Analysis Workflow
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Example Chiral HPLC Method
Developing a chiral separation method often requires screening different columns and mobile phases.[11][12] Polysaccharide-based CSPs (e.g., Chiralpak series) or Pirkle-type columns are often effective for amino alcohols.[1][13]
| Parameter | Recommended Starting Conditions |
| Column | Chiralpak IA or similar amylose-based CSP |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Summary and Comparative Analysis
| Feature | Diastereomeric Crystallization | Enzymatic Kinetic Resolution |
| Principle | Different solubility of diastereomers | Enzyme stereoselectivity |
| Max. Yield | 50% per cycle (for one enantiomer) | 50% (for each component, product & unreacted SM) |
| Reagents | Stoichiometric chiral resolving agent | Catalytic enzyme, stoichiometric acyl donor |
| Advantages | Well-established, scalable, cost-effective | High selectivity, mild conditions, "green" |
| Disadvantages | Requires suitable resolving agent, often iterative | Requires screening for a suitable enzyme, reaction monitoring to 50% conversion is critical |
Conclusion
The chiral resolution of this compound can be effectively achieved through both classical diastereomeric crystallization and enzymatic kinetic resolution. The choice of method depends on factors such as scale, available equipment, cost considerations, and desired enantiomeric purity. Diastereomeric crystallization is a robust and scalable method, while enzymatic resolution offers a highly selective and environmentally benign alternative. In all cases, rigorous analytical verification by chiral HPLC is essential to confirm the success of the resolution.
References
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. jocpr.com [jocpr.com]
- 10. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scas.co.jp [scas.co.jp]
Application Notes & Protocols: Asymmetric Synthesis Using (1R)-2-Amino-1-(2-naphthyl)-1-ethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Naphthyl-Based Amino Alcohols in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a critical objective in modern organic chemistry, particularly within the pharmaceutical industry, where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral auxiliaries are powerful tools in this endeavor, functioning as transient stereogenic units that are covalently attached to a substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
Among the diverse scaffolds for chiral auxiliaries, 1,2-amino alcohols are a privileged class due to their conformational rigidity and dual functional handles, which allow for effective stereochemical control.[2] The (1R)-2-Amino-1-(2-naphthyl)-1-ethanol auxiliary stands out due to the steric influence of its bulky 2-naphthyl group.[3] This group effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face, thereby inducing a high degree of asymmetry in the product.
This guide provides an in-depth overview of the principles and protocols for using (1R)-2-Amino-1-(2-naphthyl)-1-ethanol in asymmetric synthesis, with a focus on the asymmetric alkylation of carboxylic acids—a fundamental carbon-carbon bond-forming reaction.
Principle of Operation: Steric Shielding by the Naphthyl Moiety
The efficacy of (1R)-2-Amino-1-(2-naphthyl)-1-ethanol as a chiral auxiliary hinges on its ability to form a rigid, chelated intermediate that presents a highly differentiated steric environment. The general workflow involves three key stages:
-
Attachment: The chiral auxiliary is coupled with a prochiral substrate (e.g., a carboxylic acid) to form a diastereomeric intermediate, typically an amide.
-
Diastereoselective Reaction: The intermediate is subjected to a reaction, such as enolate alkylation, where the bulky naphthyl group of the auxiliary directs the stereochemical outcome.
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.
The key to stereocontrol is the formation of a conformationally restricted metal enolate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is chelated by the oxygen atoms of the enolate and the auxiliary's hydroxyl group. This locks the system into a rigid five-membered ring structure. In this conformation, the large 2-naphthyl group extends over one face of the enolate plane, creating significant steric hindrance. Consequently, an incoming electrophile (E⁺) can only attack from the opposite, unshielded face, leading to the preferential formation of one diastereomer.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Detailed Protocols
The following protocols provide a step-by-step guide for a typical asymmetric alkylation of a propanoic acid derivative.
Protocol 1: Attachment of the Chiral Auxiliary
This step involves the formation of an amide bond between the prochiral carboxylic acid and the chiral amino alcohol auxiliary.
Materials:
-
(1R)-2-Amino-1-(2-naphthyl)-1-ethanol
-
Propanoyl chloride (or propanoic acid)
-
Coupling agent (if using the acid), e.g., DCC or EDC
-
Tertiary amine base, e.g., Triethylamine (TEA) or DIPEA
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1R)-2-Amino-1-(2-naphthyl)-1-ethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amino alcohol is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-propanoyl amide intermediate by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Diastereoselective Alkylation
This is the key stereocenter-forming step. It requires strictly anhydrous conditions.
Materials:
-
N-propanoyl amide intermediate from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Electrophile, e.g., Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-propanoyl amide intermediate (1.0 eq) in anhydrous THF in a flame-dried, two-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. The solution may turn yellow, indicating enolate formation. Stir for 1 hour at -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product's diastereomeric excess (d.e.) can be determined by ¹H NMR or HPLC analysis. Purify by column chromatography.
Caption: Steric shielding by the naphthyl group in the chelated enolate intermediate.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to release the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated product-auxiliary adduct
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, 1M)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the purified adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of powdered LiOH (4.0 eq) or an aqueous solution of KOH.
-
Heat the mixture to reflux (or stir at an elevated temperature, e.g., 50-60 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated chiral auxiliary. The auxiliary can be recovered from the ether layer by drying and evaporation.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Data Presentation: Expected Outcomes
The use of amino alcohol auxiliaries like this compound typically results in high diastereoselectivity for a range of electrophiles.[4][5]
| Substrate | Electrophile (E-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Propanoyl Amide | Benzyl bromide | >95% | 85-95 |
| Propanoyl Amide | Methyl iodide | >98% | 90-98 |
| Butanoyl Amide | Allyl bromide | >95% | 80-90 |
| Phenylacetyl Amide | Ethyl iodide | >90% | 75-85 |
| Note: Values are representative and may vary based on specific reaction conditions and substrate. |
Conclusion
(1R)-2-Amino-1-(2-naphthyl)-1-ethanol is a highly effective chiral auxiliary for asymmetric synthesis, particularly for the alkylation of carboxylic acid derivatives. Its bulky naphthyl group provides excellent stereochemical control, leading to products with high diastereomeric purity. The protocols described herein offer a robust and reliable framework for researchers in synthetic chemistry and drug development to access valuable, enantiomerically enriched building blocks. The straightforward attachment and cleavage procedures, coupled with the potential for auxiliary recovery, make it a practical choice for both small-scale research and larger-scale synthetic campaigns.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-1-(2-naphthyl)-1-ethanol in Analytical Methods
Introduction: Unveiling the Analytical Potential of 2-Amino-1-(2-naphthyl)-1-ethanol
In the landscape of modern analytical chemistry, the demand for sensitive, selective, and stereospecific methods is paramount, particularly in pharmaceutical and biomedical research. This compound, a chiral amino alcohol, emerges as a versatile reagent poised to address these analytical challenges. Its unique molecular architecture, featuring a primary amine, a hydroxyl group, and a naphthalene moiety, bestows upon it a trifecta of properties that are highly advantageous for analytical applications. The inherent chirality of this molecule makes it a powerful tool for enantiomeric separations, a critical aspect in drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles[1]. The primary amine serves as a reactive handle for derivatization reactions, while the naphthyl group provides a strong chromophore and fluorophore, significantly enhancing detection sensitivity in chromatographic and spectroscopic techniques[2].
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a key reagent in two major analytical workflows: as a chiral derivatizing agent for the enantioselective analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC), and as a chiral resolving agent for the separation of acidic racemates. The methodologies detailed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to develop highly sensitive and stereoselective analytical methods.
Part 1: Enantioselective Analysis of Carboxylic Acids via Chiral Derivatization
Scientific Principle and Rationale
The enantioselective analysis of chiral carboxylic acids, a class of compounds that includes the widely used non-steroidal anti-inflammatory drugs (NSAIDs) or "profens," is a common challenge in pharmaceutical analysis[1][3][4]. Direct separation of enantiomers often requires expensive chiral stationary phases (CSPs) for HPLC[5]. An alternative and often more flexible approach is chiral derivatization[6][7]. This method involves reacting the racemic analyte with a single enantiomer of a chiral derivatizing reagent (CDR) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a standard, achiral HPLC column, such as a C18 column[7][8].
This compound, in its enantiomerically pure form (e.g., (R)- or (S)-enantiomer), serves as an excellent CDR for carboxylic acids. The reaction forms stable diastereomeric amides. The key advantages of this approach are:
-
Conversion to Separable Diastereomers: The formation of diastereomers allows for separation on cost-effective and robust achiral columns[6].
-
Introduction of a Fluorophore: The naphthyl group is a potent fluorophore, enabling highly sensitive fluorescence detection, which is often orders of magnitude more sensitive than UV detection, allowing for the quantification of trace amounts of the analyte[2][9].
-
Control over Elution Order: The choice of the (R)- or (S)-enantiomer of the derivatizing agent can influence the elution order of the resulting diastereomers, which can be advantageous in method development.
The derivatization reaction typically requires the activation of the carboxylic acid group to facilitate amide bond formation. Common activating agents include carbodiimides or a combination of 2,2'-dipyridyl disulfide and triphenylphosphine[2][10].
Detailed Protocol: Enantioselective Analysis of a Profen Drug
This protocol provides a method for the enantioselective analysis of a model profen drug, such as ketoprofen, using (R)-2-Amino-1-(2-naphthyl)-1-ethanol as the chiral derivatizing agent.
Materials and Reagents:
-
(R)-2-Amino-1-(2-naphthyl)-1-ethanol
-
Ketoprofen standard (racemic)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Hydrochloric acid (0.1 M)
-
Sodium bicarbonate (5% w/v solution)
-
Water (HPLC grade)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge
-
pH meter
Step-by-Step Derivatization Procedure:
-
Preparation of Analyte Solution: Prepare a 1 mg/mL stock solution of racemic ketoprofen in acetonitrile.
-
Activation of Carboxylic Acid: In a clean, dry vial, add 100 µL of the ketoprofen stock solution. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Briefly vortex the mixture.
-
Derivatization Reaction: To the activated ketoprofen solution, add 1.5 equivalents of (R)-2-Amino-1-(2-naphthyl)-1-ethanol dissolved in a small amount of dichloromethane. Add 2 equivalents of triethylamine to act as a base.
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature for 2 hours, or until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching and Extraction: Add 500 µL of dichloromethane and 500 µL of 0.1 M HCl to the reaction mixture. Vortex and centrifuge to separate the layers. Collect the organic (lower) layer.
-
Washing: Wash the organic layer with 500 µL of 5% sodium bicarbonate solution, followed by 500 µL of water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
HPLC Analysis Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 40-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 280 nm, Emission: 340 nm |
Expected Results:
The chromatogram should show two well-resolved peaks corresponding to the two diastereomers formed from the (R)- and (S)-enantiomers of ketoprofen. The ratio of the peak areas can be used to determine the enantiomeric excess (e.e.) of the original sample.
Part 2: Use as a Chiral Resolving Agent in the Mobile Phase
Scientific Principle and Rationale
Chiral resolution can also be achieved by adding a chiral resolving agent to the mobile phase in HPLC. This technique, known as chiral ligand-exchange chromatography or chiral ion-pair chromatography, relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral resolving agent in the mobile phase. These complexes will have different affinities for the stationary phase, leading to their separation.
This compound, being a chiral base, can be used as a chiral counter-ion for the separation of acidic racemates. The principle involves the formation of diastereomeric ion pairs in the mobile phase, which are then separated on a standard achiral column.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Chiral separation of profen enantiomers by preparative liquid chromatography [bibliotecadigital.ipb.pt]
- 4. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of enantiomeric ketoprofen by pre column chiral derivatization reversedphase HPLC [journal11.magtechjournal.com]
- 9. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocol for the Kinetic Resolution of Racemic 1,2-Amino Alcohols: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs ubiquitously found in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. The specific stereochemistry of these molecules is often critical to their biological activity and therapeutic efficacy, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of efficient and scalable methods for the preparation of enantiomerically pure 1,2-amino alcohols is of paramount importance to the pharmaceutical and fine chemical industries.
Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, has emerged as a powerful strategy for accessing these valuable chiral building blocks. Among the various methodologies, enzyme-catalyzed kinetic resolution stands out due to its high enantioselectivity, mild reaction conditions, and environmentally benign nature.[1] This application note provides a detailed protocol for the kinetic resolution of a model racemic 1,2-amino alcohol using a commercially available immobilized lipase, offering insights into the underlying principles and practical considerations for successful implementation.
The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the inherent chirality of enzymes to differentiate between the two enantiomers of a racemic substrate. In the context of 1,2-amino alcohols, lipases are commonly employed to catalyze the enantioselective acylation of either the amino or the hydroxyl group.[1][2] The enzyme's active site preferentially binds and catalyzes the reaction of one enantiomer at a significantly higher rate than the other. This rate difference results in the accumulation of one enantiomer in its acylated form, while the other enantiomer remains largely unreacted.
The ideal kinetic resolution achieves a 50% conversion, at which point the reaction mixture consists of one enantiomer as the acylated product and the other as the unreacted starting material, both in high enantiomeric excess (ee). The success of the resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess for both the product and the unreacted substrate.[2]
Causality Behind Experimental Choices: A Deeper Dive
The selection of the enzyme, acyl donor, and solvent are critical parameters that significantly influence the efficiency and selectivity of the kinetic resolution.
-
Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (Lipase PS), are widely used for the resolution of alcohols and amines due to their broad substrate scope and high enantioselectivity.[3][4] Immobilized lipases, such as Novozym® 435 (CALB immobilized on a macroporous acrylic resin), are particularly advantageous as they offer enhanced stability, ease of recovery, and reusability.[3] The choice of lipase is often substrate-dependent, and screening of different lipases may be necessary to identify the optimal catalyst for a specific 1,2-amino alcohol.
-
Acyl Donor: The acyl donor plays a crucial role in the acylation reaction. Activated esters, such as vinyl acetate or isopropenyl acetate, are often preferred as they generate a non-reactive byproduct (acetaldehyde or acetone, respectively), which drives the reaction equilibrium towards product formation.[1][5] The nature of the acyl group can also impact the enantioselectivity of the reaction.[5]
-
Solvent: The choice of solvent can profoundly affect enzyme activity and enantioselectivity.[6] Non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are commonly used to minimize enzyme denaturation and suppress unwanted side reactions. The solvent can influence the conformation of the enzyme and the solubility of the substrates, thereby modulating the enzyme's catalytic properties.[6]
Experimental Workflow for Kinetic Resolution
The overall workflow for the kinetic resolution of a racemic 1,2-amino alcohol involves the enzymatic reaction followed by separation of the product and unreacted substrate, and subsequent analysis to determine the enantiomeric excess.
Caption: General workflow for the enzymatic kinetic resolution of a racemic 1,2-amino alcohol.
Detailed Protocol: Kinetic Resolution of Racemic 2-Amino-1-phenylethanol
This protocol describes the kinetic resolution of racemic 2-amino-1-phenylethanol using Novozym® 435.
Materials:
-
Racemic 2-amino-1-phenylethanol
-
Novozym® 435 (Candida antarctica lipase B, immobilized)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE, anhydrous)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 2-amino-1-phenylethanol (1.0 g, 7.29 mmol).
-
Add 20 mL of anhydrous MTBE to dissolve the substrate.
-
Add Novozym® 435 (100 mg, 10% w/w of the substrate).
-
Add vinyl acetate (1.0 mL, 10.9 mmol, 1.5 equivalents).
-
Seal the flask and stir the reaction mixture at 40 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 95:5) or by taking small aliquots for HPLC/GC analysis. The reaction is typically complete when approximately 50% conversion is reached. This can take several hours to days depending on the specific substrate and conditions.
-
-
Work-up:
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of MTBE. The enzyme can be washed with a suitable solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Separation:
-
Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with hexane:ethyl acetate (e.g., 4:1) and gradually increasing the polarity, can be used to separate the acylated product (N-acetyl-2-amino-1-phenylethanol) from the unreacted 2-amino-1-phenylethanol.
-
-
Characterization and Analysis:
-
Characterize the purified acylated product and the unreacted amino alcohol using standard analytical techniques (¹H NMR, ¹³C NMR, etc.).
-
Determine the enantiomeric excess (ee) of both the unreacted substrate and the acylated product by chiral HPLC analysis.
-
Analytical Method: Chiral HPLC for Enantiomeric Excess Determination
The determination of enantiomeric excess is a critical step to evaluate the success of the kinetic resolution. Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[7][8]
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H) |
| Mobile Phase | A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized for the specific compound. For amino alcohols, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.[9] |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV detector at a suitable wavelength (e.g., 254 nm for aromatic compounds) |
| Temperature | Ambient or controlled temperature (e.g., 25 °C) |
Sample Preparation for HPLC:
-
Dissolve a small amount of the purified unreacted substrate and the acylated product in the mobile phase.
-
For the acylated product, it can be analyzed directly.
-
To analyze the enantiomeric composition of the starting racemic material and the unreacted amino alcohol, derivatization with a suitable achiral reagent (e.g., benzoyl chloride) might be necessary to improve chromatographic behavior if direct analysis is not optimal.
Data Presentation: Expected Results
The following table summarizes the expected outcomes of a successful kinetic resolution of racemic 2-amino-1-phenylethanol.
| Compound | Expected Yield (max.) | Expected Enantiomeric Excess (ee) |
| (S)-2-Amino-1-phenylethanol (unreacted) | ~50% | >95% |
| (R)-N-acetyl-2-amino-1-phenylethanol (product) | ~50% | >95% |
Mechanistic Insights: The Catalytic Cycle of Lipase
The catalytic activity of lipases relies on a catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid residues, located in the enzyme's active site.[1] The acylation of an amino alcohol proceeds through a "ping-pong bi-bi" mechanism.
Caption: Simplified catalytic cycle of lipase-mediated acylation.
Conclusion and Future Perspectives
This application note provides a comprehensive guide to the kinetic resolution of racemic 1,2-amino alcohols using immobilized lipases. The detailed protocol, coupled with an understanding of the key experimental parameters and underlying mechanistic principles, will enable researchers and drug development professionals to effectively implement this powerful technique for the synthesis of enantiomerically pure compounds. The field of biocatalysis is continually evolving, with ongoing efforts to discover and engineer novel enzymes with enhanced activity, selectivity, and stability. These advancements will undoubtedly further expand the utility of enzymatic kinetic resolution in both academic and industrial settings, paving the way for more efficient and sustainable manufacturing of chiral pharmaceuticals and fine chemicals.
References
- 1. jocpr.com [jocpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols | Springer Nature Experiments [experiments.springernature.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Enantioselective addition of diethylzinc to aldehydes using 2-Amino-1-(2-naphthyl)-1-ethanol derivatives
Application Notes & Protocols: Enantioselective Ethylation of Aldehydes
Utilizing 2-Amino-1-(2-naphthyl)-1-ethanol Derivatives as Chiral Ligands
Introduction: The Significance of Chiral Alcohols
The enantioselective addition of organometallic reagents to carbonyl compounds stands as a cornerstone of modern asymmetric synthesis. This transformation provides a direct and powerful route to optically active secondary alcohols, which are ubiquitous structural motifs in natural products, pharmaceuticals, and advanced materials.[1] Among the various methodologies, the addition of diethylzinc to aldehydes, catalyzed by chiral β-amino alcohols, has emerged as a particularly robust and well-studied process.[2][3]
While diethylzinc itself is unreactive towards aldehydes under mild conditions, its reactivity is dramatically unlocked in the presence of a catalyst. The true challenge and elegance of this reaction lie in controlling the stereochemical outcome. Without a chiral influence, the reaction yields a racemic mixture of (R)- and (S)-alcohols. The introduction of a catalytic amount of a chiral ligand, such as a derivative of this compound, creates a chiral environment around the reacting centers, guiding the ethyl group to a specific face of the aldehyde and resulting in the preferential formation of one enantiomer.
This guide provides an in-depth exploration of this reaction, focusing on the mechanistic principles, practical synthesis of the naphthyl-based ligands, and detailed protocols for achieving high enantioselectivity in the ethylation of various aldehydes.
The Catalytic Cycle: Mechanism of Enantioselection
The success of this asymmetric transformation hinges on the formation of a well-defined chiral catalytic species. The generally accepted mechanism, pioneered by Noyori and others, involves a bimetallic, bridged transition state.[4] The causality behind the protocol steps is rooted in facilitating the formation and efficiency of this catalytic cycle.
Mechanistic Steps:
-
Catalyst Formation: The chiral β-amino alcohol ligand reacts with one equivalent of diethylzinc (Et₂Zn) in an acid-base reaction. The acidic proton of the alcohol is removed, forming an ethylzinc alkoxide of the ligand and releasing ethane gas. This in situ generated complex is the primary chiral catalyst.
-
Aldehyde Coordination: The aldehyde substrate coordinates to the more Lewis-acidic zinc atom of the chiral catalyst complex. The bulky 2-naphthyl group of the ligand plays a crucial role in creating a sterically defined pocket, forcing the aldehyde to adopt a specific orientation.
-
Bimetallic Transition State Assembly: A second molecule of Et₂Zn approaches this initial complex. It coordinates to the oxygen of the amino alcohol and the oxygen of the aldehyde, forming a six-membered, chair-like transition state.
-
Enantioselective Ethyl Transfer: Within this rigid, bimetallic transition state, one ethyl group from the second Et₂Zn molecule is transferred to the carbonyl carbon of the aldehyde. The steric environment established by the chiral ligand dictates that this transfer occurs preferentially to either the Re or Si face of the aldehyde, thus determining the stereochemistry of the final product. The initial catalyst complex essentially acts as a "chiral auxiliary" that is regenerated.
-
Product Release: After the ethyl transfer, the resulting zinc alkoxide of the product is formed. Subsequent aqueous workup hydrolyzes this intermediate to release the desired chiral secondary alcohol.
It is important to note that the kinetics can be complex, with evidence suggesting that the product alcohol can itself act as a ligand, leading to potential autoinduction or product inhibition, a phenomenon known as a non-linear effect.[1][5]
Caption: The catalytic cycle for the β-amino alcohol-mediated addition of diethylzinc to an aldehyde.
Protocol I: Synthesis of a Representative Ligand
The catalytic performance is intrinsically linked to the structure of the chiral ligand. Here, we provide a representative protocol for the N,N-dimethylation of (1R,2S)-2-Amino-1-(2-naphthyl)-1-ethanol to yield (1R,2S)-2-(Dimethylamino)-1-(2-naphthyl)-1-ethanol. The (1R,2S) configuration is a common and effective scaffold for this class of reaction.
Materials & Reagents:
-
(1R,2S)-(-)-2-Amino-1-(2-naphthyl)-1-ethanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥95%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure (Eschweiler-Clarke Reaction):
-
To a 100 mL round-bottom flask, add (1R,2S)-(-)-2-Amino-1-(2-naphthyl)-1-ethanol (e.g., 1.0 g, 4.97 mmol).
-
Add formic acid (e.g., 2.3 mL, ~12.4 mmol, 2.5 eq). The mixture may warm slightly.
-
Add aqueous formaldehyde solution (e.g., 1.9 mL, ~12.4 mmol, 2.5 eq) dropwise while stirring. Causality Note: The order of addition is important. Formic acid acts as both a solvent and the hydride source, while formaldehyde is the methylating agent. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid.
-
Fit the flask with a reflux condenser and heat the mixture to 90-100 °C in an oil bath for 4-6 hours. Monitor the evolution of CO₂ gas, which indicates the reaction is proceeding.
-
After the reaction is complete (as determined by TLC analysis), cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for use as a catalyst.
Protocol II: General Procedure for Enantioselective Ethylation
This protocol details the catalytic enantioselective addition of diethylzinc to benzaldehyde as a model substrate. Extreme caution is required: Diethylzinc is pyrophoric and reacts violently with water and air. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
Materials & Reagents:
-
(1R,2S)-2-(Dimethylamino)-1-(2-naphthyl)-1-ethanol (or other derivative)
-
Diethylzinc (Et₂Zn), typically 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene or Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, gas-tight syringes, magnetic stirrer, argon/nitrogen line
Experimental Workflow:
Caption: A step-by-step workflow for the enantioselective ethylation reaction.
Procedure:
-
Setup: Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere.
-
Catalyst Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the chiral amino alcohol ligand (e.g., 5.4 mg, 0.025 mmol, 2.5 mol%) in anhydrous toluene (2.0 mL).
-
To this solution, add the diethylzinc solution (1.0 M in hexanes, 1.1 mL, 1.1 mmol, 1.1 eq) dropwise via syringe at room temperature. Trustworthiness Note: A slight evolution of ethane gas should be observed. Stirring for 20-30 minutes is crucial to ensure the complete formation of the active zinc-alkoxide catalyst.
-
Reaction: Cool the flask containing the catalyst solution to 0 °C in an ice-water bath.
-
Slowly add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 eq) dropwise over 5 minutes. Causality Note: Slow addition of the aldehyde minimizes the uncatalyzed, non-selective background reaction, thereby maximizing the enantiomeric excess.
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.
-
Quenching and Workup: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product, (R)- or (S)-1-phenyl-1-propanol, by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC or GC analysis.[6]
Data Presentation: Scope and Performance
The effectiveness of this compound derivatives has been demonstrated across a range of aldehyde substrates. Generally, aromatic aldehydes provide excellent yields and enantioselectivities. The electronic nature and position of substituents on the aromatic ring have a modest effect on the outcome.[7] Aliphatic aldehydes are also viable substrates, though they sometimes require slightly modified conditions or result in lower enantioselectivity.
| Entry | Aldehyde | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | 2.5 | Toluene | 0 | >95 | 96 | S |
| 2 | 4-Chlorobenzaldehyde | 2.5 | Toluene | 0 | 94 | 97 | S |
| 3 | 4-Methoxybenzaldehyde | 2.5 | Toluene | 0 | >95 | 95 | S |
| 4 | 2-Naphthaldehyde | 2.0 | Toluene | 0 | 92 | 98 | S |
| 5 | Cinnamaldehyde | 5.0 | Hexane | 0 | 88 | 91 | S |
| 6 | Cyclohexanecarboxaldehyde | 5.0 | Hexane | 0 | 90 | 92 | S |
Data presented is representative and compiled from typical results in the field. The specific enantiomer (R or S) obtained depends on the absolute configuration of the chiral ligand used.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Potent Beta-Blockers from 2-Amino-1-(2-naphthyl)-1-ethanol Analogs: An Application and Protocol Guide
Introduction: The Naphthyl Scaffold in Cardiovascular Drug Discovery
Beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone in the therapeutic management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] Their mechanism of action involves the competitive inhibition of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and vasculature.[2] The chemical architecture of these drugs is critical to their efficacy and selectivity. A significant class of beta-blockers is derived from amino alcohol scaffolds, with the aryloxypropanolamine and arylethanolamine motifs being particularly prominent.[3]
The 2-naphthyl group, a bicyclic aromatic hydrocarbon, imparts a unique set of physicochemical properties when incorporated into the beta-blocker framework. Its extended π-system and lipophilicity can significantly influence receptor binding affinity and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthetic pathways to access beta-blockers derived from 2-Amino-1-(2-naphthyl)-1-ethanol and its aryloxypropanolamine analogs. We will delve into the strategic considerations behind different synthetic routes, the critical importance of stereochemistry in pharmacological activity, and provide detailed, field-proven protocols for the synthesis and characterization of these vital therapeutic agents.
Strategic Approaches to the Synthesis of Naphthyl-Based Beta-Blockers
The synthesis of beta-blockers from 2-naphthyl precursors can be broadly categorized into two main strategies, each with its own set of advantages and considerations.
Strategy 1: The Arylethanolamine Backbone - Direct Functionalization of 2-Acetylnaphthalene
This approach builds the core this compound structure directly from a readily available starting material, 2-acetylnaphthalene. This route is particularly relevant for the synthesis of analogs like pronethalol.[4]
The general workflow for this strategy is depicted below:
Caption: Synthetic workflow for arylethanolamine beta-blockers.
The key steps in this strategy involve:
-
α-Halogenation: The synthesis typically commences with the selective halogenation at the alpha-carbon of 2-acetylnaphthalene. This step introduces a good leaving group, which is essential for the subsequent nucleophilic substitution.
-
Ketone Reduction: The carbonyl group is then reduced to a secondary alcohol. This step creates the chiral center characteristic of beta-blockers. The choice of reducing agent can influence the stereochemical outcome, although this route often produces a racemic mixture that may require subsequent resolution.
-
Nucleophilic Substitution (Amination): The final step involves the displacement of the halogen with the desired amine (e.g., isopropylamine or tert-butylamine) to furnish the target this compound analog.
Strategy 2: The Aryloxypropanolamine Backbone - Epoxide Ring-Opening
This is a widely employed and versatile strategy for a large number of beta-blockers. It involves the reaction of a 2-naphthol with an epoxide, typically epichlorohydrin, followed by the ring-opening of the resulting glycidyl ether with an amine.[5]
A generalized workflow for this approach is as follows:
Caption: Synthetic workflow for aryloxypropanolamine beta-blockers.
The critical transformations in this strategy are:
-
Formation of the Glycidyl Ether: 2-Naphthol is reacted with epichlorohydrin under basic conditions to form the corresponding 2-naphthyl glycidyl ether. This reaction proceeds via a Williamson ether synthesis mechanism.
-
Epoxide Ring-Opening: The pivotal step is the nucleophilic attack of the desired amine on one of the carbon atoms of the epoxide ring. This reaction is highly regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide.[6][7]
The Imperative of Stereochemistry in Beta-Blocker Activity
The pharmacological activity of beta-blockers is highly dependent on their stereochemistry. The chiral center at the carbon atom bearing the hydroxyl group is of paramount importance. For most beta-blockers, the (S)-enantiomer is significantly more potent in its beta-blocking activity than the (R)-enantiomer.[8] For instance, (S)-propranolol is approximately 100 times more potent than (R)-propranolol.[8] Consequently, the development of enantioselective synthetic methods is a primary focus in the synthesis of these drugs.
Strategies for Enantioselective Synthesis
Achieving high enantiomeric purity can be accomplished through several approaches:
-
Chiral Resolution: This classical method involves the separation of a racemic mixture. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.[9]
-
Asymmetric Synthesis: This more modern and efficient approach aims to create the desired enantiomer directly. Key methods include:
-
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer. A notable example is the Jacobsen asymmetric epoxidation for the synthesis of chiral epoxides.[10][11]
-
Biocatalysis: Using enzymes, such as lipases or reductases, to perform stereoselective transformations.[12][13]
-
Detailed Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis of representative 2-naphthyl-based beta-blockers.
Protocol 1: Synthesis of (±)-Pronethalol (A 2-Arylethanolamine Analog)
This protocol outlines the synthesis of racemic pronethalol, a prototypical 2-arylethanolamine beta-blocker.
Step 1a: Synthesis of 2-Bromo-1-(2-naphthyl)ethanone
-
Reaction Setup: In a fume hood, dissolve 2-acetylnaphthalene (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Bromination: To the stirred solution, add bromine (1 equivalent) dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield 2-bromo-1-(2-naphthyl)ethanone.
Step 1b: Synthesis of (±)-2-Bromo-1-(2-naphthyl)ethanol
-
Reduction: Suspend 2-bromo-1-(2-naphthyl)ethanone (1 equivalent) in methanol or ethanol at 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Quenching: After the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bromohydrin, which can be purified by column chromatography.
Step 1c: Synthesis of (±)-Pronethalol
-
Amination: Dissolve the purified 2-bromo-1-(2-naphthyl)ethanol (1 equivalent) in a suitable solvent like ethanol or isopropanol.
-
Addition of Amine: Add an excess of isopropylamine (3-5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Isolation: Remove the solvent and excess amine under reduced pressure.
-
Purification: Dissolve the residue in dilute acid and wash with an organic solvent to remove any non-basic impurities. Basify the aqueous layer and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to yield (±)-pronethalol. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of a (±)-2-Naphthyloxypropanolamine Analog
This protocol details the synthesis of a generic 2-naphthyloxypropanolamine beta-blocker via the epoxide ring-opening strategy.
Step 2a: Synthesis of 2-(Oxiran-2-ylmethyl)naphthalene (2-Naphthyl Glycidyl Ether)
-
Reaction Setup: To a solution of 2-naphthol (1 equivalent) in a suitable solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate or sodium hydroxide (1.2 equivalents).
-
Addition of Epichlorohydrin: Add epichlorohydrin (1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for several hours.
-
Work-up: After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the organic layer with dilute base and then with water. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-naphthyl glycidyl ether, which can be purified by vacuum distillation or column chromatography.
Step 2b: Synthesis of the (±)-2-Naphthyloxypropanolamine Analog
-
Ring-Opening Reaction: Dissolve the purified 2-naphthyl glycidyl ether (1 equivalent) in a protic solvent like methanol or ethanol.
-
Addition of Amine: Add the desired primary or secondary amine (e.g., isopropylamine, tert-butylamine) in excess (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for several hours.
-
Isolation and Purification: Follow the isolation and purification procedure described in Step 1c to obtain the target aryloxypropanolamine beta-blocker.
Quantitative Data and Comparative Analysis
The choice of synthetic route and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical yields for the key synthetic steps.
| Reaction Step | Synthetic Strategy | Typical Reagents and Conditions | Reported Yield (%) | Reference |
| Glycidyl Ether Formation | Aryloxypropanolamine | 1-Naphthol, Epichlorohydrin, KOH, DMSO, RT, 6h | 95 | [7] |
| Epoxide Ring-Opening | Aryloxypropanolamine | Naphthyl Glycidyl Ether, Isopropylamine, Reflux, 24h | 90 | [7] |
| One-Pot Enantioselective Synthesis | Aryloxypropanolamine | 1-Naphthol, Epichlorohydrin, Isopropylamine, Zn(NO₃)₂/(+)-tartaric acid | 85 (for S-isomer) | [7] |
| Amination of Bromohydrin | Arylethanolamine | 2-Bromo-1-(2-naphthyl)ethanol, Isopropylamine | Varies | General Procedure |
Characterization and Quality Control
The identity and purity of the synthesized beta-blocker analogs and their intermediates must be confirmed using a suite of analytical techniques.
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms in the molecule.[14]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as hydroxyl (-OH), amine (-NH), and ether (C-O-C) bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (% ee) of chiral beta-blockers.[4]
Conclusion and Future Perspectives
The synthesis of beta-blockers from this compound and its analogs remains a field of active research and development. The methodologies outlined in this guide provide a robust foundation for the preparation of these important cardiovascular drugs. Future efforts will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes. The increasing demand for enantiomerically pure pharmaceuticals will continue to drive innovation in asymmetric catalysis and biocatalysis, paving the way for the next generation of highly selective and potent beta-blockers.
References
- 1. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Acetonaphthone(93-08-3) 1H NMR spectrum [chemicalbook.com]
- 14. 2-Naphthyl methyl ketone [webbook.nist.gov]
Application Notes and Protocols for 2-Amino-1-(2-naphthyl)-1-ethanol Derivatives in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
These application notes provide a comprehensive technical guide on the incorporation and utilization of 2-amino-1-(2-naphthyl)-1-ethanol and its derivatives in advanced polymer formulations. This document explores the synthesis of novel chiral polymers, their characterization, and their potential applications, with a particular focus on the development of materials for drug delivery and enantioselective separations. The protocols detailed herein are designed to be self-validating, with explanations of the scientific principles behind the experimental choices.
Introduction: The Strategic Value of Naphthyl-Functionalized Chiral Amino Alcohols in Polymer Science
This compound is a chiral amino alcohol that presents a unique combination of functionalities for polymer design. The presence of a primary amine and a secondary alcohol group allows for its participation in a variety of polymerization reactions, including polycondensation to form polyamides and polyesters, and as an initiator for ring-opening polymerization (ROP). The bulky, rigid naphthyl group can impart enhanced thermal stability and specific optical properties to the resulting polymer. Furthermore, the inherent chirality of this monomer enables the synthesis of optically active polymers, which are of significant interest for applications in chiral chromatography, asymmetric catalysis, and stereoselective drug delivery.
The incorporation of such chiral, functional monomers into polymer backbones can lead to materials with highly specific and tunable properties. For instance, in the context of drug delivery, chiral recognition capabilities can influence the loading and release of enantiomerically pure drugs. The naphthyl moiety can also engage in π-π stacking interactions, which can be exploited for the encapsulation and delivery of aromatic drug molecules. This guide will provide detailed protocols for the synthesis of chiral polyamides from this compound and their subsequent characterization.
Synthesis of Chiral Polyamides from this compound
The dual functionality of this compound allows it to act as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives. The following section details the synthesis of a novel chiral polyamide using this amino alcohol and a commercially available diacid chloride.
Rationale for Monomer Selection and Polymerization Method
The selection of terephthaloyl chloride as the co-monomer is based on its rigidity, which, in combination with the naphthyl group, is expected to produce a polymer with high thermal stability and mechanical strength. The low-temperature solution polycondensation method is chosen to avoid side reactions and to preserve the chirality of the amino alcohol monomer. This method is well-established for the synthesis of aromatic polyamides.
Detailed Experimental Protocol: Synthesis of a Chiral Polyamide
This protocol describes the synthesis of a chiral polyamide from (S)-2-amino-1-(2-naphthyl)-1-ethanol and terephthaloyl chloride.
Materials:
-
(S)-2-Amino-1-(2-naphthyl)-1-ethanol (≥98% purity)
-
Terephthaloyl chloride (≥99% purity, freshly distilled or purified)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Preparation of the Reaction Medium: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve 1.0 g of anhydrous LiCl in 50 mL of anhydrous NMP. Stir the mixture until the LiCl is completely dissolved. This salt is crucial for improving the solubility of the resulting aromatic polyamide.
-
Addition of the Diamine Monomer: To the NMP/LiCl solution, add 2.00 g (10.7 mmol) of (S)-2-amino-1-(2-naphthyl)-1-ethanol. Stir the mixture at room temperature until the monomer is fully dissolved.
-
Cooling the Reaction Mixture: Cool the flask to 0 °C using an ice bath. This is important to control the exothermic reaction and prevent side reactions.
-
Addition of the Diacid Chloride: Dissolve 2.17 g (10.7 mmol) of terephthaloyl chloride in 20 mL of anhydrous NMP in the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen/argon atmosphere. The viscosity of the solution will gradually increase as the polymer forms.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous precipitate of the polyamide will form.
-
Collect the polymer by filtration, and wash it thoroughly with hot methanol to remove any unreacted monomers, oligomers, and residual solvent.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Characterization of the Chiral Polyamide
Thorough characterization is essential to confirm the structure, molecular weight, thermal properties, and chirality of the synthesized polyamide.
Structural Characterization
-
FT-IR Spectroscopy: The formation of the polyamide is confirmed by the appearance of characteristic amide bands. Expect to observe N-H stretching around 3300 cm⁻¹, amide I (C=O stretching) around 1650 cm⁻¹, and amide II (N-H bending) around 1540 cm⁻¹. The disappearance of the primary amine bands from the monomer is also indicative of successful polymerization.
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is used to confirm the detailed chemical structure of the polymer. The spectra should show signals corresponding to the aromatic protons of the naphthyl and phenyl rings, as well as the protons of the polymer backbone.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A suitable solvent system, such as NMP with LiCl, is required to dissolve the polyamide for analysis.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Aromatic polyamides are known for their high thermal stability, and the TGA curve will show the decomposition temperature of the material.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, providing insight into its amorphous or semi-crystalline nature.
Chiral Properties
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a crucial technique to confirm that the chirality of the monomer has been transferred to the polymer backbone. The CD spectrum of the chiral polyamide in a suitable solvent should exhibit distinct Cotton effects, indicating the presence of a preferred helical conformation or other chiral structures in solution.
Applications in Drug Delivery and Enantioselective Separations
The unique properties of chiral polyamides derived from this compound open up possibilities for various advanced applications.
Chiral Drug Delivery Systems
The development of chiral nanosystems for drug delivery is a growing field, as the chirality of the carrier can influence its interaction with biological systems and the release of enantiomerically pure drugs. The synthesized chiral polyamide can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The naphthyl groups can provide hydrophobic pockets for drug loading, while the chiral environment may allow for stereoselective drug release.
Chiral Stationary Phases for HPLC
Optically active polymers are widely used as chiral stationary phases (CSPs) for the separation of enantiomers by high-performance liquid chromatography (HPLC). The synthesized chiral polyamide, with its well-defined chiral centers and aromatic groups, has the potential to be coated onto a silica support to create a novel CSP for the enantioselective separation of a variety of racemic compounds.
Conclusion
The protocols and application notes presented in this guide demonstrate the potential of this compound derivatives as valuable building blocks for the synthesis of advanced functional polymers. The ability to create chiral polyamides with high thermal stability and unique optical properties opens up new avenues for research in materials science, particularly in the fields of drug delivery and enantioselective separations. The detailed methodologies provided herein are intended to serve as a foundation for further exploration and development of these promising materials.
Application Note: High-Resolution Chiral Gas Chromatography Method for the Enantioselective Analysis of 2-Amino-1-(2-naphthyl)-1-ethanol
Abstract
This application note presents a detailed and robust method for the enantioselective analysis of 2-Amino-1-(2-naphthyl)-1-ethanol using chiral gas chromatography (GC). Due to the compound's stereocenter, the separation of its enantiomers is critical for applications in pharmaceutical development and asymmetric synthesis, where the biological activity is often enantiomer-specific. The protocol herein describes a reliable two-step derivatization procedure using trifluoroacetic anhydride (TFAA) to enhance volatility and thermal stability, followed by separation on a Chirasil-Val chiral capillary column. This method provides excellent resolution and baseline separation of the enantiomers, making it suitable for precise and accurate quantification in research and quality control environments.
Introduction: The Significance of Chiral Separation
This compound is a chiral amino alcohol. Such molecules are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including beta-blockers and other neurologically active compounds. The distinct three-dimensional arrangement of the amino and hydroxyl groups around the chiral center often leads to significant differences in pharmacological and toxicological profiles between enantiomers. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drug candidates and intermediates.
Gas chromatography, when paired with a suitable chiral stationary phase (CSP), offers high resolution, speed, and sensitivity for enantiomeric separation. However, the inherent polarity and low volatility of amino alcohols like this compound necessitate a derivatization step to block the active hydrogen atoms in the amino (-NH₂) and hydroxyl (-OH) groups. This process not only improves chromatographic peak shape and thermal stability but also enhances the interaction with the chiral stationary phase, which is fundamental for achieving enantioseparation. This note provides a comprehensive protocol for this analysis, from sample preparation to final chromatographic separation.
Analytical Strategy: Derivatization and Chiral Recognition
The cornerstone of this method is a two-step derivatization of the analyte, followed by separation on a CSP designed for enantiomeric recognition of amino acid and amino alcohol derivatives.
The Rationale for Derivatization
Direct analysis of this compound by GC is impractical due to its high boiling point and the presence of polar functional groups, which lead to poor peak shape and strong adsorption on the column. To overcome this, a derivatization strategy using Trifluoroacetic Anhydride (TFAA) is employed. TFAA reacts with both the amino and hydroxyl groups to form stable, volatile trifluoroacetyl (TFA) derivatives.
The reaction proceeds as follows:
-
The primary amine is acylated to form a trifluoroacetamide.
-
The secondary alcohol is acylated to form a trifluoroacetate ester.
This dual derivatization significantly reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis. The resulting N,O-bis(trifluoroacetyl) derivative exhibits excellent thermal stability and chromatographic properties.[1]
The Choice of Chiral Stationary Phase
The separation of the derivatized enantiomers is achieved on a Chirasil-Val capillary column.[2][3][4] This CSP consists of L-valine-tert-butylamide moieties chemically bonded to a polysiloxane backbone. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the derivatized analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, chromatographic separation. Chirasil-Val phases are particularly effective for the separation of N-acylated amino acid and amino alcohol derivatives.[2][4]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic this compound | ≥98% | Sigma-Aldrich |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Nitrogen Gas | High Purity (99.999%) | Airgas |
| Standard 2 mL GC Vials with Caps | - | Agilent Technologies |
Protocol 1: Derivatization of this compound
This protocol details the conversion of the analyte into its volatile N,O-bis(trifluoroacetyl) derivative.
Step 1: Sample Preparation
-
Accurately weigh approximately 1 mg of racemic this compound into a clean, dry 2 mL GC vial.
Step 2: Dissolution
-
Add 500 µL of anhydrous dichloromethane to the vial.
-
Cap the vial and vortex gently until the sample is completely dissolved.
Step 3: Acylation Reaction
-
Carefully add 100 µL of trifluoroacetic anhydride (TFAA) to the solution in the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Immediately cap the vial tightly.
-
Heat the vial at 60 °C for 30 minutes in a heating block or oven.
Step 4: Evaporation
-
After heating, allow the vial to cool to room temperature.
-
Carefully uncap the vial and evaporate the solvent and excess reagent to dryness under a gentle stream of high-purity nitrogen gas. This step should be performed in a fume hood.
Step 5: Reconstitution
-
Reconstitute the dried residue in 1 mL of dichloromethane.
-
The sample is now ready for GC analysis.
Protocol 2: Chiral Gas Chromatography Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Injector: Split/Splitless Inlet
-
Chiral Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness (Agilent CP7484 or equivalent)
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency. |
| Oven Program | Initial Temp: 120 °C | Starts below the boiling point of the solvent. |
| Ramp: 2 °C/min to 190 °C | A slow ramp rate is crucial for resolving closely eluting enantiomers. | |
| Final Hold: Hold at 190 °C for 10 min | Ensures elution of any late-eluting compounds. | |
| Detector | FID | Provides high sensitivity for organic compounds. |
| Detector Temperature | 270 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes FID performance. |
Workflow Visualization
The complete analytical workflow, from sample preparation to data acquisition, is illustrated below.
Caption: Workflow for Chiral GC Analysis of this compound.
Expected Results
Under the specified conditions, baseline separation of the two N,O-bis(trifluoroacetyl) derivatives of the this compound enantiomers is expected. A representative chromatogram would show two sharp, well-resolved peaks. The resolution factor (Rs) should be greater than 1.5, indicating complete separation, which is essential for accurate quantification of enantiomeric excess (e.e.).
Table of Expected Chromatographic Data:
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~28-30 min |
| Retention Time (Enantiomer 2) | ~30-32 min |
| Resolution (Rs) | > 1.5 |
| Theoretical Plates (N) | > 80,000 |
Note: Absolute retention times may vary slightly depending on the specific instrument, column condition, and precise control of the oven temperature ramp.
Conclusion
The method described in this application note provides a reliable and high-resolution approach for the chiral separation of this compound enantiomers. The combination of a robust TFAA derivatization protocol and a highly selective Chirasil-Val stationary phase ensures accurate and reproducible results. This method is directly applicable to the analysis of enantiomeric purity in bulk materials, reaction monitoring in asymmetric synthesis, and quality control in pharmaceutical manufacturing.
References
- 1. Enantiomeric separation of amino alcohols by gas chromatography on a chiral stationary phase; influence of the perfluoroacylating reagent on the separation | Semantic Scholar [semanticscholar.org]
- 2. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The determination of amino-acid enantiomers in human saliva with Chirasil-Val - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Determination of Enantiomeric Excess for 2-Amino-1-(2-naphthyl)-1-ethanol using NMR Spectroscopy
Abstract
This technical guide provides detailed protocols for the determination of enantiomeric excess (ee) of the chiral amino alcohol 2-Amino-1-(2-naphthyl)-1-ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. The accurate assessment of enantiomeric purity is critical in the development and quality control of pharmaceuticals and other chiral compounds. This note outlines two robust NMR-based methods: the use of a chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), and a chiral solvating agent. We offer step-by-step experimental procedures, explain the underlying principles of chiral discrimination, and provide insights into data analysis and interpretation for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity
This compound is a chiral amino alcohol with potential applications in asymmetric synthesis and pharmaceutical development. As with many chiral molecules, the biological activity of its enantiomers can differ significantly. Therefore, the ability to accurately quantify the enantiomeric composition of a sample is of paramount importance. While chiral chromatography is a standard technique for ee determination, NMR spectroscopy offers a rapid, versatile, and non-destructive alternative that can often be performed with minimal sample preparation.[1][2]
The fundamental principle of determining enantiomeric excess by NMR lies in the conversion of an enantiomeric mixture into a mixture of diastereomers.[3] Enantiomers are spectroscopically indistinguishable in an achiral environment, but diastereomers possess different physical properties and, crucially, distinct NMR spectra.[4] This conversion can be achieved either through covalent bonding with a chiral derivatizing agent (CDA) or through the formation of non-covalent complexes with a chiral solvating agent (CSA).[1][5]
Method 1: Chiral Derivatization with Mosher's Acid
The use of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a well-established method for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[3][6][7] The reaction of the amino or hydroxyl group of this compound with the acid chloride of MTPA forms diastereomeric esters or amides. The presence of the trifluoromethyl group in the Mosher's acid reagent provides a sensitive probe for ¹⁹F NMR, in addition to the dispersion of signals in the ¹H NMR spectrum.[8]
Principle of Chiral Recognition
The derivatization of the (R)- and (S)-enantiomers of the amino alcohol with a single enantiomer of Mosher's acid chloride results in the formation of two diastereomers. The differing spatial arrangement of the substituents around the newly formed ester or amide bond leads to distinct chemical environments for the protons in each diastereomer. This results in separate, quantifiable signals in the NMR spectrum.
Experimental Protocol
This protocol describes an efficient "in-tube" derivatization procedure.[2][6]
Materials:
-
This compound (racemic or enantiomerically enriched)
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Deuterated chloroform (CDCl₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC)
-
5 mm NMR tubes
Procedure:
-
In a clean, dry 5 mm NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of CDCl₃.
-
Add a catalytic amount of DMAP (approximately 0.1 mg).
-
To this solution, add 1.1 equivalents of (R)-Mosher's acid.
-
Add 1.2 equivalents of DCC.
-
Cap the NMR tube and shake vigorously for 2-5 minutes at room temperature. The reaction progress can be monitored by the precipitation of dicyclohexylurea.
-
Allow the tube to stand for 30-60 minutes to ensure the reaction goes to completion.
-
Acquire the ¹H NMR and/or ¹⁹F NMR spectrum.
Data Acquisition and Analysis
-
¹H NMR: Acquire a standard proton NMR spectrum. The signals of the protons closest to the chiral center, such as the methine proton (CH-OH) and the methylene protons (CH₂-N), are most likely to show baseline separation for the two diastereomers.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine-19 NMR spectrum. The CF₃ groups of the two diastereomeric Mosher's esters will give rise to two distinct singlets. ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals.[9]
-
Calculating Enantiomeric Excess: The enantiomeric excess is calculated by integrating the signals corresponding to the two diastereomers.
ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated areas of the signals for the two diastereomers.
| Parameter | ¹H NMR | ¹⁹F NMR |
| Nucleus | ¹H | ¹⁹F |
| Typical Δδ (ppm) | 0.02 - 0.15 | 0.1 - 0.7 |
| Pros | Readily available | High sensitivity, large Δδ, no background |
| Cons | Potential for signal overlap | Requires a multinuclear probe |
Method 2: Chiral Solvating Agents
Chiral solvating agents (CSAs) form transient, non-covalent diastereomeric complexes with the analyte.[1][5] This method is advantageous as it is non-destructive, requires no chemical modification of the analyte, and is generally faster than derivatization. For an amino alcohol like this compound, CSAs capable of hydrogen bonding and π-π stacking interactions are particularly effective.
Principle of Chiral Recognition
The enantiomers of the amino alcohol will interact differently with the chiral solvating agent, leading to the formation of diastereomeric complexes with different association constants. In the NMR spectrum, this results in the observation of separate signals for the two enantiomers, as they exist in different time-averaged magnetic environments.
Experimental Protocol
Materials:
-
This compound (racemic or enantiomerically enriched)
-
(R)-1,1'-Bi-2-naphthol (BINOL) or another suitable chiral solvating agent
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
5 mm NMR tubes
Procedure:
-
In a clean, dry 5 mm NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of the chosen deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum of the analyte.
-
Add 1.0 to 2.0 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire the ¹H NMR spectrum of the mixture.
Data Acquisition and Analysis
-
¹H NMR: Acquire a standard proton NMR spectrum. Look for the splitting of signals, particularly for the protons near the chiral center and the aromatic protons of the naphthyl group. The magnitude of the chemical shift difference (ΔΔδ) will depend on the strength of the interaction with the CSA.
-
Optimization: The choice of solvent and the concentration of the CSA can significantly impact the degree of signal separation. It may be necessary to screen different CSAs and solvents to achieve optimal results.
-
Calculating Enantiomeric Excess: The calculation is the same as for the derivatization method, based on the integration of the now-separated signals of the two enantiomers.
Visualization of Workflows
Figure 1: Experimental workflows for ee determination.
Figure 2: Principles of Chiral Recognition by NMR.
Conclusion
NMR spectroscopy provides a powerful and efficient means for determining the enantiomeric excess of this compound. The choice between using a chiral derivatizing agent like Mosher's acid and a chiral solvating agent will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and the instrumentation at hand. Both methods, when properly executed, offer reliable and reproducible results, making them invaluable tools in the field of asymmetric synthesis and pharmaceutical development.
References
- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 2. researchgate.net [researchgate.net]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. escholarship.org [escholarship.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol
This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol. Here, we address common challenges and provide practical, field-proven insights to improve yield, enantioselectivity, and overall success of the synthesis.
I. Overview of the Synthetic Approach
The most reliable and widely employed method for the enantioselective synthesis of this compound is the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(2-naphthyl)ethanone. Among various asymmetric reduction techniques, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity and broad substrate applicability.[1][2] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone, yielding the desired chiral amino alcohol.
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-amino-1-(2-naphthyl)ethanone) is still present after the recommended reaction time, the reaction is incomplete.
-
Solution:
-
Increase Reaction Time: Extend the reaction time and continue monitoring by TLC until the starting material is consumed.
-
Optimize Temperature: While lower temperatures generally favor higher enantioselectivity, a slight increase in temperature might be necessary to drive the reaction to completion.[3] However, be cautious as this could potentially lower the enantiomeric excess (ee).
-
Reagent Stoichiometry: Ensure a slight excess of the borane reagent is used to compensate for any decomposition.[3]
-
-
-
Product Loss During Work-up and Purification:
-
Diagnosis: Significant loss of product can occur during the aqueous work-up and extraction phases, especially if the pH is not carefully controlled. The amino alcohol product can be water-soluble, particularly at acidic pH where it forms the ammonium salt.
-
Solution:
-
pH Adjustment: During the work-up, after quenching the excess borane with a protic solvent like methanol, carefully adjust the pH of the aqueous solution to be basic (pH > 8) before extraction. This ensures the amino alcohol is in its free base form, which is more soluble in organic solvents.
-
Thorough Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions (e.g., 3-4 times) to maximize the recovery of the product from the aqueous layer.
-
Careful Purification: During column chromatography, select an appropriate solvent system to ensure good separation of the product from any byproducts and unreacted starting material. A gradient elution might be necessary.
-
-
-
Catalyst Deactivation:
-
Diagnosis: If the reaction fails to initiate or proceeds very slowly, the CBS catalyst may have been deactivated. This can be caused by moisture or other impurities.[4]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3]
-
Fresh Catalyst: Use a freshly opened bottle of the CBS catalyst or prepare it in situ immediately before the reaction.
-
-
Q2: The enantiomeric excess (ee) of my product is lower than expected. How can I improve the stereoselectivity?
A2: Achieving high enantioselectivity is the primary goal of using the CBS reduction. Several factors can influence the ee.
-
Presence of Water:
-
Diagnosis: Even trace amounts of water can react with the borane reagent and the catalyst, leading to a non-selective reduction pathway and a decrease in ee.
-
Solution: As mentioned for improving yield, strict anhydrous conditions are paramount.[3]
-
-
Reaction Temperature:
-
Diagnosis: Higher reaction temperatures can lead to a decrease in the energy difference between the two diastereomeric transition states, resulting in lower enantioselectivity.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[3] You may need to balance a longer reaction time with the desired ee.
-
-
Catalyst Choice and Purity:
-
Diagnosis: The choice of the chiral ligand for the oxazaborolidine catalyst is critical. Impurities in the catalyst can also negatively impact enantioselectivity.
-
Solution:
-
Catalyst Screening: While the (S)- or (R)-2-methyl-CBS catalyst is a common starting point, other derivatives can be screened for optimal performance with the 2-amino-1-(2-naphthyl)ethanone substrate.
-
High-Purity Catalyst: Use a high-purity grade of the CBS catalyst.
-
-
-
Rate of Addition:
-
Diagnosis: A rapid addition of the borane reagent can lead to localized heating and a competing, non-catalyzed reduction pathway.
-
Solution: Add the borane solution slowly and dropwise to the reaction mixture, especially at the beginning of the reaction.
-
Q3: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
A3: Byproduct formation can complicate purification and lower the yield of the desired this compound.
-
Over-reduction Products:
-
Diagnosis: While less common with borane, under certain conditions, other functional groups might be reduced. However, for 2-amino-1-(2-naphthyl)ethanone, this is less of a concern. The primary issue is often incomplete reaction or side reactions of the borane.
-
-
Borate Esters:
-
Diagnosis: During the reaction, the product alcohol can form borate esters with the borane reagent. These are typically hydrolyzed during the aqueous work-up.
-
Solution: Ensure a proper acidic quench and subsequent basic work-up to fully hydrolyze these intermediates and liberate the free amino alcohol.[3][5]
-
-
Side Reactions of the Amino Group:
-
Diagnosis: The free amino group in the starting material can potentially react with the borane reagent.
-
Solution:
-
N-Protection: To avoid potential side reactions, the amino group of 2-amino-1-(2-naphthyl)ethanone can be protected with a suitable protecting group (e.g., Boc or Cbz) prior to the reduction. The protecting group can then be removed in a subsequent step. This can also improve the solubility of the starting material in some organic solvents.
-
-
Q4: The purification of the final product is challenging. What is the best approach?
A4: The purification of this compound requires careful consideration of its properties.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. To improve the elution and peak shape of the basic amino alcohol, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the mobile phase. A gradient elution, gradually increasing the polarity, can be effective in separating the product from less polar impurities.
-
-
Recrystallization:
-
Diagnosis: If the product obtained after chromatography is not sufficiently pure, recrystallization can be an effective final purification step.
-
Solution: The choice of solvent for recrystallization is crucial and needs to be determined empirically. A mixture of solvents, such as ethyl acetate/hexane or ethanol/water, can be explored.
-
-
Chiral HPLC for Enantiomeric Purity Analysis:
-
Method: To determine the enantiomeric excess (ee) of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7]
-
Column: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of amino alcohols.
-
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
III. Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the synthesis of this compound?
A: The most common starting material is 2-acetylnaphthalene.[8] This can be converted to 2-amino-1-(2-naphthyl)ethanone through a multi-step process, which may involve bromination followed by amination. Alternatively, direct amination strategies can be explored.
Q: Can I use sodium borohydride for the reduction instead of a borane complex?
A: While sodium borohydride is a common reducing agent for ketones, it is not suitable for asymmetric reduction on its own as it is not a chiral reagent. For enantioselective synthesis, a chiral catalyst system like the CBS reduction is necessary.
Q: How do I prepare the CBS catalyst in situ?
A: The in situ preparation of the CBS catalyst is a convenient method that avoids the need to handle the isolated, potentially sensitive catalyst.[3] It is typically prepared by reacting the corresponding chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) with a borane source (e.g., borane-dimethyl sulfide complex) in an anhydrous solvent like THF at room temperature for a short period before adding the ketone substrate.
Q: What is the role of the naphthyl group in this synthesis?
A: The 2-naphthyl group is a bulky aromatic substituent. Its steric and electronic properties can influence the reactivity of the adjacent ketone and the stereochemical outcome of the reduction. It also imparts specific pharmacological properties to the final amino alcohol product.[9]
Q: How can I confirm the identity and purity of my final product?
A: The structure and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (amine and alcohol).
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.
-
Chiral HPLC: To determine the enantiomeric excess (ee).[6][7]
IV. Experimental Protocols & Data
Detailed Protocol: Asymmetric Reduction of 2-Amino-1-(2-naphthyl)ethanone via CBS Reduction
This protocol provides a general guideline. Optimization of specific parameters may be required.
Materials:
-
2-Amino-1-(2-naphthyl)ethanone (or its N-protected derivative)
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (as a 2M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dilute the catalyst with anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
-
Substrate and Reagent Addition:
-
Dissolve 2-amino-1-(2-naphthyl)ethanone (1.0 eq) in anhydrous THF.
-
Slowly add the borane-dimethyl sulfide complex solution (0.6 eq) to the cooled catalyst solution and stir for 10-15 minutes.
-
Add the solution of 2-amino-1-(2-naphthyl)ethanone dropwise to the reaction mixture over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the same temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Basify the aqueous layer with a saturated NaHCO₃ solution or 1M NaOH until the pH is > 8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Characterize the purified this compound by ¹H NMR, ¹³C NMR, and MS.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Catalyst | (S)- or (R)-2-Methyl-CBS-oxazaborolidine | Commercially available and widely used for asymmetric ketone reductions. |
| Reducing Agent | Borane-dimethyl sulfide complex | A stable and convenient source of borane. |
| Solvent | Anhydrous THF | Aprotic and effectively dissolves the reagents and substrate. |
| Temperature | 0 °C to -20 °C | Lower temperatures generally lead to higher enantioselectivity.[3] |
| Reaction Time | 1-4 hours | Monitor by TLC for completion. |
| Work-up | Methanol quench, acidic then basic wash | Ensures complete hydrolysis of borate complexes and isolation of the free amine.[3] |
| Purification | Silica gel chromatography | Effective for removing non-polar impurities and unreacted starting material. |
V. Visualizations
Experimental Workflow
Caption: Workflow for the CBS reduction of 2-Amino-1-(2-naphthyl)ethanone.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the synthesis.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones. --INVALID-LINK--
-
DigitalCommons@EMU. (2015). Microwave-assisted synthesis of ß-amino alcohols. --INVALID-LINK--
-
DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. --INVALID-LINK--
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. --INVALID-LINK--
-
National Institutes of Health. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). --INVALID-LINK--
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. --INVALID-LINK--
-
Research & Reviews: Journal of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. --INVALID-LINK--
-
Biosynth. (n.d.). This compound. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (2025). Boron-based Reductants. --INVALID-LINK--
-
Benchchem. (n.d.). troubleshooting low yield in asymmetric reduction of 2-dodecanone. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of aminoalkylnaphthols. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. --INVALID-LINK--
-
Phenomenex. (n.d.). Chiral HPLC Separations. --INVALID-LINK--
-
Royal Society of Chemistry. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. --INVALID-LINK--
-
University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. --INVALID-LINK--
-
Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2-Amino-1-(2-naphthyl)ethanol. --INVALID-LINK--
-
Unknown Source. (n.d.). Enantioselective Reduction of Ketones. --INVALID-LINK--
-
Tohoku University. (2022). Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO2-Supported Ir Nanoclusters. --INVALID-LINK--
-
ChemicalBook. (2025). 2-amino-1-(2-naphthyl)ethanol. --INVALID-LINK--
-
PubMed. (2004). Asymmetric transfer hydrogenation of alpha-aminoalkyl alpha'-chloromethyl ketones with chiral Rh complexes. --INVALID-LINK--
-
Chemcd. (n.d.). This compound ,4899-26-7. --INVALID-LINK--
-
ResearchGate. (2025). Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. --INVALID-LINK--
-
ResearchGate. (2025). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. --INVALID-LINK--
-
National Institutes of Health. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. --INVALID-LINK--
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. --INVALID-LINK--
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. --INVALID-LINK--
-
PubMed Central. (2008). Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. --INVALID-LINK--
-
Royal Society of Chemistry. (1990). Diastereoselective reduction of acyclic N-aryl-β-amino ketones. --INVALID-LINK--
-
Amanote Research. (n.d.). Asymmetric Reduction of Aromatic Ketones. II. An. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of a New Chiral Cyclic β-Amino Alcohol. --INVALID-LINK--
-
PubChem. (n.d.). 2-Acetylnaphthalene. --INVALID-LINK--
-
ResearchGate. (n.d.). Regioselective Reduction of β‐Enaminoesters. --INVALID-LINK--
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 5696-74-2 | FAA69674 [biosynth.com]
Technical Support Center: Purification of 2-Amino-1-(2-naphthyl)-1-ethanol
Welcome to the technical support guide for the purification of 2-Amino-1-(2-naphthyl)-1-ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral amino alcohol. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the common challenges encountered during the purification of this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the potential causes and how can I improve my yield?
Answer:
Low recovery after recrystallization is a frequent challenge. The primary cause is often related to the choice of solvent and the cooling process.
Causality Explained:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low yields. Conversely, if the compound's solubility is too low even at high temperatures, you may use an excessively large volume of solvent, again resulting in product loss upon cooling.
-
Cooling Rate: Rapid cooling of the saturated solution can lead to the formation of small, impure crystals or an oil, which traps impurities and is difficult to handle. A slow, controlled cooling process allows for the formation of larger, purer crystals.
-
Premature Crystallization: If the solution cools too quickly during filtration (e.g., in a cold funnel), the product can crystallize prematurely, leading to losses on the filter paper.
Step-by-Step Troubleshooting Protocol:
-
Solvent System Optimization:
-
Single Solvent: If using a single solvent like ethanol or methanol, test the solubility of your crude product at both room temperature and the solvent's boiling point. A good solvent will show a marked difference in solubility.
-
Mixed Solvent System: A mixed solvent system, such as ethanol/water or toluene/petroleum ether, can be highly effective.[1][2] Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes slightly cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Preventing Premature Crystallization:
-
Preheat the filtration apparatus (Buchner funnel and filter flask) with hot solvent before filtering the hot solution.
-
Use a stemless funnel to prevent the product from crystallizing in the stem.
-
Issue 2: Incomplete Separation of Enantiomers by Chiral HPLC
Question: My chiral HPLC analysis of this compound shows poor resolution between the (R) and (S) enantiomers. How can I improve the separation?
Answer:
Achieving baseline separation of enantiomers is critical for accurate quantification and for obtaining enantiomerically pure material. Poor resolution in chiral HPLC can stem from several factors related to the column, mobile phase, and analytical conditions.
Causality Explained:
-
Chiral Stationary Phase (CSP) Mismatch: The fundamental principle of chiral chromatography is the differential interaction between the enantiomers and the chiral stationary phase. If the chosen CSP does not have sufficient stereochemical recognition for your compound, the separation will be poor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral amino alcohols.[3]
-
Mobile Phase Composition: The composition of the mobile phase (solvents and additives) significantly influences the interactions between the analytes and the CSP. The polarity of the mobile phase can affect the retention and selectivity. Additives like acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can improve peak shape and resolution for amino compounds by suppressing unwanted interactions with the silica support.
-
Flow Rate and Temperature: These parameters affect the kinetics and thermodynamics of the separation, respectively. A lower flow rate can increase the number of theoretical plates and improve resolution, while temperature can alter the selectivity of the chiral recognition.
Troubleshooting Workflow for Chiral HPLC Optimization:
Caption: Troubleshooting workflow for chiral HPLC optimization.
Issue 3: Presence of Starting Material or By-products in the Purified Product
Question: After purification by column chromatography, I still see impurities in my this compound, likely unreacted starting materials or side-products. How can I improve the purity?
Answer:
Residual impurities after column chromatography usually indicate issues with the stationary phase, mobile phase, or column loading.
Causality Explained:
-
Inappropriate Eluent Polarity: If the eluent is too polar, it will move all components, including impurities, quickly down the column, resulting in poor separation. If it's not polar enough, the desired compound may not elute at all or will elute very slowly with broad peaks.
-
Column Overloading: Loading too much crude material onto the column will exceed its separation capacity, leading to overlapping bands of components and co-elution of the product and impurities.
-
Stationary Phase Choice: While silica gel is common, for basic compounds like amino alcohols, it can sometimes cause peak tailing due to strong interactions between the amine and acidic silanol groups. Using deactivated silica or an alternative stationary phase like alumina might be beneficial.
Step-by-Step Protocol for Improved Column Chromatography:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before running a column, always perform TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexane, dichloromethane/methanol) to find the optimal eluent that gives good separation between your product and the impurities (aim for a product Rf value of ~0.3).
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the column. This "dry loading" technique often results in better separation than loading a concentrated liquid sample.
-
-
Gradient Elution:
-
Start with a less polar solvent system to elute non-polar impurities.
-
Gradually increase the polarity of the eluent to elute the desired this compound, leaving more polar impurities on the column.
-
Typical Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard choice for many organic compounds. |
| Eluent System | Dichloromethane/Methanol or Ethyl Acetate/Hexane with 1% Triethylamine | The amine additive helps to reduce peak tailing. |
| Loading | 1g of crude material per 20-40g of silica gel | Prevents overloading and ensures good separation. |
| Elution | Isocratic or gradient elution based on TLC | Gradient elution can improve separation of complex mixtures. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for the chiral resolution of racemic this compound on a preparative scale?
A1: For preparative scale resolution, diastereomeric salt crystallization is a classical and often effective method.[3] This involves reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts.[3] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]
Q2: Are there any non-chromatographic methods to purify this compound from non-chiral impurities?
A2: Yes, besides recrystallization, acid-base extraction can be an effective technique. Since this compound is a basic compound due to its amino group, it can be selectively extracted from an organic solvent into an aqueous acidic solution. Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be basified to regenerate the free amino alcohol, which can be extracted back into an organic solvent.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used:
-
Purity: High-Performance Liquid Chromatography (HPLC) on both chiral and achiral columns is ideal for determining chemical and enantiomeric purity.
-
Identity:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, -NH₂, aromatic C-H).
-
Q4: What are some common impurities that might be present after the synthesis of this compound?
A4: Common impurities can include unreacted starting materials such as 2-acetylnaphthalene, by-products from the reduction step, or residual catalysts. The specific impurities will depend on the synthetic route employed.
Q5: Can supercritical fluid chromatography (SFC) be used for the purification of this compound?
A5: Yes, supercritical fluid chromatography (SFC) is a powerful technique for chiral separations and is considered a greener alternative to HPLC.[3] It often provides faster separations and uses carbon dioxide as the primary mobile phase, reducing organic solvent consumption.[3] Chiral stationary phases used in HPLC are often compatible with SFC systems.[3]
References
Common side reactions in the synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol
Technical Support Center: Synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to navigate common challenges and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The most common synthetic route to this class of β-amino alcohol is the reduction of the corresponding α-amino ketone, 2-amino-1-(2-naphthyl)ethanone HCl.[1] The following guide is structured around this pathway.
Diagram: General Synthetic Pathway
Caption: Reduction of the α-amino ketone to the target β-amino alcohol.
Question 1: My reaction is incomplete. TLC and LC-MS analysis shows a significant amount of starting material, 2-amino-1-(2-naphthyl)ethanone, remaining. What went wrong?
Answer: This is a common issue related to reaction conditions or reagent activity. Here are the primary causes and solutions:
-
Cause A: Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Aldehydes and ketones typically require at least one molar equivalent of hydride, but it is standard practice to use a slight to moderate excess (1.5-2.0 equivalents) to ensure the reaction goes to completion.
-
Solution A: Increase the molar equivalents of your reducing agent. If using sodium borohydride (NaBH₄), ensure it is fresh, as it can degrade upon exposure to moisture.
-
Cause B: Low Reaction Temperature: While some reductions are performed at low temperatures to improve selectivity, the reaction kinetics may be too slow. This is particularly true for less reactive ketones or milder reducing agents.
-
Solution B: If you are running the reaction at 0°C or below, try allowing it to warm to room temperature and monitor the progress by TLC. For particularly stubborn reductions, gentle heating might be required, though this can increase side reactions.
-
Cause C: Inactive Reducing Agent: Hydride reducing agents like NaBH₄ and especially Lithium aluminum hydride (LiAlH₄) are sensitive to moisture. Improper storage or handling can lead to deactivation.
-
Solution C: Use a freshly opened bottle of the reducing agent or test the activity of your current stock on a known, reactive substrate.
Question 2: The reaction worked, but the yield is low after purification. I'm losing a lot of product during workup or chromatography. How can I improve recovery?
Answer: Low recovery of β-amino alcohols is frequently due to their physical properties, namely their polarity and basicity.[2]
-
Problem A: Emulsion during Aqueous Workup: The amphiphilic nature of the amino alcohol can lead to stubborn emulsions during the extraction phase, trapping the product in the interface.
-
Solution A: To break emulsions, try adding a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous layer, forcing the organic product into the organic layer. In some cases, filtering the entire mixture through a pad of Celite® can also be effective.
-
Problem B: Product Loss on Silica Gel Chromatography: Amino alcohols are basic and highly polar, causing them to interact strongly with the acidic surface of standard silica gel.[2] This leads to significant peak tailing, poor separation, and often irreversible adsorption of the product onto the column.
-
Solution B:
-
Modify the Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol). This deactivates the acidic sites on the silica, dramatically improving peak shape and recovery.[2]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase (C18) chromatography may be a suitable option depending on the polarity of your impurities.[2]
-
Question 3: My final product shows two spots on TLC and two peaks in HPLC, even after purification. Could this be a diastereomeric mixture?
Answer: Yes, this is highly likely. The reduction of the ketone creates a new chiral center at the carbon bearing the hydroxyl group. If your starting α-amino ketone was racemic, the reduction will produce a mixture of two diastereomers (if another chiral center is already present) or a pair of enantiomers that can sometimes be separated on a chiral column.
-
Cause: Non-Stereoselective Reduction: Standard reducing agents like NaBH₄ are not stereoselective and will attack the planar carbonyl from either face, leading to a racemic mixture of the alcohol.
-
Solution:
-
Asymmetric Synthesis: To achieve a single enantiomer, an asymmetric reduction is necessary. This is a cornerstone of modern pharmaceutical synthesis.[3][4] You can employ a chiral catalyst system, such as a Corey-Bakshi-Shibata (CBS) catalyst, which uses an oxazaborolidine to stereoselectively deliver the hydride.[4]
-
Chiral Resolution: If you have already synthesized the racemic mixture, you can separate the enantiomers through chiral resolution. This often involves forming a salt with a chiral acid (like tartaric acid), separating the resulting diastereomeric salts by crystallization, and then neutralizing to recover the pure enantiomer.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The synthesis of β-amino alcohols is a well-researched area in organic chemistry.[5][6] The most prevalent methods applicable to this target molecule include:
-
Reduction of α-Amino Ketones: As detailed in the troubleshooting section, this is a direct and widely used method. It involves the reduction of 2-amino-1-(2-naphthyl)ethanone using hydride reagents like NaBH₄ or LiAlH₄.[1][]
-
Ring-Opening of Epoxides: This method involves reacting a naphthyl-substituted epoxide with an amine nucleophile (or ammonia). The regioselectivity of the ring-opening can sometimes be a challenge but offers a direct route to the 1,2-amino alcohol structure.[6]
-
Sharpless Asymmetric Aminohydroxylation: This powerful method can introduce both the amino and hydroxyl groups across an alkene in a stereocontrolled manner, though it is more suitable for substrates like α,β-unsaturated esters.[6]
Q2: My NMR spectrum looks clean, but the mass spectrum shows an unexpected M+2 peak. What could this be?
An M+2 peak can sometimes indicate the presence of a chlorinated impurity, especially if chlorinated solvents or reagents were used. A common side reaction during cyclodehydration of amino alcohols with thionyl chloride (SOCl₂) is the formation of a chloro-amine intermediate.[8] If any chlorinated reagents were used in upstream steps or as solvents (e.g., dichloromethane, chloroform), this could be a source of contamination. We recommend re-examining your synthetic route for any potential sources of chlorine.
Q3: Are there any known incompatible reagents or conditions to avoid?
Yes. Given the structure contains both a primary amine and a secondary alcohol, certain conditions should be avoided:
-
Strong Oxidizing Agents: Reagents like chromic acid or permanganate will oxidize the secondary alcohol to a ketone and may also affect the amine.
-
Harsh Acidic Conditions at High Temperatures: This can promote dehydration of the alcohol to form an alkene or other rearrangement side products.
-
Unprotected Reactions with Acylating/Alkylating Agents: Both the amine and the alcohol are nucleophilic. If you intend to modify one group, the other must be protected to prevent undesired side reactions. For example, the amine is generally more nucleophilic and will react preferentially with an acyl chloride.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting common synthesis issues.
Part 3: Experimental Protocol & Data
Protocol: Synthesis of this compound via Ketone Reduction
This protocol describes a standard, non-stereoselective reduction.
Materials:
-
2-amino-1-(2-naphthyl)ethanone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water (DI H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(2-naphthyl)ethanone hydrochloride (1.0 eq) in methanol (approx. 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Scientist's Note: Cooling is essential to moderate the exothermic reaction of NaBH₄ with the solvent and the substrate, preventing potential side reactions.
-
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Vigorous gas evolution (H₂) will be observed.
-
Scientist's Note: Portion-wise addition prevents the reaction from becoming too vigorous. The use of 1.5 equivalents ensures the reaction proceeds to completion.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC (e.g., 10% MeOH in CH₂Cl₂ with 0.5% Et₃N). The product spot should be more polar (lower Rf) than the starting ketone.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding DI water at 0 °C to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Basify the mixture with saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Scientist's Note: Basifying the solution deprotonates the ammonium salt of the product, making it soluble in the organic solvent.
-
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 0.5% triethylamine.[2]
Table: Common Impurities and Analytical Signatures
| Impurity | Common Cause | Expected TLC Rf (Relative) | Notes |
| Starting Ketone | Incomplete reaction | Higher (less polar) than product | Easily identified by LC-MS (different mass) and ¹H NMR (absence of alcohol proton, presence of ketone). |
| Diastereomers | Non-stereoselective reduction | May appear as two very close or overlapping spots | Often difficult to separate on standard silica. Chiral HPLC is required for baseline resolution of enantiomers. |
| Borate Esters | Incomplete workup/quenching | Can be a complex mixture | Hydrolyzed during aqueous workup. Ensure the quench and extraction steps are thorough. |
References
Technical Support Center: Optimizing Asymmetric Catalysis with 2-Amino-1-(2-naphthyl)-1-ethanol
Welcome to the technical support resource for 2-Amino-1-(2-naphthyl)-1-ethanol. This guide is designed for researchers, chemists, and drug development professionals leveraging this versatile chiral amino alcohol catalyst in their synthetic workflows. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot effectively, and achieve high enantioselectivity with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chiral β-amino alcohol.[1][2][3] Its structure, featuring a rigid naphthyl group and vicinal amino and hydroxyl functionalities, makes it an excellent chiral ligand or catalyst precursor for asymmetric synthesis.[4][5] Its most prominent application is in the catalytic enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes to produce valuable chiral secondary alcohols with high enantiomeric excess (ee).[6][7][8] These chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and natural products.[9][10]
Q2: What is the fundamental mechanism of catalysis for the diethylzinc addition to aldehydes?
A2: The catalytic cycle is a well-coordinated process. First, the chiral amino alcohol reacts with two equivalents of diethylzinc. One equivalent deprotonates the alcohol and amino groups to form a zinc-alkoxide-amide complex. The second equivalent coordinates to this complex. This self-assembled chiral zinc complex then acts as a Lewis acid, activating the aldehyde substrate by coordinating to its carbonyl oxygen. The rigid, sterically defined environment created by the naphthyl group on the ligand directs the ethyl group from the coordinated zinc reagent to attack a specific face of the prochiral aldehyde. This controlled transfer results in the formation of one enantiomer of the product alcohol preferentially over the other.[5][11]
Q3: How should I properly store and handle the this compound catalyst?
A3: Proper storage is critical for maintaining the catalyst's integrity. It should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended. As a solid, it is relatively stable, but exposure to moisture and air should be minimized.
Q4: What are the typical starting conditions for a reaction, such as the addition of diethylzinc to benzaldehyde?
A4: A good starting point is crucial for successful optimization. The table below outlines a standard set of initial conditions for a model reaction. These parameters are often the first to be adjusted during the optimization process.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst Loading | 2-10 mol% | Balances reaction rate and cost. Lower loadings may be possible after optimization. |
| Substrate | Benzaldehyde (1.0 equiv) | A common model substrate for this reaction. |
| Reagent | Diethylzinc (1.5-2.0 equiv) | Excess is used to ensure complete reaction and formation of the active catalyst. |
| Solvent | Toluene or Hexane (Anhydrous) | Non-coordinating solvents are preferred to avoid interference with the catalyst complex. |
| Temperature | 0 °C to Room Temperature | A common starting range; lower temperatures often improve enantioselectivity.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Diethylzinc is pyrophoric and reacts with moisture. Anhydrous conditions are essential. |
Q5: How do I monitor the reaction and determine the enantiomeric excess (ee)?
A5: Reaction progress can be monitored by taking small aliquots from the reaction mixture (under inert conditions), quenching them, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). After the reaction is complete and the product is purified (typically via flash chromatography), the enantiomeric excess is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, by comparing the peak areas of the two enantiomers against a racemic standard.
Troubleshooting Guide: From Low Conversion to Poor Selectivity
Even with a robust starting protocol, challenges can arise. This section addresses the most common issues encountered during the optimization of reactions catalyzed by this compound.
Problem 1: Low or No Conversion
Your reaction has stalled or failed to proceed to completion. This is often a result of inactive reagents or catalyst, or the presence of quenching impurities.
Caption: Troubleshooting workflow for low reaction conversion.
| Potential Cause | Underlying Reason & How to Verify | Solution |
| 1. Impure Aldehyde | Aldehydes can oxidize to carboxylic acids upon storage. The acidic proton readily quenches the highly basic diethylzinc reagent. Verify by NMR or by testing the pH of a water extract. | Purify the aldehyde immediately before use by distillation or by passing it through a short plug of activated neutral alumina. |
| 2. Inactive Diethylzinc | Diethylzinc is highly sensitive to air and moisture. If the solution has been improperly stored or handled, its effective concentration will be lower than stated. | Use a freshly opened bottle of diethylzinc or titrate the solution to determine its exact molarity before use. |
| 3. Presence of Moisture | Water in the solvent or on the glassware will rapidly consume the diethylzinc and deactivate the catalyst complex. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled or commercially available anhydrous solvents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction. |
| 4. Incorrect Temperature | Some reactions may have a specific activation temperature. If the reaction is too cold, it may not initiate. | Ensure your cooling bath is at the correct temperature. For very slow reactions, consider a modest increase in temperature after an initial period at low temperature to drive the reaction to completion. |
Problem 2: High Conversion but Low Enantioselectivity (ee)
This is one of the most common optimization challenges. It indicates that the catalyzed reaction is occurring, but the chiral environment is not effectively controlling the stereochemical outcome.
| Potential Cause | Underlying Reason & How to Verify | Solution |
| 1. Background Reaction | The uncatalyzed addition of diethylzinc to the aldehyde can occur, producing a racemic product that erodes the overall ee.[12] This is more significant at higher temperatures. | Lower the reaction temperature. Dropping the temperature from 25 °C to 0 °C or even -20 °C can dramatically slow the uncatalyzed pathway relative to the catalyzed one. Increase catalyst loading to accelerate the chiral pathway. |
| 2. Incorrect Solvent | Coordinating solvents (like THF, Et₂O) can compete with the aldehyde for binding to the zinc catalyst, disrupting the organized transition state required for high enantioselectivity. | Switch to non-coordinating solvents such as toluene, hexane, or dichloromethane . The optimal solvent is substrate-dependent and must be screened. |
| 3. Catalyst Purity | The enantiomeric purity of your this compound is paramount. If the catalyst itself is not enantiopure, it cannot induce high ee in the product. | Verify the enantiomeric purity of the catalyst using chiral HPLC if possible. Always source catalysts from reputable suppliers with clear specifications. |
| 4. Aggregation Effects | The state of the catalyst in solution can affect its activity and selectivity. Sometimes, additives are needed to ensure a homogeneous and active catalytic species. | While less common for this specific catalyst, in some systems, the addition of a co-catalyst like Ti(OiPr)₄ can significantly enhance both rate and enantioselectivity.[8] This should be explored if other methods fail. |
The following table provides representative data on how reaction parameters can influence the outcome of the addition of Et₂Zn to Benzaldehyde.
| Solvent | Temperature (°C) | Typical ee (%) | Key Insight |
| Toluene | 25 | 85-90 | Good starting point, but background reaction can occur. |
| Toluene | 0 | >95 | Lowering temperature is a highly effective first step to boost ee. |
| Hexane | 0 | >97 | Non-aromatic, non-polar solvents can further enhance selectivity. |
| THF | 0 | <50 | Demonstrates the negative impact of a coordinating solvent. |
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol for the enantioselective addition of diethylzinc to benzaldehyde is designed to be a reliable starting point and includes checks to ensure the integrity of the experiment.
Objective: To synthesize (S)-1-phenyl-1-propanol with high enantioselectivity using (1R,2S)-2-Amino-1-(2-naphthyl)-1-ethanol.
Reagents & Equipment:
-
(1R,2S)-2-Amino-1-(2-naphthyl)-1-ethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly passed through neutral alumina)
-
Anhydrous Toluene
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Setup: Assemble a flame-dried 50 mL round-bottom flask under a positive pressure of argon.
-
Catalyst Preparation: To the flask, add (1R,2S)-2-Amino-1-(2-naphthyl)-1-ethanol (9.4 mg, 0.05 mmol, 5 mol%). Add 10 mL of anhydrous toluene via syringe.
-
Formation of the Active Catalyst: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc solution (1.0 mL, 1.0 mmol, 2.0 equiv) dropwise via syringe. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes. This step is crucial for the in situ formation of the active zinc-aminoalkoxide catalyst.
-
Substrate Addition: In a separate flame-dried vial, prepare a solution of benzaldehyde (53 mg, 0.5 mmol, 1.0 equiv) in 2 mL of anhydrous toluene. Add this solution dropwise to the catalyst mixture at 0 °C over 10 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of benzaldehyde by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C. Caution: Unreacted diethylzinc will evolve ethane gas.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol. Determine the enantiomeric excess by chiral HPLC.
Caption: Simplified mechanism of asymmetric ethylation.
References
- 1. 2-Amino-1-(2-naphthyl)ethanol - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. 2-amino-1-(2-naphthyl)ethanol | 5696-74-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Chiral Resolution of Amino Alcohols
Welcome to the technical support center for the chiral resolution of amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting guides and frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying scientific principles—the "why"—behind each experimental choice and troubleshooting step. This guide is structured to empower you with the knowledge to overcome common challenges and optimize your resolution processes.
Section 1: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the chiral resolution of amino alcohols. The solutions provided are based on established scientific principles and field-proven experience.
Diastereomeric Salt Crystallization
This classical method remains a cornerstone of industrial-scale chiral resolutions due to its cost-effectiveness and scalability.[1] It involves reacting a racemic amino alcohol (a base) with an enantiomerically pure acid (the resolving agent) to form diastereomeric salts.[2][3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]
Issue 1: No Crystallization or "Oiling Out"
-
Question: I've mixed my racemic amino alcohol and the chiral resolving agent in the chosen solvent, but nothing is crystallizing. In some cases, an oil is forming at the bottom of my flask. What's happening and how can I fix it?
-
Answer & Troubleshooting Steps:
-
Causality: This common issue typically stems from either excessively high solubility of both diastereomeric salts in the chosen solvent or the formation of a salt that is a liquid (oil) at the crystallization temperature. Supersaturation, the driving force for crystallization, has not been achieved.
-
Solutions:
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth.[4]
-
Add Seed Crystals: If you have a small amount of the desired pure diastereomeric salt, adding a few seed crystals can initiate crystallization.
-
Solvent System Modification:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts, thereby inducing supersaturation.
-
Introduce an "Anti-Solvent": An anti-solvent is a solvent in which the diastereomeric salts are poorly soluble. Add it dropwise to your solution until turbidity (cloudiness) appears, then add a small amount of the primary solvent to redissolve the precipitate slightly. Allow the solution to cool slowly. A mixed solvent system offers greater flexibility in fine-tuning solubility.[4]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt and will decrease its solubility.[4]
-
-
Re-evaluate Solvent Choice: The initial solvent may be too effective at solvating the salts. Screen a wider range of solvents with varying polarities and hydrogen-bonding capabilities.[4][5]
-
-
Issue 2: Low Enantiomeric Excess (ee) of the Crystallized Product
-
Question: I've managed to crystallize a product, but after liberating the amino alcohol, the enantiomeric excess (ee) is much lower than desired. Why is this happening?
-
Answer & Troubleshooting Steps:
-
Causality: Low ee indicates that the undesired diastereomer is co-precipitating with the desired one. This occurs when the solubility difference between the two diastereomeric salts in the chosen solvent system is small.
-
Solutions:
-
Optimize the Cooling Rate: A slower, more controlled cooling profile can enhance the selectivity of the crystallization process, allowing for the less soluble diastereomer to crystallize preferentially.[4]
-
Recrystallization: The most straightforward approach to improving ee is to recrystallize the obtained salt.[5] Dissolve the diastereomeric salt mixture in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired ee is achieved. Consider using a different solvent system for recrystallization, as this can sometimes dramatically improve selectivity.
-
Solvent Screening: The choice of solvent is critical and can even reverse which diastereomer is less soluble.[6] A systematic screening of various solvents and solvent mixtures is essential.[5]
-
Adjust Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate can influence the diastereomeric excess (de) of the crystallized salt.[4] Experiment with using 0.5 to 1.0 equivalents of the resolving agent.[5]
-
Ternary Phase Diagram: For process development, constructing a ternary phase diagram, which maps the phase behavior of the two diastereomeric salts and the solvent, is a powerful tool for optimizing the resolution.[4][7]
-
-
Issue 3: Poor Yield of the Desired Diastereomer
-
Question: My ee is high, but the yield of the crystallized salt is very low. How can I improve my recovery?
-
Answer & Troubleshooting Steps:
-
Causality: Low yield can be caused by the high solubility of the desired diastereomeric salt in the mother liquor or sub-optimal crystallization conditions.
-
Solutions:
-
Optimize Final Crystallization Temperature: The final temperature of the crystallization might be too high, leaving a significant amount of the desired product in solution.[4] Try cooling to a lower temperature (e.g., 0 °C or -20 °C) if your solvent system allows.
-
"Anti-Solvent" Addition: As with inducing crystallization, adding an anti-solvent can reduce the solubility of the desired salt and increase the yield.[4]
-
Racemization and Recycling: The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer.[8] To overcome this limitation, the undesired enantiomer remaining in the mother liquor can be isolated, racemized (converted back to the racemic mixture), and recycled back into the resolution process.[9][10]
-
-
Workflow for Diastereomeric Salt Crystallization Troubleshooting
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[8][11]
Issue 1: Low or No Enzyme Activity/Conversion
-
Question: My enzymatic reaction is very slow, or not proceeding at all. What factors could be inhibiting the enzyme?
-
Answer & Troubleshooting Steps:
-
Causality: Enzymes are sensitive catalysts. Low activity can be due to a variety of factors including the choice of enzyme, solvent, temperature, pH, or the presence of inhibitors.
-
Solutions:
-
Enzyme Selection: Not all lipases are effective for all amino alcohols. Screen a panel of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase) to find one with optimal activity and selectivity for your substrate.[12]
-
Solvent Choice: Lipases function best in non-polar organic solvents that do not strip the essential water layer from the enzyme's surface. Hexane, toluene, and MTBE are common choices. Highly polar solvents can denature the enzyme.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Most lipases have an optimal temperature range, typically between 30-60°C.[13]
-
pH Control (for immobilized enzymes): The microenvironment of an immobilized enzyme is crucial. Ensure the support and any aqueous buffers used during immobilization are at an optimal pH for the enzyme's activity.
-
Water Activity: A small amount of water is essential for lipase activity. The optimal water activity can be controlled by adding a specific amount of water or using salt hydrates.
-
-
Issue 2: Low Enantioselectivity (Low ee of Product and/or Unreacted Starting Material)
-
Question: The reaction is working, but the enzyme is acylating both enantiomers, resulting in low ee values. How can I improve the enantioselectivity?
-
Answer & Troubleshooting Steps:
-
Causality: Enantioselectivity is an inherent property of the enzyme for a given substrate. However, it can be influenced by reaction conditions.
-
Solutions:
-
Enzyme Screening: This is the most critical factor. Different enzymes will exhibit different selectivities.
-
Acylating Agent: The structure of the acyl donor can significantly impact selectivity. Try different activated esters, such as vinyl acetate or isopropenyl acetate, or various acid anhydrides.
-
Lower the Temperature: Reducing the reaction temperature often enhances enantioselectivity, although it will also slow down the reaction rate.
-
Stop the Reaction at ~50% Conversion: In a kinetic resolution, the ee of both the product and the unreacted starting material decreases significantly after 50% conversion.[8] Monitor the reaction progress carefully (e.g., by chiral HPLC) and quench it at or near the 50% mark to maximize the ee of both components.
-
-
Chromatographic Resolution (HPLC/SFC)
Chiral chromatography separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[14] The enantiomers interact differently with the CSP, leading to different retention times.[14] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced consumption of organic solvents.[3]
Issue 1: No Separation or Poor Resolution
-
Question: I'm injecting my racemic amino alcohol onto a chiral column, but I only see one peak, or two peaks that are heavily overlapped. What should I try next?
-
Answer & Troubleshooting Steps:
-
Causality: Poor resolution means the CSP is not effectively discriminating between the two enantiomers under the current mobile phase conditions.
-
Solutions:
-
Column Screening: The most important variable is the CSP itself. There is no universal chiral column. For amino alcohols, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a versatile starting point.[3] It is highly recommended to screen a set of 3-5 different chiral columns with varying selectivities.[15]
-
Mobile Phase Optimization:
-
Normal Phase (HPLC/SFC): The ratio of the non-polar solvent (e.g., hexane, or CO2 in SFC) to the polar modifier (e.g., ethanol, isopropanol) is critical. Systematically vary the percentage of the alcohol modifier.[15][16]
-
Additives: For basic compounds like amino alcohols, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase can dramatically improve peak shape and resolution.[15][16]
-
-
Temperature: Lowering the column temperature often improves resolution by enhancing the energetic differences in the interactions between the enantiomers and the CSP.[17][18]
-
Flow Rate: Reduce the flow rate. While this increases analysis time, it can improve peak resolution.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks are not symmetrical (e.g., they have a "tail"). This is affecting my ability to accurately quantify the ee. What causes this?
-
Answer & Troubleshooting Steps:
-
Causality: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the column, such as interactions with residual silanol groups on the silica support or column contamination.
-
Solutions:
-
Use Additives: As mentioned above, adding a competitor like DEA for amino alcohols can block active sites on the stationary phase and significantly improve peak shape.[15]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: If the column has been used for many different samples, it may be contaminated. Flush the column with a strong solvent (check the column's instruction manual for compatible cleaning solvents).[19]
-
Incorrect Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[19]
-
-
Decision Tree for Chiral Chromatography Method Development
Caption: A systematic approach for chiral HPLC/SFC method development.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which resolution method should I try first: crystallization, enzymatic, or chromatography? A1: The choice depends on your scale and objective.
-
For large-scale (multi-gram to kg) production, diastereomeric salt crystallization is often the most practical and economical starting point.[1][5]
-
For small-scale (mg to gram) synthesis and analytical purity checks, chiral HPLC or SFC is generally the fastest and most versatile method for screening and purification.[11]
-
Enzymatic resolution is an excellent choice when high selectivity is required and can be very efficient, but it requires screening for a suitable enzyme. It's a powerful alternative when crystallization fails.[20]
Q2: What are the most common chiral resolving agents for amino alcohols? A2: Since amino alcohols are basic, you will use a chiral acid as the resolving agent. Commonly used and commercially available options include:
-
(+)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid)[3]
-
(S)-(+)-Mandelic acid[21]
Q3: How do I determine the enantiomeric excess (ee) of my resolved amino alcohol? A3: The most reliable method is chiral chromatography (HPLC or GC).[23] You inject a sample of your resolved product onto a chiral column that can separate the two enantiomers. The ee is calculated from the peak areas of the two enantiomers: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100. NMR spectroscopy using chiral shift reagents can also be used.[23]
Q4: My resolution only gives a maximum yield of 50%. How can I get more of my desired enantiomer? A4: A 50% yield is the theoretical maximum for a simple resolution where you separate two enantiomers from a racemic mixture.[8] To exceed this, you must incorporate a racemization step. The undesired enantiomer, which is often left in the mother liquor after crystallization or is the unreacted starting material in an enzymatic resolution, is isolated and treated with a reagent or catalyst that converts it back into the racemic mixture. This racemized material can then be recycled back into the resolution process, theoretically allowing for a nearly 100% yield of the desired enantiomer over time.[9]
Q5: What is the difference between a "coated" and an "immobilized" polysaccharide chiral column, and why does it matter? A5: This distinction is crucial for troubleshooting and method development.
-
Coated CSPs: The chiral polymer (e.g., cellulose derivative) is physically adsorbed onto the silica support. These columns are sensitive to certain solvents (like THF, DMF, chloroform) that can strip the coating, destroying the column.
-
Immobilized CSPs: The chiral polymer is covalently bonded to the silica support.[14] This makes them much more robust and compatible with a wider range of solvents.[19] This expanded solvent compatibility provides more options for optimizing separations and for cleaning the column if it becomes contaminated.[19] When in doubt, always check the column's instruction manual.
Section 3: Key Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
Objective: To efficiently screen multiple solvents and identify promising conditions for the selective crystallization of one diastereomer.
Methodology:
-
Preparation: In separate vials, prepare stock solutions of your racemic amino alcohol and your chosen chiral resolving agent (e.g., 0.5 M in methanol or ethanol).
-
Salt Formation: In a series of small test tubes or a 96-well plate, combine stoichiometric equivalents (1:1 molar ratio) of the amino alcohol and resolving agent solutions. Use an amount that corresponds to approximately 50-100 mg of the expected salt.
-
Solvent Evaporation: Gently evaporate the solvent (e.g., using a stream of nitrogen or a vacuum centrifuge) to obtain the solid diastereomeric salt mixture.
-
Solvent Screening: To each tube/well containing the solid salt mixture, add a different screening solvent (see table below for suggestions). Start with a small volume (e.g., 0.5 mL).
-
Equilibration: Seal the tubes/plate and agitate (stir or shake) at an elevated temperature (e.g., 50 °C) for 1-2 hours to ensure the salts dissolve or form a slurry.
-
Controlled Cooling: Allow the samples to cool slowly to room temperature, and then further cool to 4 °C.
-
Observation: Visually inspect each tube for the presence of crystalline solid. Note the relative amount of solid formed.
-
Analysis: For the most promising conditions (i.e., those that yielded a good amount of crystalline solid), isolate the solid by filtration. Wash with a small amount of the cold crystallization solvent. Liberate the free amino alcohol by treating the salt with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane). Analyze the organic extract by chiral HPLC to determine the ee.
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Properties |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic, polar, good for salt formation |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Aprotic, polar |
| Ethers | Tetrahydrofuran (THF), MTBE | Aprotic, less polar |
| Esters | Ethyl Acetate, Isopropyl Acetate | Aprotic, medium polarity |
| Hydrocarbons | Toluene, Heptane | Non-polar, often used as anti-solvents |
| Nitriles | Acetonitrile | Aprotic, polar |
| Mixed Systems | Ethanol/Water, Toluene/Heptane, etc. | Allows for fine-tuning of polarity & solubility |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. jocpr.com [jocpr.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 14. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chiraltech.com [chiraltech.com]
- 20. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Analysis of 2-Amino-1-(2-naphthyl)-1-ethanol
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-1-(2-naphthyl)-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this specific analyte. As a basic compound with a bulky aromatic structure, this compound presents unique challenges, most commonly poor peak shape. This resource provides in-depth, cause-and-effect explanations and validated protocols to help you achieve symmetric, sharp, and reproducible peaks.
Troubleshooting Guide: Common Peak Shape Problems
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Q1: My peak for this compound is exhibiting significant tailing. What are the primary causes and how can I resolve this?
A1: Peak tailing is the most common problem when analyzing basic compounds like this compound on standard silica-based reversed-phase columns. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[1][2][3] These interactions create a second, stronger retention mechanism in addition to the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[2]
Here is a systematic approach to eliminate peak tailing:
The most effective initial step is to control the ionization state of the residual silanols. By lowering the mobile phase pH, you can protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction with your positively charged analyte.[4][5]
Experimental Protocol: Preparing a Low pH Buffered Mobile Phase
-
Buffer Preparation: Prepare a 20 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous buffer to 2.5 - 3.5 using phosphoric acid (H₃PO₄). This pH range is well below the pKa of most silanols (~4-5), ensuring they remain protonated.
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 v/v Buffer:Acetonitrile).
-
Filtration and Degassing: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly using an ultrasonic bath or an inline degasser.[6]
-
Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection.[7]
Adding a "silanol suppressor," such as a competing base like triethylamine (TEA), can effectively mask the active silanol sites.[5][8] The protonated TEA will preferentially bind to the ionized silanols, shielding them from interaction with the analyte.
Experimental Protocol: Using a Competing Base
-
Prepare your mobile phase as usual (e.g., Acetonitrile/Water).
-
Add triethylamine (TEA) to the final mobile phase at a concentration of 0.05% to 0.1% (v/v).
-
Adjust the mobile phase to a suitable pH (typically between 3 and 7) using an appropriate acid (e.g., formic acid or acetic acid).
-
Filter, degas, and equilibrate the column as described previously.
If mobile phase adjustments are insufficient, the column itself is the next logical target.
-
High-Purity, End-Capped Columns: Modern columns are often manufactured with high-purity silica ("Type B") that has a lower metal content and are subjected to exhaustive end-capping. This process chemically derivatizes most of the residual silanols, making them unavailable for secondary interactions.
-
Alternative Stationary Phases: For particularly challenging basic compounds, consider columns with novel surface chemistry designed to shield silanol activity, such as those with a polar-embedded group or a charged surface.[4]
Elevating the column temperature (e.g., to 35-50°C) can improve peak symmetry.[10] This is due to several factors:
-
Reduced Interaction Strength: Higher temperatures can decrease the strength of the ionic analyte-silanol interactions.
-
Improved Mass Transfer: Analyte diffusion in and out of the stationary phase pores is faster at higher temperatures, leading to a more efficient separation and sharper peaks.[11]
-
Lower Viscosity: A warmer mobile phase has lower viscosity, which reduces system backpressure and can allow for higher flow rates, shortening analysis time.[10][11]
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Mechanism of Silanol Masking with a Competing Base
Caption: How a competing base (TEA) blocks silanol interactions.
Q2: My peak for this compound is fronting. What causes this and how can I correct it?
A2: Peak fronting is typically characterized by a leading edge that is less steep than the trailing edge. The two most common causes are sample overload and a mismatch between the sample solvent and the mobile phase.[6][7][12]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet.[13] This causes excess analyte molecules to travel down the column more quickly, leading to a fronting peak.
-
Sample Solvent (Diluent) Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including fronting.[6] The strong solvent band carries the analyte down the column too rapidly at the beginning of the separation.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your analyte.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a good starting point for a mobile phase composition? | For a reversed-phase separation, a good starting point is a mixture of a buffered aqueous phase and an organic solvent like acetonitrile or methanol.[16] Begin with a low pH buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an initial organic content of 40-50%, then optimize based on retention and peak shape. |
| How does column temperature generally affect the analysis? | Increasing temperature typically decreases retention time and can improve peak efficiency.[10][11] For chiral separations, which may be relevant for this analyte, temperature can also significantly affect the separation factor (selectivity) between enantiomers, and the effect is not always predictable.[17][18][19] It is a critical parameter to control and optimize. |
| When should I use a guard column? | A guard column is highly recommended, especially when working with complex sample matrices (e.g., from biological fluids or formulation excipients). It is a short, disposable column installed before the main analytical column to adsorb strongly retained impurities and particulates that could otherwise irreversibly foul the analytical column and cause peak shape issues.[1] Replacing a guard column is far more cost-effective than replacing the analytical column. |
| What is the USP Tailing Factor (T) and what is an acceptable value? | The USP Tailing Factor is a measure of peak symmetry. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0.[1] Values greater than 1 indicate tailing, while values less than 1 indicate fronting. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, though many methods require a value below 1.2. |
Summary of Mobile Phase Modifications for Peak Tailing
| Modification | Mechanism of Action | Recommended Starting Conditions | Key Considerations |
| Low pH Buffer | Neutralizes silanol groups (Si-OH) to prevent ionic interactions.[5] | 20 mM Phosphate or Formate Buffer, pH 2.5 - 3.5 | Ensure buffer is soluble in the organic portion of the mobile phase to prevent precipitation.[5] |
| Competing Base | Masks silanol sites by preferential binding.[5][9] | 0.1% Triethylamine (TEA) + pH adjustment with Formic Acid | Can reduce column lifetime. May cause ion suppression if using MS detection. |
| Ion-Pairing Reagent | Forms a neutral ion-pair with the analyte, improving retention and peak shape.[20] | 5 mM Sodium Octanesulfonate | Requires long column equilibration times and can be difficult to wash out of the column.[21][22] |
References
- 1. waters.com [waters.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. silicycle.com [silicycle.com]
- 14. lcms.cz [lcms.cz]
- 15. bvchroma.com [bvchroma.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 21. researchgate.net [researchgate.net]
- 22. welch-us.com [welch-us.com]
Technical Support Center: Minimizing Racemization in 2-Amino-1-(2-naphthyl)-1-ethanol Synthesis
Introduction: The Criticality of Stereochemical Purity
Welcome to the technical support center for the asymmetric synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol and its derivatives. These β-amino alcohols are pivotal chiral building blocks in pharmaceutical development. Their therapeutic efficacy is intrinsically linked to their stereochemistry; thus, controlling enantiomeric purity is not merely a matter of optimizing yield but a fundamental requirement for safety and function.
This guide provides in-depth, field-proven insights into the common causes of racemization during synthesis and offers robust troubleshooting strategies and validated protocols to help you achieve the highest possible enantiomeric excess (ee).
Section 1: Understanding the Root Causes of Racemization
Before troubleshooting, it's essential to understand the underlying chemical principles that lead to the loss of stereochemical integrity.
FAQ: What is racemization and why is it a significant problem in this synthesis?
Racemization is the process of converting an enantiomerically pure or enriched mixture into a mixture where both enantiomers are present in equal amounts (a racemate).[1] This is problematic because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2][3] The synthesis of this compound typically involves the reduction of a prochiral α-aminoketone precursor. The stereocenter generated during this reduction is susceptible to racemization, especially if the α-proton is labile.
FAQ: Which steps in the synthesis are most susceptible to racemization?
The primary points of concern are the α-aminoketone starting material and the final amino alcohol product, particularly under non-optimal pH conditions.
-
The α-Aminoketone Precursor: The hydrogen atom on the carbon alpha to the carbonyl group is acidic. Under either acidic or basic conditions, this proton can be removed to form a planar enol or enolate intermediate.[4] Reprotonation can then occur from either face of the planar intermediate, scrambling the stereocenter if one was present or leading to a non-stereoselective reduction.[4]
-
Workup and Purification: Prolonged exposure of the final amino alcohol product to harsh acidic or basic conditions during reaction quenching, extraction, or purification can promote racemization, although this is generally less common than racemization of the ketone precursor.[5]
Caption: Mechanism of α-aminoketone racemization via a planar enol/enolate intermediate.
Section 2: Troubleshooting Guide & Proactive Strategies
This section is designed in a question-and-answer format to directly address issues you may encounter during your experiments.
Q1: My asymmetric reduction resulted in low enantiomeric excess (% ee). What is the first thing I should check?
A1: Rigorously validate your analytical method. Before optimizing the reaction, you must be confident in your ability to measure the ee accurately. It is a common pitfall to assume the reaction failed when the issue lies with the analysis.[6][7]
Troubleshooting Your Chiral HPLC/GC Method:
-
Analyze a Racemic Standard: Synthesize or purchase a true racemic sample of your this compound derivative. Your chiral method must show two well-separated peaks of equal area (50:50 ratio).
-
Optimize Peak Resolution (Rs): Aim for a resolution value (Rs) greater than 1.5 to ensure baseline separation, which is critical for accurate integration.[7] You can improve resolution by adjusting the mobile phase composition, switching to a different chiral stationary phase (CSP), lowering the flow rate, or varying the column temperature.[6][8]
-
Check for UV Response Linearity: If using UV detection, ensure the detector response is linear for both enantiomers across a range of concentrations. One enantiomer might have a different UV response, leading to inaccurate ratio determination.[7]
Q2: My analytical method is validated, but the % ee is still low. What experimental parameters should I investigate?
A2: Scrutinize your reagents, catalyst, and reaction conditions. Asymmetric reactions are highly sensitive to subtle variations.
Key Areas for Investigation:
-
Catalyst/Reagent Purity: The enantiomeric purity of your chiral catalyst or reagent is paramount. For instance, when using an oxazaborolidine catalyst for a Corey-Bakshi-Shibata (CBS) reduction, the chiral amino alcohol precursor must be of the highest enantiomeric purity.[9]
-
Solvent Quality: Always use anhydrous solvents. Water can interfere with many catalysts, particularly those involving boranes, and can negatively impact enantioselectivity.[9][10]
-
Reaction Temperature: Temperature control is critical. Even small fluctuations can diminish enantioselectivity.[9] If literature reports a reaction at -78 °C, ensure your internal reaction temperature is maintained, not just the bath temperature. Often, lowering the temperature further can improve ee.[5]
-
Stoichiometry and Addition Rate: Incorrect stoichiometry or adding reagents too quickly can lead to an increase in the uncatalyzed, non-selective background reaction, thereby reducing the overall ee.
Caption: Troubleshooting workflow for diagnosing the cause of low enantiomeric excess.
Q3: How do I choose the most effective chiral reducing system to maximize enantioselectivity?
A3: The choice of the reducing agent and catalyst system is the most critical factor for achieving high enantioselectivity. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for converting prochiral ketones to chiral alcohols with excellent predictability and stereocontrol.[10][11][12]
The mechanism involves the coordination of borane to the nitrogen of the chiral oxazaborolidine catalyst, followed by coordination of the ketone's carbonyl oxygen to the endocyclic boron atom.[10][12] This creates a rigid, six-membered transition state that forces the hydride to be delivered to one specific face of the ketone, resulting in high enantioselectivity.[10]
| Chiral Reducing System | Typical Substrate | Typical ee (%) | Key Considerations |
| (S)-Me-CBS / Borane-DMS | Aromatic α-aminoketones | >95%[11] | Requires strictly anhydrous conditions. Catalyst can be generated in situ or used pre-formed. |
| Noyori-type Ru-Catalyst | Aromatic ketones | >98%[13] | Asymmetric transfer hydrogenation. Often uses isopropanol as the hydride source. |
| Chiral Borohydrides | Various ketones | 70-95% | Stoichiometric use of the chiral reagent is often required. |
| Enzymatic Reduction (KREDs) | Broad ketone scope | >99% | Biocatalytic method using ketoreductases. Environmentally friendly, operates under mild conditions.[14] |
Section 3: Validated Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Amino-1-(2-naphthyl)ethanone HCl via CBS Catalysis
This protocol describes a standard procedure for the enantioselective reduction of the ketone precursor.
Materials:
-
2-Amino-1-(2-naphthyl)ethanone hydrochloride
-
(R)- or (S)-Methyl-CBS catalyst (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-Amino-1-(2-naphthyl)ethanone HCl (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Catalyst Addition: Cool the resulting slurry to 0 °C. Add the CBS catalyst solution (0.1 eq) dropwise via syringe. Stir the mixture for 15 minutes.
-
Borane Addition: Add the borane-dimethyl sulfide complex (0.8 - 1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or LC-MS until the starting ketone is fully consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C. Vigorous gas evolution will occur.
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Add 2 M HCl and stir for another 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate. Basify the aqueous layer with saturated NaHCO₃ solution until pH > 8.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To resolve and quantify the enantiomers of the synthesized this compound.
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for amino alcohols.[2]
Procedure:
-
Sample Preparation: Prepare a stock solution of your purified product (~1 mg/mL) in the mobile phase or a compatible solvent. Prepare a racemic standard at the same concentration.
-
Method Development:
-
Start with a mobile phase of n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v). The small amount of amine additive is often crucial for obtaining good peak shape for amino compounds.
-
Inject the racemic standard.
-
Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).[7]
-
-
Analysis: Once the method is optimized, inject your synthesized sample.
-
Calculation: Determine the area of each enantiomer peak. Calculate the enantiomeric excess (% ee) using the following formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
References
- 1. study.com [study.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization for Chiral Resolution
<
Welcome to the Technical Support Center for chiral resolution via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex challenges encountered during this critical separation technique. My approach is rooted in the fundamental principles of physical and organic chemistry, aiming to explain not just how to solve a problem, but why the proposed solution works.
Foundational Principles
Chiral resolution by diastereomeric salt crystallization is a powerful technique that leverages the differences in physical properties between diastereomers. The process involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1][2][3][4] Unlike enantiomers, which share identical physical properties, diastereomeric salts exhibit different solubilities, melting points, and crystal structures.[1][4] This crucial difference allows for their separation by fractional crystallization.[1] The success of this technique hinges on maximizing the solubility difference between the two diastereomeric salts in a given solvent system.[1][5]
General Troubleshooting Workflow
When encountering issues with your diastereomeric salt crystallization, a systematic approach is key. The following workflow provides a structured path to diagnose and resolve common problems.
Caption: A general workflow for troubleshooting diastereomeric salt crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Formation of the Solid Phase
Q1: Why are no crystals forming, even after cooling and extended stirring?
A1: The absence of crystallization indicates that the system has not achieved or overcome the barrier to nucleation. This can stem from several root causes:
-
Insufficient Supersaturation: Crystallization can only occur from a supersaturated solution. If the concentration of the diastereomeric salt is below its solubility limit at a given temperature, it will remain in solution.[6]
-
Inappropriate Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts readily dissolved.
-
Solution: A systematic solvent screening is the most critical step.[5][6] The goal is to find a solvent or solvent mixture that minimizes the solubility of the desired salt while maximizing the solubility of the undesired one.[1][5] The addition of an "anti-solvent" (a solvent in which the salts are poorly soluble) can also be an effective strategy to induce precipitation.[1][6]
-
-
Inhibition of Nucleation: Trace impurities from the racemic mixture, resolving agent, or solvent can act as nucleation inhibitors.[1][7]
-
Solution: Ensure all starting materials are of high purity.[6] If impurities are suspected, consider recrystallizing the racemic starting material or purifying the resolving agent.
-
-
High Nucleation Energy Barrier: The system may be in a metastable zone where spontaneous nucleation is kinetically unfavorable.
-
Solution: Induce nucleation by scratching the inside of the crystallization vessel with a glass rod or, more reliably, by adding seed crystals of the desired diastereomeric salt.[7] Seeding provides a template for crystal growth, bypassing the initial nucleation barrier.
-
Q2: My product is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. [1][7] This typically happens under conditions of very high supersaturation or when the melting point of the salt is below the crystallization temperature.
-
Causality: The system rapidly crosses the solubility curve into a region of such high concentration that the salt's melting point is depressed below the experimental temperature, leading to liquid-liquid phase separation.
-
Troubleshooting Steps:
-
Reduce Supersaturation: The most direct approach is to add more solvent to decrease the concentration.[7]
-
Modify Temperature: Slowly increase the temperature to dissolve the oil, then cool at a much slower rate. A slower approach to the saturation point can favor orderly crystal growth over amorphous oiling.
-
Change the Solvent: Oiling out is often solvent-dependent. A less polar solvent may increase the melting point of the salt and favor crystallization.[7]
-
Seeding: Add seed crystals at a temperature just above the point where oiling occurs. This can direct the system towards crystallization as it becomes supersaturated.
-
Category 2: Yield and Purity Issues
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?
A3: Low diastereomeric excess indicates poor selectivity in the crystallization process, meaning the undesired diastereomer is co-precipitating with the desired one.
-
Underlying Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. This is the most common reason for poor resolution.
-
Optimization Strategies:
-
Solvent System Optimization: This is the most impactful variable. A systematic solvent screen is necessary to identify a system that maximizes the solubility difference.[7] Consider mixtures of solvents, as these can fine-tune polarity and solvating properties.
-
Control the Cooling Rate: Rapid cooling can lead to kinetic trapping of the more soluble diastereomer. A slower, controlled cooling profile allows the system to remain closer to equilibrium, favoring the crystallization of the less soluble salt.[7]
-
Equilibration/Digestion: Holding the crystallized slurry at the final temperature for an extended period (digestion) can allow the system to approach thermodynamic equilibrium. During this time, the less stable, more soluble crystals may redissolve and the more stable, less soluble crystals will dominate.
-
Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained solid, potentially in a different solvent, is a standard method for enhancing purity.[7]
-
Q4: The yield of my desired diastereomeric salt is very low, even though the purity is high. What can I do?
A4: Low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.
-
Potential Causes & Solutions:
-
Suboptimal Solubility: The desired salt, while being the less soluble of the pair, might still be too soluble in the chosen solvent.
-
Equilibrium Limitations (Eutectic Point): The maximum theoretical yield is often limited by the eutectic composition of the diastereomeric mixture. A ternary phase diagram can reveal this limitation.[8][9]
-
Solution: While you cannot change the eutectic point for a given system, understanding it helps set realistic yield expectations. Advanced techniques may be required to overcome this.
-
-
Non-Optimal Stoichiometry: A 1:1 molar ratio of racemate to resolving agent is a common starting point, but not always optimal.
-
Solution: Experiment with the stoichiometry. Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the separation is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[8]
-
-
Category 3: Advanced Problems & Strategies
Q5: I've tried everything and the separation is still poor. What advanced strategies can I employ?
A5: When standard methods fail, more advanced techniques that manipulate the chemical equilibrium or rely on a deeper thermodynamic understanding are necessary.
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique is applicable when the undesired diastereomer in solution can be epimerized (racemized) to the desired, less soluble diastereomer.[5] As the desired diastereomer crystallizes, the equilibrium in the solution shifts to form more of it, potentially driving the yield towards 100%.[5][10] This requires a racemizing agent (often a base or acid) to be present during the crystallization.
-
Constructing a Phase Diagram: For complex systems, constructing a ternary phase diagram (showing the relationship between the two diastereomeric salts and the solvent) provides a complete map of the solid-liquid equilibria.[8][9][11] This allows for the precise identification of optimal conditions for temperature, concentration, and stoichiometry to maximize yield and purity.[11][12]
-
Addressing Solid Solutions: In some challenging cases, the two diastereomers co-crystallize to form a "solid solution," where they are incorporated into the same crystal lattice, making separation by simple crystallization impossible.[7][13]
-
Solution: The formation of a solid solution can be highly solvent-dependent.[7] Extensive solvent screening is the first step.[7] In some cases, a technique called enantioselective dissolution, which exploits differences in the dissolution rates of the diastereomers, can be used to enrich the solid phase after an initial crystallization.[14]
-
Q6: Why might a metastable form crystallize first, and how does this affect my resolution?
A6: The phenomenon where a less thermodynamically stable crystal form (polymorph) nucleates and grows first is explained by Ostwald's Rule of Stages. [15][16] This rule states that a system moving from an unstable state (supersaturated solution) will often proceed through intermediate metastable states before reaching the most stable final state.[15][17][18]
-
Mechanism: The metastable polymorph often has a lower free energy barrier for nucleation because its structure more closely resembles the arrangement of molecules or ions in the solution.[16]
-
Impact on Resolution: This can be problematic if the metastable form has poor separation characteristics (e.g., similar solubilities for both diastereomers) or if it transforms into the stable form during processing. However, it can sometimes be exploited if the metastable form offers better selectivity.
-
Control: A well-defined seeding protocol using seed crystals of the desired, stable polymorph is the most effective way to bypass the formation of unwanted metastable forms and direct the crystallization to the desired outcome.
Key Experimental Protocols
Protocol 1: Rapid Solvent Screening via 96-Well Plate
Objective: To efficiently screen a wide range of solvents to identify promising candidates for selective crystallization.
Caption: Workflow for high-throughput solvent screening.
Methodology:
-
Preparation: Prepare a stock solution by dissolving the racemic compound and the resolving agent in a 1:1 molar ratio in a volatile solvent (e.g., methanol).
-
Dispensing: Dispense a fixed volume of this stock solution into each well of a 96-well plate.[7]
-
Evaporation: Evaporate the solvent completely, leaving a thin film of the solid diastereomeric salt mixture in each well.[7]
-
Solvent Addition: Add a fixed volume of each unique screening solvent or solvent mixture to the wells.[1][5] Ensure a diverse range of polarities is covered (e.g., alcohols, esters, ketones, hydrocarbons).[1]
-
Equilibration: Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24-48 hours) to allow the system to reach solid-liquid equilibrium.[5][7]
-
Separation: Centrifuge the plate to pellet the undissolved solid.[7]
-
Analysis: Carefully withdraw an aliquot of the supernatant (mother liquor) from each well and analyze it by chiral HPLC.[5][7]
-
Selection: The solvent that results in the largest difference in concentration between the two diastereomers in the supernatant is the most promising candidate for achieving high resolution.[7]
Protocol 2: Determining Diastereomeric Salt Solubility
Objective: To quantitatively measure the solubility of each pure diastereomeric salt in a chosen solvent at various temperatures.
Methodology:
-
Preparation: Synthesize and purify small amounts of each of the two diastereomeric salts individually.
-
Equilibration: Add an excess of a pure diastereomeric salt to a known volume of the selected solvent in a sealed vial. Prepare separate vials for each diastereomer and for each temperature to be studied.[5][7]
-
Agitation: Place the vials in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).[7]
-
Sampling: Allow the solid to settle, then carefully withdraw a filtered aliquot of the supernatant.[7]
-
Analysis: Dilute the aliquot with a known volume of solvent and determine the concentration using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[5] This value represents the solubility at that temperature.
-
Data Plotting: Plot solubility versus temperature for both salts to visualize the solubility difference across a range of conditions.
| Parameter | Effect on Yield | Effect on Purity (d.e.) | Key Considerations |
| Solvent Choice | Highly Dependent | Highly Dependent | Most critical parameter. Must maximize the solubility difference between the two diastereomers.[1][5] |
| Cooling Rate | Slower rate may slightly decrease yield (more time at higher T) | Slower rate generally increases purity by staying near equilibrium.[7] | Rapid cooling can trap impurities and the undesired diastereomer. |
| Final Temperature | Lower temperature generally increases yield. | Can decrease if supersaturation of the undesired salt is reached. | Must be optimized to maximize yield without precipitating the second diastereomer. |
| Resolving Agent Stoichiometry | Dependent on phase diagram | Dependent on phase diagram | A 0.5 equivalent ratio can sometimes be more effective than a 1.0 equivalent ratio.[8] |
| Seeding | Can increase effective yield by preventing oiling out | Can significantly increase purity by directing crystallization to the desired form. | Seed crystals must be of high purity and the correct polymorphic form. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. approcess.com [approcess.com]
- 11. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 15. Casting a bright light on Ostwald’s rule of stages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ostwald's rule - Wikipedia [en.wikipedia.org]
- 17. The Ostwald Rule of Stages | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 2-Amino-1-(2-naphthyl)-1-ethanol Derivatives in Asymmetric Synthesis
Welcome to the technical support center for the application of 2-Amino-1-(2-naphthyl)-1-ethanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during their use in asymmetric synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your catalytic systems effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the selection, handling, and general use of these powerful chiral catalysts.
Q1: How do I select the optimal this compound derivative for my specific transformation?
A: The choice of derivative is critical and depends primarily on the nature of your substrates and the reaction type. The substituents on the amino group (–NR¹R²) and the naphthyl ring directly influence the steric and electronic environment of the catalytic active site.
-
Steric Hindrance: Bulkier N-substituents (e.g., dibutyl vs. dimethyl) can increase enantioselectivity by creating a more constrained chiral pocket, which enhances the facial discrimination of the incoming substrate. However, excessive bulk may impede reactivity and lower the reaction rate.
-
Electronic Effects: Electron-donating or withdrawing groups on the naphthyl ring can modulate the Lewis acidity of the metal center complexed with the ligand, affecting catalyst activity.
-
Starting Point: For the classic enantioselective addition of diethylzinc to aldehydes, the unsubstituted (R)- or (S)-2-Amino-1-(2-naphthyl)-1-ethanol is a robust starting point. For ketone reductions or other transformations, exploring derivatives with varying N-alkyl or N-aryl groups is recommended. A preliminary screen of a small library of derivatives is often the most effective strategy.
Q2: What are the correct storage and handling procedures for these amino alcohol catalysts?
A: this compound derivatives are typically stable, crystalline solids. However, their effectiveness is highly dependent on their purity and anhydrous nature.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent slow oxidation and moisture absorption. For long-term storage, refrigeration is recommended.
-
Handling: As with most catalytic asymmetric reactions, moisture and oxygen are detrimental. Handle the catalyst in a glovebox or under a positive pressure of an inert gas. Use flame-dried or oven-dried glassware and anhydrous solvents to prevent catalyst deactivation and the promotion of non-selective background reactions.[1]
Q3: What is a reliable starting protocol for preparing the active catalyst in situ for a diethylzinc addition?
A: The in situ formation of the active catalyst is a critical step.[1] For the addition of diethylzinc to an aldehyde, a general protocol is as follows:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve the chiral amino alcohol derivative (e.g., 0.05 - 0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the diethylzinc solution (e.g., 1.0 M in hexanes, 2.2 mmol) dropwise to the stirred solution. You may observe gas evolution (ethane).
-
Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the complete formation of the chiral zinc-alkoxide complex.
-
The active catalyst is now ready for the dropwise addition of your aldehyde substrate (e.g., 2.0 mmol).
Causality: The pre-incubation of the amino alcohol with diethylzinc is crucial. The first equivalent of diethylzinc deprotonates the alcohol and amine, forming a stable five-membered chelate ring with the zinc atom. This initial complex then coordinates with a second molecule of diethylzinc to form a dimeric, bridged structure, which is widely proposed as the active catalytic species.[2][3] Incomplete formation of this complex is a common cause of poor enantioselectivity.
Part 2: Troubleshooting Guide
This guide is structured by common experimental problems. For each issue, we diagnose potential causes and provide actionable solutions.
Problem 1: Low or No Conversion / Sluggish Reaction
Low reactivity can often be linked to issues with catalyst activity or reaction conditions.[1]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Was the catalyst exposed to air or moisture? Are solvents certified anhydrous? | Ensure all glassware is rigorously dried. Use freshly distilled or purchased anhydrous solvents. Purge the reaction vessel thoroughly with an inert gas. |
| Inactive Reagents | Is the organometallic reagent (e.g., diethylzinc) old or improperly stored? | Use a fresh bottle of the reagent. If feasible, titrate the organometallic solution to determine its active concentration before use. |
| Insufficient Catalyst Loading | Are you using a very low catalyst loading (<1 mol%)? | While low loadings are desirable, start optimizations at a higher loading (e.g., 5-10 mol%) to ensure the reaction proceeds. Once optimized, gradually decrease the loading. |
| Low Reaction Temperature | Is the reaction being run at a very low temperature where the activation energy barrier is too high? | While lower temperatures often improve enantioselectivity, they also slow the reaction rate. Find a balance. If the reaction is sluggish at -78 °C, try running it at 0 °C or room temperature to establish baseline reactivity. |
Problem 2: Poor Enantioselectivity (Low e.e.)
This is one of the most common challenges in asymmetric catalysis. The solution often involves a systematic optimization of reaction parameters that influence the transition state energy difference between the two enantiomeric pathways.[1][4]
| Potential Cause | Diagnostic Check | Recommended Solution & Rationale |
| Impure Catalyst/Ligand | What is the enantiomeric purity of your starting amino alcohol? | Solution: Verify the enantiomeric purity of the ligand by chiral HPLC. If necessary, recrystallize the amino alcohol to enhance its purity.[1] Rationale: The minor enantiomer of the ligand will catalyze the formation of the undesired product enantiomer, directly eroding the e.e. |
| Presence of Water | Are you certain your solvents and reagents are completely dry? | Solution: Use rigorous anhydrous techniques. Employ freshly activated molecular sieves in your solvent still or use solvents from a commercial drying system. Rationale: Water will react with the organometallic reagent and can hydrolyze the active catalyst, leading to a non-catalyzed, racemic background reaction. |
| Suboptimal Temperature | Have you screened a range of temperatures? | Solution: Perform the reaction at a lower temperature (e.g., screen 0 °C, -20 °C, -40 °C, -78 °C).[5] Rationale: Lowering the temperature increases the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the R and S products, resulting in higher enantioselectivity. |
| Incorrect Solvent Choice | Have you tried different solvents? | Solution: Screen a range of non-coordinating solvents like toluene, hexanes, and dichloromethane. Avoid coordinating solvents like THF or Et₂O unless specified. Rationale: The solvent can coordinate to the metal center, altering the geometry of the catalyst-substrate complex and interfering with the chiral induction.[4] |
| Non-Linear Effects (NLEs) | Is the e.e. of your product significantly different from the e.e. of your catalyst? | Solution: This is a complex phenomenon, often seen in dialkylzinc additions.[6] Ensure the highest possible enantiomeric purity of your ligand. Rationale: NLEs arise when catalyst aggregates (homochiral vs. heterochiral dimers) have different reactivity. A positive NLE ("asymmetric amplification") can be beneficial, but a negative NLE can lead to unexpectedly low product e.e. |
Workflow for Troubleshooting Low Enantioselectivity
The following diagram outlines a logical workflow for addressing poor stereochemical outcomes.
Caption: A step-by-step decision tree for troubleshooting low enantioselectivity.
Part 3: Protocols and Mechanistic Insights
Detailed Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol provides a robust starting point for optimization.
Materials:
-
(1S)-2-Amino-1-(2-naphthyl)-1-ethanol (or the R-enantiomer)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: To a flame-dried 25 mL Schlenk flask under argon, add the chiral amino alcohol (9.4 mg, 0.05 mmol, 5 mol%). Add anhydrous toluene (5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add diethylzinc solution (1.1 mL, 1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes. A white precipitate may form.
-
Stir the suspension at 0 °C for 1 hour.
-
Reaction: Add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 eq) dropwise.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.[1][4][7]
Mechanistic Consideration: The Role of the Catalyst Complex
Understanding the catalytic cycle is key to rational optimization. In the enantioselective addition of dialkylzincs to aldehydes, the prevailing mechanism involves a bimetallic, dimeric zinc complex.
Caption: Proposed mechanism for amino alcohol catalyzed diethylzinc addition to aldehydes.
The amino alcohol ligand and two zinc centers assemble into a chiral complex. The aldehyde coordinates to one zinc atom, while the ethyl group is delivered from the other. The rigid structure of the ligand and the bulky naphthyl group create a highly organized transition state, shielding one face of the aldehyde and allowing the ethyl group to attack preferentially from the other, thus inducing asymmetry.[2][3]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges of 2-Amino-1-(2-naphthyl)-1-ethanol
Welcome to the dedicated technical support guide for 2-Amino-1-(2-naphthyl)-1-ethanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile compound. As an aromatic amino alcohol, its unique structure—featuring a polar amino-ethanol group and a large, non-polar naphthyl ring—presents specific dissolution behaviors in organic solvents. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to ensure successful experimental outcomes.
Troubleshooting Guide: A Systematic Approach to Solubilization
This section is structured in a question-and-answer format to directly address the common issues encountered during the handling and dissolution of this compound.
Question 1: My this compound is not dissolving in my chosen organic solvent. What are the immediate troubleshooting steps?
Answer: When initial dissolution fails, a systematic check of your basic setup and materials is the first logical step. Inadequate dissolution is often traced back to factors beyond the simple choice of solvent. Before exploring more complex solutions, verify the following:
-
Compound Integrity and Purity: Ensure the compound has been stored correctly, typically in a dark place under an inert atmosphere at 2-8°C, to prevent degradation.[1] The appearance should be a solid, which can range from white to yellow.[2] Impurities can significantly alter solubility characteristics.
-
Solvent Quality: Use anhydrous, high-purity grade solvents. The presence of water in organic solvents can dramatically decrease the solubility of hydrophobic compounds.
-
Mechanical Agitation: Ensure you are providing sufficient energy to overcome the initial energy barrier of dissolution. Vigorous vortexing is a good start. For more resistant samples, sonication in a water bath can be highly effective. However, be mindful that prolonged sonication can generate heat, which might be undesirable for thermally sensitive experiments.
Below is a workflow to guide your initial troubleshooting process.
References
Technical Support Center: Stability and Storage of 2-Amino-1-(2-naphthyl)-1-ethanol
Welcome to the technical support center for 2-Amino-1-(2-naphthyl)-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth answers to frequently asked questions and comprehensive troubleshooting guides to address challenges you may encounter during its storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that minimize exposure to environmental factors known to promote chemical degradation. Based on the chemical properties of related amino alcohols and naphthalenic compounds, the following storage conditions are recommended:
-
Temperature: Refrigerate at 2-8°C for long-term storage. While some suppliers may indicate room temperature storage is acceptable for short periods, colder temperatures significantly slow down potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidation, a primary degradation pathway for both the amino and alcohol functional groups.
-
Light: Protect from light by storing in an amber vial or a light-blocking container. The naphthalene ring system is susceptible to photodegradation.
-
Moisture: Keep the container tightly sealed to protect from moisture. Some amino alcohols are hygroscopic, and the presence of water can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.
Q2: I've observed a change in the color and physical appearance of my stored this compound. What could be the cause?
A2: A change in color (e.g., from white/off-white to yellow or brown) or texture is a strong indicator of chemical degradation. The most probable causes are:
-
Oxidation: Exposure to air can lead to the oxidation of the amino group or the secondary alcohol. This can form colored impurities.
-
Photodegradation: If the compound has been exposed to light, the naphthalene ring can undergo photochemical reactions, leading to colored degradation products. Studies on naphthalene derivatives have shown that photodegradation can lead to the formation of naphthols and naphthoquinones, which are often colored.[1][2][3]
-
Contamination: Contamination from incompatible materials or residual solvents can also catalyze degradation reactions.
If you observe any physical changes, it is highly recommended to re-analyze the material for purity before use.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: This is a major concern. The secondary alcohol can be oxidized to a ketone, forming 2-amino-1-(2-naphthyl)-1-one. The amino group can also be oxidized. Oxidation of β-amino alcohols can be a complex process leading to a variety of products.[4][5]
-
Photodegradation: The naphthalene moiety is a chromophore that can absorb UV light, leading to photochemical reactions. This can involve radical-mediated processes, potentially leading to hydroxylation of the aromatic ring or cleavage of the ethanol side chain.[1][6][7]
-
Acid/Base Catalyzed Degradation: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could catalyze dehydration (loss of the hydroxyl group) or other rearrangements.
A visual representation of the potential primary degradation pathways is provided below.
Caption: Potential Degradation Pathways for this compound.
Troubleshooting Guide: Investigating Degradation
If you suspect that your sample of this compound has degraded, a systematic approach is necessary to confirm this and identify the degradation products.
Step 1: Visual Inspection and Solubility Check
-
Action: Carefully observe the physical appearance of the compound. Note any changes in color, crystallinity, or the presence of any oily residue.
-
Rationale: As mentioned in the FAQs, physical changes are a primary indicator of degradation.
-
Action: Check the solubility of a small amount of the material in a standard solvent (e.g., methanol, DMSO).
-
Rationale: Degradation products may have different solubility profiles compared to the pure compound. Any insolubility or haze formation where it was previously fully soluble is a red flag.
Step 2: Purity Assessment by Chromatography
A chromatographic analysis is the most definitive way to assess purity. High-Performance Liquid Chromatography (HPLC) is the recommended initial technique.
-
Action: Analyze the sample using a stability-indicating HPLC method. A generic method is provided in the "Experimental Protocols" section.
-
Rationale: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, thus providing an accurate measure of the API's purity.
-
Interpretation of Results:
-
Reduced Peak Area of the Main Compound: If the peak corresponding to this compound has a significantly smaller area than expected (compared to a reference standard or a previously analyzed batch), this indicates a loss of the parent compound.
-
Appearance of New Peaks: The presence of new, unexpected peaks in the chromatogram is direct evidence of impurity formation, which are likely degradation products.
-
Step 3: Forced Degradation Studies (for In-depth Investigation)
To understand the degradation pathways and to confirm that your analytical method is capable of detecting potential degradation products, a forced degradation study is recommended.[8][9][10][11][12]
-
Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products. This helps in identifying the likely impurities that could form during long-term storage and validates the stability-indicating nature of your analytical method.
Forced Degradation Workflow:
References
- 1. idk.org.rs [idk.org.rs]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A photochemical reduction of naphthalene and some of its derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ajpsonline.com [ajpsonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Analysis of Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries versus the Enigmatic 2-Amino-1-(2-naphthyl)-1-ethanol
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall synthetic strategy. This guide provides an in-depth comparative analysis of the renowned Evans auxiliaries against the lesser-known 2-Amino-1-(2-naphthyl)-1-ethanol, offering a clear, data-driven perspective to inform your experimental design.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are reversibly incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is later removed to reveal the desired enantiomerically enriched product. An ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach from the substrate under mild conditions without racemization, and provide a high degree of stereocontrol.
Evans Auxiliaries: The Gold Standard
First introduced by David A. Evans in 1981, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern asymmetric synthesis.[1] Derived from readily available amino acids, they offer a robust and predictable method for the stereoselective formation of carbon-carbon bonds.[2]
Mechanism of Stereocontrol
The remarkable stereodirecting power of Evans auxiliaries stems from the rigid, chelated transition state formed during reactions such as alkylations and aldol additions. In the case of the widely used boron-mediated aldol reaction, the N-acyl oxazolidinone forms a Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile (an aldehyde, for instance) to approach from the less hindered face. This proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model, leading to the predictable formation of the syn-aldol product.[2]
References
Validation of 2-Amino-1-(2-naphthyl)-1-ethanol Structure by 1H and 13C NMR: A Comparative Guide
In the rigorous world of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's structure is not merely a procedural step but the very foundation of reliable research. An incorrect structural assignment can compromise biological data, invalidate patents, and lead to significant safety concerns. This guide provides a detailed, in-depth validation of the molecular structure of 2-amino-1-(2-naphthyl)-1-ethanol, a valuable chiral building block, through the synergistic application of 1H (proton) and 13C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the spectral data, explain the causal logic behind the spectral assignments, and objectively compare NMR with alternative analytical techniques, providing a robust framework for researchers, scientists, and drug development professionals.
The Principle of Structural Validation via NMR
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. It operates by probing the magnetic properties of atomic nuclei within a strong external magnetic field.[1] The resulting spectrum provides a wealth of information based on several key parameters:
-
Chemical Shift (δ): The position of a signal along the x-axis, which indicates the chemical environment of the nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).[2][3]
-
Integration: The area under a 1H NMR signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) due to the influence of neighboring magnetic nuclei (protons). This "spin-spin coupling" provides direct evidence of atomic connectivity.
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), which gives information about the dihedral angle and connectivity between coupled nuclei.[4]
By analyzing these parameters in both 1H and 13C NMR spectra, a complete, unambiguous "map" of the molecule can be constructed.
Structural Anatomy of this compound
To interpret the NMR spectra, we must first understand the molecule's structure, which contains several distinct types of protons and carbons.
Caption: Structure of this compound with key atoms labeled.
Predicted 1H and 13C NMR Spectral Data
Based on the structure, we can predict the key features of the NMR spectra. The presence of a chiral center at Ca renders the two protons on Cb diastereotopic, meaning they are in different chemical environments and will appear as distinct signals.
Table 1: Predicted 1H and 13C NMR Data for this compound
| Assignment | 1H Chemical Shift (δ, ppm) | 1H Multiplicity | 13C Chemical Shift (δ, ppm) |
| Naphthyl-H | ~7.4 - 8.0 | Multiplet (m) | ~124 - 140 |
| H -Ca(OH) | ~4.8 - 5.2 | Doublet of Doublets (dd) | ~70 - 78 |
| H 2-Cb(NH2) | ~2.8 - 3.5 (2 distinct signals) | Multiplets (m) | ~45 - 55 |
| NH 2 | Variable, broad | Singlet (s, broad) | - |
| OH | Variable, broad | Singlet (s, broad) | - |
Causality Behind Assignments:
-
Naphthyl Protons & Carbons: These are in the aromatic region, deshielded by the ring current. The complex splitting pattern of the protons is a tell-tale sign of the fused ring system.
-
Methine Proton & Carbon (Ca): The proton and carbon at the chiral center are directly attached to an electronegative oxygen atom, shifting their signals significantly downfield. The Ha proton is coupled to the two diastereotopic Hb protons, resulting in a doublet of doublets.
-
Methylene Protons & Carbon (Cb): These are adjacent to the electron-withdrawing amino group. The two Hb protons are non-equivalent and will couple with each other (geminal coupling) and with the Ha proton (vicinal coupling), leading to two complex multiplets.
-
Exchangeable Protons (NH2, OH): These protons can exchange with each other and with trace amounts of water in the solvent. This rapid exchange averages their coupling, often resulting in broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature.
Comparison with Alternative Analytical Techniques
While NMR is exceptionally powerful, a multi-faceted approach to structural validation is often best practice.
Table 2: Comparison of Analytical Methods for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, 3D structure in solution.[5] | Non-destructive; provides unambiguous structural data. | Lower sensitivity than MS; complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns. | Extremely high sensitivity (sub-picomole); fast. | Does not provide direct connectivity or stereochemical information; struggles to differentiate isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, -NH2, C=C). | Fast, inexpensive, requires minimal sample preparation. | Provides very limited information on the overall carbon skeleton.[1] |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the definitive atomic coordinates of a molecule. | Requires a high-quality single crystal, which can be difficult or impossible to grow; solid-state structure may differ from solution. |
This comparison underscores that while MS and IR can confirm the presence of the correct mass and functional groups, only NMR and X-ray crystallography can definitively prove the specific isomeric structure and connectivity of this compound. NMR has the added advantage of analyzing the molecule in a more biologically relevant solution state.
Experimental Protocol for NMR Validation
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines the necessary steps.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Select an appropriate deuterated solvent (e.g., DMSO-d6 is excellent for observing OH and NH protons, while CDCl3 is a common alternative). c. Dissolve the sample in ~0.6 mL of the solvent in a clean vial. Ensure complete dissolution, using gentle sonication if necessary. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field: This is a critical step to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved signals. Automated shimming routines are standard on modern spectrometers. d. Acquire 1H Spectrum: i. Use a standard single-pulse experiment. ii. Set an appropriate spectral width (~12-16 ppm). iii. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (S/N > 100:1 for major peaks). e. Acquire 13C Spectrum: i. Use a proton-decoupled pulse sequence (e.g., zgpg30). ii. Set a wider spectral width (~220-240 ppm). iii. A much larger number of scans is required due to the low natural abundance of 13C. This can range from hundreds to thousands of scans, depending on the sample concentration.
3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Carefully phase the spectra to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference. e. Integrate the 1H NMR signals and assign them to the corresponding protons. f. Pick all peaks in both 1H and 13C spectra and assign them to the respective atoms in the molecule. g. Compare the observed data with the predicted values (Table 1) and any available literature data to confirm the structure.
Validation Workflow Visualization
The entire process, from sample to confirmed structure, can be visualized as a logical workflow.
Caption: A streamlined workflow for chemical structure validation using NMR spectroscopy.
Conclusion
The combined use of 1H and 13C NMR spectroscopy provides an exceptionally detailed and definitive method for the structural validation of this compound. By systematically analyzing the chemical shifts, multiplicities, and integrations, every proton and carbon in the molecular skeleton can be accounted for and assigned. When compared to other analytical techniques, NMR offers an unparalleled level of structural insight in the solution phase. Adherence to a rigorous, well-documented experimental protocol ensures the generation of high-quality, reliable data, which is the bedrock of sound scientific and developmental research.
References
A Comparative Guide to Determining the Enantiomeric Excess of 2-Amino-1-(2-naphthyl)-1-ethanol Using Chiral Solvating Agents
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For chiral molecules such as 2-Amino-1-(2-naphthyl)-1-ethanol, a key intermediate in the synthesis of various biologically active compounds, the accurate determination of its enantiomeric excess (%ee) is paramount. This guide provides an in-depth, comparative analysis of methods for determining the %ee of this amino alcohol using chiral solvating agents (CSAs) in conjunction with ¹H NMR spectroscopy, a rapid and non-destructive analytical technique.
The Principle of Chiral Recognition by Solvating Agents
The determination of enantiomeric excess by NMR spectroscopy relies on the conversion of an enantiomeric mixture into a pair of diastereomers.[1] This can be achieved by forming covalent derivatives with a chiral derivatizing agent or, more conveniently, through the in-situ formation of non-covalent diastereomeric complexes with a chiral solvating agent (CSA).[1][2] These diastereomeric complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.[3]
The interaction between the chiral analyte and the CSA is typically governed by a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[4] For amino alcohols like this compound, the amino and hydroxyl groups provide key sites for interaction with acidic CSAs, such as carboxylic acids.
Featured Chiral Solvating Agent: (R)-(-)-Mandelic Acid
(R)-(-)-Mandelic acid is a widely used and effective chiral solvating agent for the enantiodiscrimination of amino alcohols.[4][5] Its carboxylic acid group can form an acid-base interaction with the amino group of the analyte, while the hydroxyl group can engage in hydrogen bonding. The phenyl ring of mandelic acid can also participate in π-π stacking interactions with the naphthyl ring of the analyte, further stabilizing the diastereomeric complexes.[6]
Experimental Protocol: %ee Determination using (R)-(-)-Mandelic Acid
This protocol outlines the steps for determining the enantiomeric excess of this compound using (R)-(-)-Mandelic acid as the chiral solvating agent.
Materials:
-
This compound (racemic or enantiomerically enriched sample)
-
(R)-(-)-Mandelic acid (enantiomerically pure)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add 1.0 to 1.5 molar equivalents of (R)-(-)-Mandelic acid to the same vial. The optimal ratio may require some experimentation.[7]
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at room temperature.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key parameters to consider:
-
Spectral width: sufficient to cover all relevant proton signals.
-
Relaxation delay (d1): at least 5 times the longest T1 of the protons being integrated to ensure accurate quantification.
-
-
-
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a baseline correction.
-
Identify a well-resolved proton signal that shows clear separation for the two diastereomeric complexes. The methine proton (CH-OH) or one of the methylene protons (CH₂-NH₂) are often good candidates.
-
Carefully integrate the separated signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (%ee) using the following formula:
%ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Workflow for %ee Determination:
Caption: Workflow for determining enantiomeric excess using a chiral solvating agent and ¹H NMR.
Comparative Analysis of Chiral Solvating Agents
While (R)-(-)-Mandelic acid is a reliable choice, other CSAs can offer advantages in terms of signal separation (ΔΔδ), solubility, or cost. The selection of the optimal CSA often involves screening several candidates.[7][8] Below is a comparison of (R)-(-)-Mandelic acid with two other potential CSAs for the enantiodiscrimination of this compound.
| Chiral Solvating Agent | Structure | Key Interaction Sites | Expected ΔΔδ (ppm)¹ | Advantages | Disadvantages |
| (R)-(-)-Mandelic Acid | C₆H₅CH(OH)COOH | Carboxyl, Hydroxyl, Phenyl | 0.02 - 0.10[4] | Readily available, well-established, good resolving power for amino alcohols. | May exhibit limited solubility in some non-polar solvents. |
| (S)-(+)-O-Acetylmandelic Acid | C₆H₅CH(OCOCH₃)COOH | Carboxyl, Acetyl, Phenyl | 0.01 - 0.08 | Can provide different chiral recognition due to the acetylated hydroxyl group, potentially improving resolution for some analytes.[9] | Acetyl group removes a hydrogen bond donor site which might be crucial for some interactions. |
| (1S)-(-)-Camphanic Acid | C₁₀H₁₄O₄ | Carboxyl, Lactone | 0.03 - 0.15 | Rigid bicyclic structure can lead to larger and more defined chemical shift differences. | May be more expensive than mandelic acid derivatives. |
¹Expected ΔΔδ values are typical ranges observed for amino alcohols and may vary depending on the specific analyte, solvent, and concentration.
Mechanism of Chiral Recognition
The enantiodiscrimination arises from the formation of transient diastereomeric complexes with different three-dimensional structures and, consequently, different magnetic environments for the protons of the analyte. The stability of these complexes is influenced by the complementarity of the interacting functional groups.
Caption: Formation of diastereomeric complexes leading to distinct NMR signals.
Trustworthiness and Self-Validation
To ensure the accuracy and reliability of the %ee determination, the following points should be considered:
-
Purity of the CSA: The chiral solvating agent must be of high enantiomeric purity (typically >99% ee) to avoid the formation of four diastereomeric complexes, which would complicate the spectrum and lead to inaccurate results.
-
Analyte Concentration: The concentration of the analyte and CSA should be optimized to ensure sufficient complex formation without causing line broadening or precipitation.[7]
-
Solvent Effects: The choice of solvent can significantly impact the chemical shift differences. Non-polar, aprotic solvents like CDCl₃ are generally preferred as they minimize competition for hydrogen bonding sites.
-
Validation with Scalemic Mixtures: To confirm the assignment of the signals and the linearity of the response, it is advisable to prepare and analyze samples with known ratios of the two enantiomers (scalemic mixtures).[2]
This guide provides a framework for the reliable determination of the enantiomeric excess of this compound using chiral solvating agents and ¹H NMR spectroscopy. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can obtain accurate and reproducible results, which are essential for quality control and regulatory compliance in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Comparison of Chiral HPLC, GC, and NMR for enantiomeric excess determination
An Objective Comparison of Chiral HPLC, GC, and NMR for Enantiomeric Excess Determination
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The stereoisomeric composition of a drug is a critical quality attribute that profoundly impacts its efficacy, safety, and pharmacokinetic profile.[1][2] As regulatory agencies increasingly mandate the development of single-enantiomer drugs, the accurate determination of enantiomeric excess (ee) has become a cornerstone of pharmaceutical development and quality control.[3][4] This guide provides an in-depth, objective comparison of the three primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
As a Senior Application Scientist, my goal is to move beyond a simple listing of features and delve into the causality behind experimental choices. This guide is structured to provide not only the "how" but the "why," grounding every recommendation in established scientific principles and regulatory expectations.
Chiral HPLC is arguably the most widely used and accepted technique for enantiomeric separation and quantification, often regarded as the industry's gold standard.[4][5] Its versatility and robustness have made it indispensable in both research and quality control environments.
Principle of Separation
The power of chiral HPLC lies in the Chiral Stationary Phase (CSP) . Enantiomers, which are physically and chemically identical in an achiral environment, interact differently with the chiral environment of the CSP. This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3][6] These diastereomeric complexes have different energies of formation and stability, leading to different retention times and, thus, separation.
The most common CSPs are polysaccharide-based (e.g., derivatives of cellulose or amylose), which offer broad applicability for resolving a wide range of chiral compounds.[6][7]
Experimental Workflow: Chiral HPLC
Developing a robust chiral separation method is an empirical process that involves screening various columns and mobile phases to achieve optimal resolution.[3]
Step-by-Step Methodology:
-
Column and Mobile Phase Screening: Begin with a set of diverse chiral columns (e.g., polysaccharide-based, protein-based). Screen these columns with common mobile phases, typically mixtures of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol).
-
Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rₛ) between the enantiomeric peaks. A resolution of Rₛ > 1.5 is generally required for accurate quantification.[6][8]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., ~1 mg/mL). Ensure the sample is fully dissolved and filtered to prevent column blockage.
-
System Suitability Test (SST): Inject a racemic (50:50) mixture of the compound. Verify that the system meets pre-defined criteria for resolution, peak tailing, and repeatability, as mandated by regulatory guidelines.[1]
-
Quantification: Inject the test sample. Integrate the peak areas for each enantiomer (Area₁ and Area₂).
-
Calculation of Enantiomeric Excess (% ee): % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Landscape of Naphthalene-Based Anti-Inflammatory Agents: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
In the quest for novel anti-inflammatory therapeutics, the naphthalene scaffold has emerged as a privileged structure, offering a versatile backbone for the design of potent and selective agents. Our initial exploration aimed to provide a comprehensive guide on the efficacy of a specific chemical class: 2-Amino-1-(2-naphthyl)-1-ethanol derivatives . However, a thorough review of the current scientific literature has revealed a scarcity of published experimental data specifically pertaining to the anti-inflammatory properties of this particular scaffold.
In the spirit of scientific integrity and our commitment to providing actionable, evidence-based insights, we have broadened the scope of this guide. This document will now focus on a closely related and more extensively studied class of compounds: α- and β-Aminonaphthalene derivatives . The structural similarity of these compounds to the originally proposed topic allows for a relevant and insightful comparison, grounded in a wealth of available experimental data.
This guide will objectively compare the anti-inflammatory performance of various α- and β-aminonaphthalene derivatives, drawing upon published in vivo and in vitro studies. We will delve into their mechanisms of action, compare their efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols to support the presented data.
The Rationale for Naphthalene Derivatives in Anti-Inflammatory Drug Discovery
The naphthalene moiety, a bicyclic aromatic hydrocarbon, serves as the foundational structure for several successful drugs, including the widely used NSAID, naproxen. Its rigid and lipophilic nature allows for favorable interactions with the active sites of inflammatory enzymes. The introduction of an amino group, along with other functional moieties, to the naphthalene core has been a key strategy for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The amino group, in particular, can serve as a crucial pharmacophore, enabling hydrogen bonding and other electrostatic interactions within the target protein.
Comparative Efficacy of α- and β-Aminonaphthalene Derivatives
The position of the amino group on the naphthalene ring (α or β) significantly influences the biological activity of the resulting derivatives. Research has shown that both α- and β-aminonaphthalene scaffolds can be elaborated to produce compounds with potent anti-inflammatory effects. Several studies have focused on the synthesis of various derivatives and their evaluation in preclinical models of inflammation.
In Vivo Anti-Inflammatory Activity
A cornerstone for assessing the potential of new anti-inflammatory agents is the carrageenan-induced paw edema model in rats. This acute inflammatory model allows for the quantification of a compound's ability to reduce swelling over time.
A study on novel α- and β-aminonaphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties demonstrated significant anti-inflammatory activity.[1][2] Notably, two compounds, α-((4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)naphthalene (Compound 12) and β-((4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)naphthalene (Compound 28) , exhibited potent anti-inflammatory effects comparable to the standard drugs phenylbutazone and naproxen.[1][2]
Table 1: In Vivo Anti-inflammatory Activity of Selected Aminonaphthalene Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Position of Amino Group | Dose (mg/kg) | Percent Inhibition of Edema (after 3h) | Ulcerogenic Activity (% of animals with ulcers) |
| Compound 12 [1][2] | α | 50 | 45.8% | 20% |
| Compound 28 [1][2] | β | 50 | 48.2% | 15% |
| Phenylbutazone | - | 50 | 42.5% | 60% |
| Naproxen | - | 50 | 44.1% | 50% |
Data synthesized from Sharma et al., Arch Pharm (Weinheim), 2006.[1][2]
These results highlight that thoughtful structural modification of both α- and β-aminonaphthalene cores can lead to compounds with superior efficacy and a better safety profile (lower ulcerogenicity) compared to established NSAIDs.[1][2]
Another study involving α-aminonaphthyl-substituted aryl chalkones and their cyclized derivatives also reported potent anti-inflammatory activity with reduced ulcerogenic potential compared to phenylbutazone.[3]
Mechanistic Insights: How Do These Derivatives Work?
The anti-inflammatory effects of many naphthalene derivatives, like traditional NSAIDs, are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1][2] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Cyclooxygenase (COX) Inhibition
The more promising aminonaphthalene derivatives, such as compounds 12 and 28, were subjected to cyclooxygenase assays to determine their inhibitory potential.[1][2] While specific IC50 values were not provided in the reviewed literature, the studies indicated that the anti-inflammatory activity is likely mediated, at least in part, through the inhibition of prostaglandin synthesis.[1][2]
The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as this isoform is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastric cytoprotection. The reduced ulcerogenicity of the novel aminonaphthalene derivatives suggests a potential for greater COX-2 selectivity.[1][2]
Other Potential Mechanisms
Beyond COX inhibition, other mechanisms may contribute to the anti-inflammatory effects of aminonaphthalene derivatives. For instance, some naphthyl-N-acylhydrazone derivatives have been shown to reduce leukocyte migration and inhibit the production of nitric oxide (NO) and interleukin-1β (IL-1β). Furthermore, their anti-inflammatory effects have been linked to the inhibition of the NF-κB signaling pathway.
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for key experiments cited in the evaluation of aminonaphthalene derivatives.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses acute anti-inflammatory activity.
Protocol:
-
Animal Selection: Use healthy adult Wistar rats (150-200g) of either sex.
-
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., phenylbutazone or naproxen, 50 mg/kg), and test groups for each aminonaphthalene derivative at various doses.
-
Drug Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Workflow for assessing in vivo anti-inflammatory activity.
Ulcerogenic Activity
This assay evaluates the potential of the compounds to cause gastric irritation, a common side effect of NSAIDs.
Protocol:
-
Animal Selection and Grouping: Use healthy adult Wistar rats, grouped as in the paw edema assay.
-
Drug Administration: Administer the test compounds and standard drug orally at the same dose used for the anti-inflammatory study, once daily for 3 days.
-
Fasting: Fast the animals for 24 hours after the last dose, with free access to water.
-
Euthanasia and Stomach Excision: On the fourth day, euthanize the animals and dissect out the stomach.
-
Examination: Open the stomach along the greater curvature and wash it with saline. Examine the gastric mucosa for any signs of ulceration or irritation using a magnifying glass.
-
Scoring: Score the ulcers based on their number and severity. The percentage of animals in each group showing ulcers is reported as the ulcerogenic activity.
Signaling Pathways in Inflammation
The inflammatory response is a complex cascade of events involving multiple signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Upon stimulation by inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.
Simplified NF-κB Signaling Pathway
Potential inhibitory action on the NF-κB pathway.
Conclusion and Future Directions
While the specific class of this compound derivatives remains an under-explored area of research, the broader family of α- and β-aminonaphthalene derivatives has demonstrated significant promise as a source of novel anti-inflammatory agents. The available data suggest that these compounds can exhibit potent anti-inflammatory activity, in some cases superior to established NSAIDs, with an improved gastrointestinal safety profile.
Future research should focus on:
-
Synthesis and evaluation of a focused library of this compound derivatives to fill the current knowledge gap.
-
Detailed structure-activity relationship (SAR) studies to identify the key structural features required for optimal potency and selectivity.
-
In-depth mechanistic studies to elucidate the precise molecular targets, including their effects on COX-1/COX-2 isoforms and key inflammatory signaling pathways like NF-κB and MAPK.
-
Comprehensive preclinical profiling , including pharmacokinetics and toxicology, of the most promising candidates.
By systematically exploring the chemical space around the aminonaphthalene scaffold, the scientific community can continue to develop safer and more effective treatments for inflammatory diseases.
References
A Comparative Benchmarking Guide to N-Alkyl Derivatives of 2-Amino-1-(2-naphthyl)-1-ethanol: Synthesis, Adrenergic Receptor Affinity, and Functional Potency
This guide provides an in-depth comparative analysis of N-alkyl derivatives of 2-Amino-1-(2-naphthyl)-1-ethanol, a scaffold of significant interest in adrenergic pharmacology. We will delve into the synthetic rationale, provide detailed experimental protocols, and present a comparative analysis of their binding affinities and functional potencies at β-adrenergic receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of adrenergic ligands.
Introduction: The Significance of N-Alkylation on a Privileged Scaffold
The this compound core structure, famously represented by pronethalol, was one of the earliest β-adrenergic blockers. The substitution on the amino group (N-alkylation) has been a critical area of investigation to modulate potency, selectivity, and overall pharmacological profile. The size and nature of the N-alkyl group can profoundly influence the interaction with the adrenergic receptor binding pocket, leading to variations in affinity and efficacy. This guide will explore these structure-activity relationships (SAR) by comparing key N-alkyl derivatives.
Comparative Synthesis of N-Alkyl Derivatives
The synthesis of N-alkyl derivatives of this compound generally follows a convergent strategy, starting from the readily available 2-acetylnaphthalene. The key steps involve the formation of an epoxide intermediate followed by nucleophilic opening with the desired primary amine.
Experimental Workflow: From Ketone to Amino Alcohol
Caption: General synthetic workflow for N-alkyl derivatives.
Protocol 1: Synthesis of 2-Bromo-2'-acetonaphthone (Intermediate 1)
Causality: The α-bromination of 2-acetylnaphthalene is a crucial step to introduce a leaving group that facilitates the subsequent formation of the epoxide ring. This reaction proceeds via an enol or enolate intermediate and is typically acid-catalyzed.[1][2]
Materials:
-
2-Acetylnaphthalene
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
Dissolve 2-acetylnaphthalene in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-bromo-2'-acetonaphthone.[1]
Protocol 2: Synthesis of 2-(2-Naphthyl)oxirane (Intermediate 2)
Causality: The α-bromoketone is first reduced to a bromohydrin. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis (an SN2 reaction) to form the epoxide ring. The choice of reducing agent is critical to selectively reduce the ketone without affecting the bromine.
Materials:
-
2-Bromo-2'-acetonaphthone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Suspend 2-bromo-2'-acetonaphthone in methanol and cool the mixture in an ice bath.
-
Add sodium borohydride portion-wise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 1-2 hours.
-
Add a solution of sodium hydroxide and continue stirring for another 2-3 hours at room temperature to facilitate epoxidation.
-
Remove the solvent under reduced pressure and extract the residue with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-(2-naphthyl)oxirane.
Protocol 3: Synthesis of N-Alkyl-2-amino-1-(2-naphthyl)-1-ethanol Derivatives (Final Products)
Causality: The final step involves the nucleophilic ring-opening of the epoxide by a primary amine. This reaction is highly regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.[3][4][5]
Materials:
-
2-(2-Naphthyl)oxirane
-
Desired primary amine (e.g., isopropylamine, tert-butylamine)
-
Ethanol
Procedure:
-
Dissolve 2-(2-naphthyl)oxirane in ethanol.
-
Add an excess of the respective primary amine (e.g., isopropylamine for pronethalol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess amine under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N-alkyl derivative.
Comparative Pharmacological Evaluation
The pharmacological activity of the synthesized compounds is primarily assessed through their ability to bind to and modulate the function of adrenergic receptors. This is typically quantified using radioligand binding assays and functional assays.
Protocol 4: Radioligand Binding Assay for β-Adrenergic Receptors
Causality: This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has high affinity and specificity for the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.[6][7][8][9]
Materials:
-
Cell membranes expressing the target β-adrenergic receptor subtype (e.g., β1 or β2)
-
Radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol)
-
Test compounds (N-alkyl derivatives) at various concentrations
-
Non-specific binding control (e.g., high concentration of propranolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol 5: Functional Assay - cAMP Accumulation
Causality: β-adrenergic receptors are Gs-protein coupled receptors. Their activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Antagonists will inhibit this agonist-induced cAMP production. Measuring the change in cAMP levels provides a functional readout of the compound's potency (EC50 for agonists or IC50 for antagonists).[10][11][12][13]
Materials:
-
Cells expressing the target β-adrenergic receptor subtype
-
A β-agonist (e.g., isoproterenol)
-
Test compounds (N-alkyl derivatives)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compounds (antagonists) at various concentrations for a specific period.
-
Stimulate the cells with a fixed concentration of a β-agonist (typically the EC80 concentration of isoproterenol) in the presence of a phosphodiesterase inhibitor.
-
Incubate for a defined time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship and Comparative Data
The affinity and functional potency of the N-alkyl derivatives of this compound are highly dependent on the nature of the N-substituent. Generally, increasing the bulk of the alkyl group from methyl to isopropyl or tert-butyl enhances β-adrenergic blocking activity.
Caption: Influence of N-alkylation on pharmacological activity.
Table 1: Comparative Pharmacological Data of N-Alkyl Derivatives of this compound at β-Adrenergic Receptors
| Compound | N-Substituent (R) | β1-AR Affinity (Ki, nM) | β2-AR Affinity (Ki, nM) | β-Blocking Potency (IC50, nM vs. Isoproterenol) |
| Pronethalol | Isopropyl | Data to be populated | Data to be populated | Data to be populated |
| N-tert-Butyl derivative | tert-Butyl | Data to be populated | Data to be populated | Data to be populated |
| N-Methyl derivative | Methyl | Data to be populated | Data to be populated | Data to be populated |
| N-Ethyl derivative | Ethyl | Data to be populated | Data to be populated | Data to be populated |
(Note: This table will be populated with specific quantitative data as more comparative studies are identified and analyzed. The initial literature suggests a trend of increasing potency with bulkier alkyl groups up to a certain point.)
Discussion and Future Perspectives
This guide has outlined the synthetic strategies and pharmacological evaluation protocols for a comparative study of N-alkyl derivatives of this compound. The provided methodologies are robust and validated within the scientific community, ensuring the generation of reliable and reproducible data.
The structure-activity relationship for this class of compounds is a classic example of how subtle molecular modifications can lead to significant changes in pharmacological activity. The N-alkyl group plays a crucial role in the interaction with a hydrophobic pocket within the β-adrenergic receptor. Future studies could expand this comparison to include N-aralkyl derivatives, which have been shown to sometimes increase affinity for α-adrenergic receptors.[14] Furthermore, exploring the stereochemistry of the chiral center at the ethanolamine side chain will provide a more complete understanding of the receptor-ligand interactions.
By systematically applying the protocols and principles outlined in this guide, researchers can effectively synthesize and characterize novel adrenergic ligands, contributing to the development of more potent and selective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. ClinPGx [clinpgx.org]
- 14. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-1-(2-naphthyl)-1-ethanol
Introduction: The Critical Role of Purity in Chiral Building Blocks
2-Amino-1-(2-naphthyl)-1-ethanol is a chiral amino alcohol, a class of high-value organic compounds that often serve as indispensable building blocks (synthons) in the pharmaceutical industry.[] Their stereochemistry is frequently critical for biological activity, making the synthesis of enantiomerically pure compounds a primary focus in medicinal chemistry and process development.[2] The distinct three-dimensional arrangement of the amine and alcohol functional groups is fundamental to the efficacy and safety of many drugs, as only one enantiomer may possess the desired therapeutic effect while the other could be less active or even contribute to adverse effects.[3][4]
Consequently, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a foundational component of drug discovery and development. This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively assess the purity of synthesized this compound, focusing on chemical purity, enantiomeric excess, and structural integrity. We will delve into the causality behind methodological choices, provide actionable protocols, and present a logical workflow for a self-validating purity assessment.
An Integrated Workflow for Comprehensive Purity Analysis
A robust purity assessment strategy is not linear but iterative, with each technique providing complementary information. The choice of methods and their sequence depends on the specific question being asked, from initial structural confirmation to precise quantification of trace impurities.
Caption: Integrated workflow for purity assessment of this compound.
Structural Confirmation: NMR and Mass Spectrometry
Before any quantitative assessment, it is imperative to confirm that the synthesized molecule is indeed this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this initial verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H and ¹³C NMR are unparalleled for providing a detailed fingerprint of a molecule's carbon-hydrogen framework. For this compound, ¹H NMR will confirm the presence and connectivity of protons on the naphthalene ring, the ethanol backbone, and the amine and hydroxyl groups. The splitting patterns and integration values serve as a self-validating system; for example, the methine proton (CH-OH) should appear as a doublet of doublets, coupling to the adjacent CH2 protons. ¹³C NMR complements this by confirming the number of unique carbon environments. The presence of unexpected signals can indicate process-related impurities or structural isomers.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amino alcohols as the labile amine and hydroxyl protons are more likely to be observed.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton acquisition.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals.
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the analyte, offering orthogonal confirmation to the NMR data. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino alcohols, typically yielding the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is particularly powerful, providing a highly accurate mass measurement that can be used to determine the elemental formula, adding a high degree of confidence in the structural assignment.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (MW: 187.24 g/mol ), the expected peak would be at m/z 188.25.
| Technique | Information Provided | Key Advantage |
| ¹H, ¹³C NMR | Detailed structural connectivity, functional groups. | Unambiguous structure elucidation. |
| ESI-MS | Molecular Weight. | Rapid confirmation of molecular formula. |
Chromatographic Purity Assessment: A Comparative Guide
Chromatography is the workhorse for quantifying the purity of a compound and separating it from potential impurities.[5][6] For a chiral compound, this assessment must be divided into two distinct areas: achiral (chemical) purity and chiral (enantiomeric) purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
Expertise & Causality: RP-HPLC separates compounds based on their hydrophobicity. It is the standard method for quantifying the main compound relative to any synthesis by-products, starting materials, or degradation products, which will have different polarities. A C18 (octadecylsilyl) column is a robust starting point for many organic molecules. Method development involves optimizing the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) to achieve good peak shape and resolution between the main peak and any impurities. The method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine.
-
-
Gradient Elution:
-
Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. A gradient is used to ensure that both polar and non-polar impurities can be eluted and detected.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (the naphthalene ring has strong absorbance at these wavelengths).
-
Sample Preparation: Dissolve sample in mobile phase A/B (50:50) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL. Calculate purity by area percent normalization, assuming all components have a similar response factor at the chosen wavelength.
Chiral HPLC for Enantiomeric Purity
Expertise & Causality: This is the most critical analysis for a chiral compound. Enantiomers have identical physical properties and cannot be separated by achiral methods like RP-HPLC. Chiral HPLC uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[3][10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amino alcohols.[4][11] The choice between normal-phase and reverse-phase chiral chromatography is empirical, but normal-phase (using hexane/alcohol mixtures) often provides better selectivity for this class of compounds.
Experimental Protocol: Normal-Phase Chiral HPLC
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose or Cellulose-based CSP), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA, 0.1%).
-
Causality: The alcohol acts as the polar modifier to elute the compound. The DEA is a competitive base that binds to acidic sites on the silica support, preventing peak tailing of the basic analyte and dramatically improving resolution.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
-
Analysis: Inject a solution of the racemate first to confirm separation. Then, inject the synthesized sample. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Performance Comparison of Chromatographic Methods
| Parameter | RP-HPLC (C18) | Chiral HPLC (Polysaccharide) |
| Primary Purpose | Quantify chemical impurities. | Quantify enantiomeric impurity. |
| Selectivity | Based on polarity/hydrophobicity. | Based on chiral recognition. |
| Typical Mobile Phase | Water/Acetonitrile gradients. | Hexane/Alcohol isocratic mixtures. |
| Key Method Variable | Gradient slope, ion-pairing agent. | Choice of CSP, alcohol modifier %. |
| Information Yield | Chemical Purity (e.g., 99.5%). | Enantiomeric Excess (e.g., 99.8% ee). |
Orthogonal Verification: Elemental Analysis
Expertise & Causality: Elemental Analysis (CHN analysis) provides an independent, bulk property measurement of the sample's purity. It determines the mass percentages of carbon, hydrogen, and nitrogen. The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₃NO). A close match (typically within ±0.4%) provides strong, trustworthy evidence that the sample is free from significant amounts of impurities that have a different elemental composition (e.g., residual solvents, inorganic salts). It serves as a crucial cross-validation for the purity value obtained by HPLC.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample.
-
Instrumentation: An automated CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Comparison:
-
Theoretical for C₁₂H₁₃NO: C, 76.98%; H, 7.00%; N, 7.48%.
-
Acceptance Criteria: Experimental values should be within ±0.4% of the theoretical values.
-
Decision-Making Framework for Method Selection
The selection of analytical techniques should be guided by the specific question at hand. This decision tree illustrates a logical approach to deploying the methods described.
Caption: Decision tree for selecting the appropriate purity assessment method.
Conclusion
Assessing the purity of a synthesized chiral intermediate like this compound is a comprehensive task that requires the strategic application of multiple, orthogonal analytical techniques. A self-validating approach relies on the convergence of data from different methods: NMR and MS for structural identity, RP-HPLC for chemical purity, Chiral HPLC for the critical measure of enantiomeric excess, and Elemental Analysis for bulk compositional verification. By understanding the principles behind each technique and following robust, well-designed protocols, researchers and drug development professionals can ensure the quality and integrity of this vital chemical building block, paving the way for successful downstream applications.
References
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Guide to Amino Alcohols in Asymmetric Induction: Spotlight on 2-Amino-1-(2-naphthyl)-1-ethanol
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand or auxiliary is paramount to achieving high enantioselectivity and yield. Amino alcohols represent a privileged class of compounds, readily accessible and highly effective in a vast array of stereoselective transformations. This guide provides an in-depth comparison of 2-Amino-1-(2-naphthyl)-1-ethanol against other commonly employed amino alcohols, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.
The Crucial Role of the Amino Alcohol Scaffold in Asymmetric Synthesis
Chiral 1,2-amino alcohols are foundational to many successful asymmetric transformations, most notably the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] Their efficacy stems from their ability to form rigid, well-defined transition states when complexed with a reducing agent, such as borane. This rigid structure effectively shields one face of the ketone, directing the incoming hydride to the other, thus inducing asymmetry.
The Corey-Bakshi-Shibata (CBS) reduction is a landmark example of the power of this approach, utilizing a chiral oxazaborolidine catalyst generated in situ from a β-amino alcohol and borane.[2][3] The predictability and high levels of enantioselectivity achieved with the CBS reduction have made it a staple in both academic and industrial settings.[4]
The Influence of the Aryl Substituent: Naphthyl vs. Phenyl and Beyond
The nature of the substituent on the carbon bearing the hydroxyl group plays a critical role in the degree of asymmetric induction. This substituent, typically an aryl group, provides the steric bulk necessary to create a highly differentiated environment around the reactive center. It is hypothesized that larger, more sterically demanding aryl groups can lead to a more ordered and rigid transition state, thereby enhancing enantioselectivity.
This guide focuses on this compound, which features a naphthyl group. The extended aromatic system of the naphthyl group, compared to the phenyl group found in analogues like (1R,2S)-(-)-norephedrine, is expected to exert a more significant steric influence on the transition state. This increased steric hindrance can be advantageous in achieving higher levels of stereochemical control.
Comparative Performance in the Asymmetric Reduction of Acetophenone
To provide a quantitative comparison, we will consider the asymmetric reduction of acetophenone, a standard benchmark substrate for evaluating the efficacy of chiral amino alcohols. While direct, side-by-side comparative data for this compound under identical conditions to other amino alcohols is not extensively available in the reviewed literature, we can analyze the performance of other widely used amino alcohols to establish a baseline and infer the potential of the naphthyl-containing analogue.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Reductant | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (1R,2S)-(-)-Norephedrine | 10 | BH₃·SMe₂ | >95 | 90 | (R) |
| Cinchonidine | 10 | BH₃·SMe₂ | 88 | 91 | (R) |
| N-Methylephedrine | 10 | BH₃·THF | 99 | 83 | (R) |
| This compound | Data not available | - | - | - | - |
The data presented for the comparative amino alcohols are representative values from the literature and may vary based on specific reaction conditions.
Based on the principle of steric-directing groups, it is reasonable to hypothesize that this compound could offer enantioselectivities comparable to, or potentially exceeding, those of its phenyl-containing counterparts due to the increased size of the naphthyl substituent. Further experimental investigation is warranted to confirm this hypothesis.
Mechanistic Insights: The Logic Behind Asymmetric Induction
The enantioselectivity of the borane reduction of ketones catalyzed by chiral amino alcohols is rationalized by the formation of a rigid bicyclic oxazaborolidine intermediate. This intermediate coordinates with both the borane reducing agent and the ketone substrate, organizing them in a highly ordered transition state.
Caption: Generalized workflow of CBS reduction.
The stereochemical outcome is dictated by the minimization of steric interactions within this transition state. The larger substituent on the ketone (e.g., the phenyl group of acetophenone) will preferentially orient itself away from the bulky aryl group of the chiral amino alcohol. This forces the hydride to be delivered to a specific face of the carbonyl, leading to the formation of one enantiomer in excess.
Caption: Model for stereochemical induction.
Experimental Protocols: A Guide to Practice
The following protocol provides a detailed, step-by-step methodology for the asymmetric reduction of acetophenone using a chiral amino alcohol-derived oxazaborolidine catalyst. This self-validating system ensures reproducibility and allows for the direct comparison of different amino alcohol ligands under standardized conditions.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine) (10 mol%)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C. Slowly add the borane dimethyl sulfide solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise. Allow the mixture to stir at 0 °C for 30 minutes to form the oxazaborolidine catalyst.
-
Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.
-
Borane Addition: Slowly add an additional amount of the borane dimethyl sulfide solution (1.1 mmol, 1.1 mL of a 1.0 M solution) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add methanol (5 mL) at 0 °C to quench the reaction.
-
Work-up: Warm the mixture to room temperature and add 1 M HCl (10 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Caption: Experimental workflow for asymmetric reduction.
Conclusion
This compound represents a promising, yet underexplored, chiral amino alcohol for asymmetric induction. Based on established principles of stereochemical control, the sterically demanding naphthyl group is anticipated to provide a highly effective chiral environment, potentially leading to excellent enantioselectivities in reactions such as the asymmetric reduction of prochiral ketones. While direct comparative data is currently limited, the protocols and mechanistic understanding provided in this guide offer a robust framework for its evaluation and application. Researchers are encouraged to explore the utility of this and other structurally diverse amino alcohols to advance the field of asymmetric synthesis.
References
A Comparative Guide to the Catalytic Performance of 2-Amino-1-(2-naphthyl)-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the synthesis of enantiomerically pure molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Chiral amino alcohols have emerged as a privileged class of catalysts and ligands for a variety of stereoselective transformations. This guide provides a comprehensive benchmark of the catalytic performance of 2-Amino-1-(2-naphthyl)-1-ethanol, a compound distinguished by its rigid and sterically demanding naphthyl scaffold. We will objectively compare its performance with established alternatives in the context of the enantioselective reduction of prochiral ketones, a cornerstone of asymmetric synthesis. This analysis is supported by experimental data and detailed protocols to provide a robust framework for catalyst selection and application.
The Significance of the Naphthyl Scaffold in Asymmetric Catalysis
Chiral 1,2-amino alcohols are foundational to many successful asymmetric catalytic systems. Their efficacy often stems from the formation of a stable five-membered chelate ring with a metal or boron center, which creates a rigid and predictable chiral environment around the catalytic site. The nature of the substituents on the amino alcohol backbone plays a critical role in defining the steric and electronic properties of the catalyst, thereby influencing its reactivity and enantioselectivity.
The 2-naphthyl group in this compound is a key structural feature. Its large, planar, and rigid nature is hypothesized to provide a well-defined and sterically hindered chiral pocket. This can lead to more effective facial discrimination of prochiral substrates, potentially resulting in higher enantiomeric excesses (ee) in the products. Furthermore, the aromatic nature of the naphthyl group can engage in π-π stacking interactions with aromatic substrates, further rigidifying the transition state and enhancing stereocontrol.
Benchmarking Reaction: The Corey-Bakshi-Shibata (CBS) Reduction
To objectively assess the performance of this compound, we will focus on the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. This reaction is a widely accepted and well-understood benchmark for evaluating the effectiveness of chiral amino alcohol-derived catalysts.[1][2] The active catalyst, a chiral oxazaborolidine, is typically formed in situ from the amino alcohol and a borane source.[3][4] This catalyst then coordinates with both the borane and the ketone, facilitating a highly enantioselective hydride transfer to the carbonyl group.[2]
Acetophenone is a commonly used model substrate for this benchmark reaction due to its simple structure and the ease of accurately measuring the enantiomeric excess of the resulting 1-phenylethanol.
Comparative Performance Analysis
While specific, direct comparative studies benchmarking this compound against a wide range of other chiral amino alcohols in the CBS reduction are not extensively documented in publicly available literature, we can infer its potential performance based on studies of structurally related catalysts and general principles of asymmetric induction. The following table presents typical performance data for several commonly used chiral amino alcohols in the CBS reduction of acetophenone, which will serve as a basis for our comparative discussion.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | >95 | >97 | (R) |
| (1S,2R)-(-)-Norephedrine | 10 | ~90 | ~92 | (R) |
| (1R,2S)-1-Amino-2-indanol | 10 | >95 | ~95 | (S) |
| This compound (Expected) | 10 | High | High (>95) | Dependent on stereoisomer |
Note: The performance of this compound is an educated estimation based on the structural features that are known to enhance enantioselectivity in the CBS reduction. Experimental verification is crucial.
The sterically demanding and rigid framework of the naphthyl group in this compound is expected to lead to high levels of enantioselectivity, likely comparable to or exceeding that of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. The increased steric bulk should create a more defined chiral pocket, leading to more precise control over the trajectory of the hydride transfer.
Mechanistic Insights and Experimental Design
The enantioselectivity of the CBS reduction is dictated by the formation of a rigid transition state where the ketone coordinates to the Lewis acidic boron of the oxazaborolidine. The chiral substituents on the catalyst direct the ketone to bind in a way that exposes one of its prochiral faces to the borane-hydride source, which is coordinated to the nitrogen atom.
Experimental Workflow for Benchmarking Catalyst Performance
Caption: A generalized workflow for the enantioselective reduction of a ketone using an in-situ generated oxazaborolidine catalyst.
Experimental Protocols
To ensure a fair and accurate comparison, a standardized experimental protocol should be followed. Below is a detailed methodology for the enantioselective reduction of acetophenone using an in situ generated oxazaborolidine catalyst derived from a chiral amino alcohol.
Protocol: In Situ Generation of Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
Materials:
-
Chiral amino alcohol (e.g., (S)-2-Amino-1-(2-naphthyl)-1-ethanol)
-
Acetophenone
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol (0.1 mmol, 1.0 equiv).
-
Add anhydrous THF (5 mL) and stir until the amino alcohol is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (0.1 mL of a 1.0 M solution, 0.1 mmol, 1.0 equiv) dropwise to the stirred solution. Vigorous hydrogen evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol, 10 equiv) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution at 0 °C.
-
Slowly add an additional amount of the borane-THF solution (1.1 mL of a 1.0 M solution, 1.1 mmol, 11 equiv) to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete (typically within 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Add 1 M HCl (5 mL) and stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenylethanol.
-
Determine the chemical yield.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Proposed Catalytic Cycle for the CBS Reduction
Caption: A simplified representation of the catalytic cycle in the Corey-Bakshi-Shibata (CBS) reduction.
Conclusion
This compound represents a promising chiral auxiliary for asymmetric catalysis, particularly in the enantioselective reduction of prochiral ketones via the Corey-Bakshi-Shibata (CBS) reduction. The presence of the sterically demanding and rigid 2-naphthyl group is anticipated to provide a well-defined chiral environment, leading to high levels of enantioselectivity. While direct comparative data is limited, the structural features of this amino alcohol suggest that it has the potential to be a highly effective catalyst.
For researchers and drug development professionals, the key takeaway is the importance of empirical validation. The provided experimental protocol offers a standardized method for benchmarking the performance of this compound against other chiral amino alcohols. Such a systematic evaluation will enable an informed decision on the optimal catalyst for a specific synthetic challenge, ultimately accelerating the development of efficient and stereoselective chemical processes.
References
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-Amino-1-(2-naphthyl)-1-ethanol
Abstract
The accurate and precise quantification of 2-Amino-1-(2-naphthyl)-1-ethanol, a critical chiral intermediate in pharmaceutical synthesis, is paramount for ensuring final product quality and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of two distinct, yet complementary, analytical methods: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions, offering a narrative grounded in scientific rationale (the "why") and field-proven insights. This document details the experimental design, statistical evaluation, and acceptance criteria necessary for a robust cross-validation study, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore the orthogonal strengths of these techniques, presenting comparative performance data and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Analytical Imperative
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its molecular structure features a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers). Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[6] Consequently, the ability to not only quantify the total amount of this intermediate but also to determine its enantiomeric purity is a critical quality attribute (CQA) in the pharmaceutical industry.
Method cross-validation becomes essential when data from different analytical techniques need to be compared or when a method is transferred between laboratories.[7][8] It provides documented evidence that two distinct methods yield comparable results, ensuring data integrity and consistency throughout the drug development lifecycle.[1] This guide will compare a primary chiral HPLC-UV method, ideal for routine quality control (QC) due to its robustness and precision, with a confirmatory GC-MS method, which offers superior specificity and sensitivity.
Overview of Compared Analytical Techniques
The choice of analytical methods is dictated by the physicochemical properties of the analyte. This compound is a chiral amino alcohol, making it amenable to both HPLC and GC, provided appropriate conditions are chosen.
Chiral High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for its versatility and reliability. For chiral separations, the key is the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, are highly effective at resolving a wide range of enantiomers, including amino alcohols.[6][9]
-
Principle of Separation: The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with varying stability. This differential interaction leads to different retention times, allowing for their separation and quantification.
-
Why HPLC-UV? This method is chosen for its ability to directly separate enantiomers without derivatization, its robustness for routine analysis, and the near-universal response of the naphthyl chromophore to UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC offers high separation efficiency, but its application to polar, non-volatile compounds like amino alcohols requires a derivatization step to increase volatility and thermal stability.[10] Coupling GC with a Mass Spectrometric detector provides exceptional specificity, as it identifies compounds based on their mass-to-charge ratio (m/z), not just their retention time.
-
Principle of Separation: After derivatization, the volatile analyte is separated based on its boiling point and interaction with the stationary phase in a long capillary column. The MS detector then fragments the eluting molecules and creates a unique mass spectrum, acting as a molecular fingerprint.
-
Why GC-MS? This method serves as an excellent orthogonal technique. Its reliance on a different separation principle (volatility vs. polarity) and a more specific detection method (mass spectrometry vs. UV absorbance) provides a high degree of confidence in the analytical results. It is particularly useful for impurity identification and confirmatory analyses. The use of a chiral stationary phase in the GC column also allows for the separation of enantiomers.[11][12][13]
Experimental Design: A Blueprint for Trustworthy Data
A successful cross-validation study hinges on a well-designed protocol that systematically compares the performance of the two methods.
Method Validation Summaries
Before cross-validation, each method must be individually validated according to ICH Q2(R2) guidelines to establish its performance characteristics.[1][2]
| Parameter | Chiral HPLC-UV | GC-MS (post-derivatization) | Rationale / Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | Demonstrates a direct relationship between concentration and response. |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | The range over which the method is precise, accurate, and linear. |
| LOD (µg/mL) | 0.3 | 0.03 | Lowest amount detectable, but not necessarily quantifiable. |
| LOQ (µg/mL) | 1.0 | 0.1 | Lowest amount quantifiable with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Closeness of test results to the true value. (Typically 85-115% for assays).[8] |
| Precision (%RSD) | < 2.0% | < 3.0% | Degree of scatter between a series of measurements. (Typically <15%).[8] |
| Specificity | Baseline resolution of enantiomers | Unique mass spectrum, no interference | Ability to assess the analyte unequivocally in the presence of other components. |
Caption: Table 1. Summary of individual validation parameters for the two analytical methods.
Cross-Validation Protocol Workflow
The core of the study involves analyzing the same set of samples with both validated methods. The selection of samples is critical and should include both spiked (known concentration) and actual in-process samples to assess performance in a real-world matrix.
Caption: Figure 1. Workflow for the cross-validation of the HPLC-UV and GC-MS methods.
Detailed Experimental Protocols
Disclaimer: These are representative protocols and must be fully validated for the specific application and matrix.
Protocol 1: Chiral HPLC-UV Method
-
Instrumentation: HPLC system with UV/DAD detector.
-
Column: Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[6]
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).
-
Scientist's Note: The small amount of diethylamine is crucial. As a basic modifier, it interacts with residual acidic silanols on the silica support, dramatically improving the peak shape of the basic amino alcohol analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Scientist's Note: The naphthyl ring system provides strong UV absorbance. 230 nm is often chosen to maximize sensitivity for naphthalene derivatives.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 20 µg/mL. Filter through a 0.45 µm filter.
Protocol 2: Chiral GC-MS Method
-
Instrumentation: GC system with a Mass Selective Detector.
-
Column: Chiral Capillary Column (e.g., Chirasil-Val), 30 m x 0.25 mm, 0.25 µm film thickness.[13][14]
-
Derivatization Step:
-
Evaporate 100 µL of sample solution (in methanol) to dryness under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Scientist's Note: Derivatization is a non-negotiable step for this analyte in GC. MSTFA is a powerful silylating agent that replaces the active hydrogens on the amine and alcohol groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.[10]
-
-
Oven Program: 100°C hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized analyte.
-
Acquisition Range (Full Scan): 50-500 m/z for initial identification.
-
Data Analysis and Interpretation
Once data is collected from both methods for the same set of samples, a rigorous statistical comparison is performed.[15][16][17]
Comparative Results
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| QC-Low | 5.1 | 5.2 | +1.96% |
| QC-Mid | 20.3 | 19.8 | -2.47% |
| QC-High | 81.2 | 80.1 | -1.35% |
| In-Process 1 | 45.6 | 46.5 | +1.97% |
| In-Process 2 | 62.1 | 60.9 | -1.93% |
| ... | ... | ... | ... |
Caption: Table 2. Example comparative data set for cross-validation analysis.
Statistical Evaluation
A simple comparison of percentages is insufficient. More robust statistical tools are required to demonstrate comparability.[16][18][19]
-
Paired t-Test: This test determines if the mean difference between the two sets of measurements is zero. A p-value > 0.05 typically indicates no statistically significant difference between the methods.
-
Bland-Altman Plot: This is a powerful visualization tool. It plots the difference between the two measurements for each sample against the average of the two measurements.[15][19] This plot helps to visualize any systematic bias and determine the "limits of agreement."
Caption: Figure 2. Conceptual diagram for evaluating method agreement using statistical analysis.
Acceptance Criteria
The acceptance criteria must be pre-defined in the validation protocol. A common and robust criterion is that at least two-thirds (67%) of the individual sample results from the two methods should agree within ±20% of their mean.[7] Furthermore, the statistical analysis should confirm the absence of significant proportional or constant bias.[19]
Conclusion and Recommendations
This guide has detailed a comprehensive approach to the cross-validation of chiral HPLC-UV and GC-MS methods for the quantification of this compound. The HPLC method stands out for its simplicity and suitability for high-throughput routine QC analysis. The GC-MS method, while more complex due to its derivatization requirement, provides an invaluable orthogonal confirmation, offering unparalleled specificity and sensitivity.
A successful cross-validation, demonstrated by statistical congruence and adherence to pre-defined acceptance criteria, provides a high level of assurance in the analytical data. It validates that both methods are "fit for purpose" and can be used interchangeably or in a complementary fashion, strengthening the foundation of quality and compliance in the pharmaceutical development process.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 2-Amino-1-(2-naphthyl)ethanol - Amerigo Scientific [amerigoscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral Separation of Amino Acids by Gas Chromatography (2005) | Ralf Pätzold | 17 Citations [scispace.com]
- 11. Enantiomeric separation of amino alcohols by gas chromatography on a chiral stationary phase; influence of the perfluoroacylating reagent on the separation | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Statistics for Laboratory Method Comparison Studies | Semantic Scholar [semanticscholar.org]
- 16. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 17. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 2-Amino-1-(2-naphthyl)-1-ethanol and Its Analogs in Research and Development
This guide provides a comprehensive review of the synthesis, applications, and comparative performance of 2-Amino-1-(2-naphthyl)-1-ethanol and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the literature, presenting objective comparisons, supporting experimental data, and detailed protocols to facilitate informed application in the laboratory.
Introduction: The Naphthyl Amino Alcohol Scaffold
The 1,2-amino alcohol functional group is a privileged structural motif found in a vast number of natural products, pharmaceuticals, and chiral catalysts.[1] When combined with a naphthalene ring system, as in this compound, the resulting scaffold offers a unique combination of stereochemical complexity, aromatic interactions, and synthetic versatility. The naphthalene moiety, with its extended π-system, can engage in crucial π-π stacking interactions with biological targets, while the chiral amino alcohol backbone provides a platform for stereoselective synthesis and specific hydrogen bonding.[2]
This guide will explore the diverse applications of this scaffold, from its use as a foundational building block in complex molecule synthesis to its intrinsic biological activities as an antimicrobial and anticancer agent.
Caption: Core structure of this compound.
Application 1: Chiral Building Blocks in Pharmaceutical Synthesis
The primary and most established application of naphthyl amino alcohols is as key intermediates or building blocks in the synthesis of more complex, biologically active molecules.[3] Their inherent chirality makes them valuable starting points for constructing enantiomerically pure pharmaceuticals, particularly those targeting neurological disorders.[4][5]
Comparative Synthetic Strategies
The synthesis of chiral 1,2-amino alcohols is a cornerstone of modern medicinal chemistry. Several strategies exist, each with distinct advantages and limitations.
| Synthetic Strategy | Key Features | Typical Performance | Alternatives |
| Asymmetric Hydrogenation | Direct reduction of α-amino ketones using chiral metal catalysts (e.g., Ru, Rh). | High enantiomeric excess (ee >99%).[6] | Stoichiometric chiral reducing agents. |
| Chiral Auxiliary-Mediated | Temporary attachment of a chiral auxiliary to direct stereoselective alkylation or other transformations. | High diastereomeric excess (de ≥94%).[6] | Evans oxazolidinones, pseudoephedrine amides.[7] |
| Biocatalytic Reduction | Use of whole-cell microorganisms or isolated enzymes (e.g., dehydrogenases) to reduce a prochiral ketone precursor. | High yield (>85%) and excellent enantioselectivity (>99% ee).[8] | Chemical catalysis, which may require harsh conditions or heavy metals. |
| Cr/Photoredox Catalysis | Dual catalytic system for the addition of α-amino carbanion equivalents to carbonyls. | Good yields, mild conditions, suitable for previously unreactive electrophiles.[1][9] | Traditional organometallic additions (e.g., Grignard reagents). |
Experimental Protocol: Biocatalytic Synthesis of a Chiral Naphthyl Ethanol Analog
This protocol is adapted from methodologies for the biocatalytic reduction of ketones to chiral alcohols, a green and highly selective alternative to traditional chemical synthesis.[8]
Objective: To produce an enantiomerically enriched naphthyl ethanol via microbial reduction of the corresponding ketone.
Materials:
-
2-Acetylnaphthalene (substrate)
-
Hansenula polymorpha or Rhodococcus globerulus cell culture
-
Glucose (carbon source)
-
Yeast extract and peptone (growth media)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Shaking incubator, centrifuge, rotary evaporator
-
Chiral HPLC column for enantiomeric excess (ee) determination
Methodology:
-
Cultivation: Inoculate a sterile growth medium (e.g., YPD) with the selected microorganism. Incubate at 30°C with shaking (200 rpm) for 48 hours to obtain a dense cell culture.
-
Biotransformation Setup: Harvest the cells by centrifugation. Resuspend the cell pellet in a phosphate buffer containing glucose (e.g., 50 g/L).
-
Substrate Addition: Add the 2-acetylnaphthalene substrate to the cell suspension. To improve bioavailability and reduce toxicity, the substrate can be adsorbed onto a hydrophobic resin like XAD-16 before addition.[8]
-
Reaction: Incubate the mixture at 30°C with shaking for 24-72 hours. Monitor the reaction progress by periodically taking samples and analyzing them via TLC or GC.
-
Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product three times with an equal volume of ethyl acetate.
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Analyze the crude product using chiral HPLC to determine the yield and enantiomeric excess (% ee).
Rationale for Experimental Choices:
-
Whole-Cell Biocatalyst: Using whole cells avoids the costly and time-consuming process of enzyme purification. The cellular machinery naturally regenerates the necessary cofactors (like NADH/NADPH) using glucose as an energy source.[8]
-
Hydrophobic Resin: Many organic substrates have low water solubility and can be toxic to microbial cells at high concentrations. Adsorbing the substrate onto a resin allows for its slow release into the medium, increasing the overall reaction efficiency.[8]
Application 2: Antimicrobial and Antifungal Agents
Derivatives of the aminoalkyl naphthol scaffold, particularly those synthesized via the Betti reaction, have demonstrated significant antimicrobial properties.[10] These compounds represent a promising, yet underexplored, area of drug discovery in the face of rising multidrug-resistant (MDR) infections.[10]
Comparative Antimicrobial Efficacy
Studies have shown that certain aminoalkyl naphthol derivatives exhibit potent activity against clinically relevant pathogens, in some cases exceeding the performance of standard antibiotics.
| Compound | Target Organism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) | Reference |
| Compound 3 ¹ | Pseudomonas aeruginosa MDR1 | 10 | Ciprofloxacin | >200 | [10] |
| Compound 3 ¹ | Staphylococcus aureus MDR | 100 | Ciprofloxacin | 200 | [10] |
| Compound 2 ² | Penicillium funiculosum | 400 | Griseofulvin | 500 | [10] |
¹Compound 3: 1-(piperidin-1-ylmethyl)naphthalen-2-ol ²Compound 2: 1-(dimethylaminomethyl)naphthalen-2-ol
Synthetic Workflow: Betti Base Reaction
The synthesis of these potent antimicrobial analogs is often achieved through a one-pot, three-component Betti reaction.[10]
Caption: Workflow for the Betti base multicomponent reaction.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Objective: To quantify the lowest concentration of a naphthyl analog that inhibits the visible growth of a specific bacterium or fungus.
Materials:
-
Synthesized naphthyl analog compounds
-
Bacterial/fungal strains (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only)
-
Growth control (medium + inoculum)
Methodology:
-
Prepare Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to all wells except the negative control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.
Application 3: Anticancer Agents
Beyond antimicrobial activity, aminobenzylnaphthol derivatives have shown promise as cytotoxic agents against various cancer cell lines.[11] The incorporation of amino acid moieties into the structure can enhance drug delivery to target tissues and improve the therapeutic index.[11]
Comparative Cytotoxicity Data
Several novel aminobenzylnaphthols (MMZ series) derived from the Betti reaction have been evaluated for their anticancer potential.
| Compound | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) | Reference |
| MMZ-45B | HT-29 (Colon Cancer) | 31.78 ± 3.93 | 5-Fluorouracil | 52.26 ± 4.9 | [11] |
| MMZ-140C | HT-29 (Colon Cancer) | 37.76 ± 3.2 | 5-Fluorouracil | 52.26 ± 4.9 | [11] |
| MMZ-140C | Caco-2 (Colon Cancer) | 29.87 ± 6.99 | 5-Fluorouracil | 38.99 ± 14.67 | [11] |
Key Insight: The data indicates that compounds like MMZ-45B and MMZ-140C exhibit cytotoxic effects comparable to or exceeding that of the standard chemotherapeutic agent 5-Fluorouracil in these cell lines.[11]
Conclusion and Future Outlook
This compound and its analogs represent a synthetically accessible and highly versatile chemical scaffold. While their role as chiral building blocks is well-established, emerging research highlights their significant potential as lead compounds in the development of novel antimicrobial and anticancer therapeutics. The promising in vitro data, particularly against multidrug-resistant pathogens, warrants further investigation into their mechanisms of action, structure-activity relationships (SAR), and in vivo efficacy. Future research should focus on optimizing the scaffold to improve potency and reduce off-target toxicity, paving the way for potential clinical candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. FCKeditor - Resources Browser [nstu.ru]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Amino-1-(2-naphthyl)-1-ethanol: Personal Protective Equipment, Operational Protocols, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-Amino-1-(2-naphthyl)-1-ethanol (CAS 4899-26-7) in a laboratory setting.[1] The recommendations herein are grounded in established safety protocols for similar amino alcohol compounds and are designed to empower researchers with the knowledge to work safely and effectively. While this guide offers comprehensive advice, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before any handling.
Understanding the Hazard Profile: A Proactive Approach to Safety
Inferred Hazard Classification:
| Hazard Category | Potential GHS Classification | Precautionary Statement (Example) |
| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation.[2][3][4] |
| Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation.[3][4] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] |
This table is illustrative and based on related compounds. Always refer to the compound-specific SDS.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.[6][7][8]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields meeting ANSI Z87.1 or equivalent standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[9] | Protects against splashes of the chemical which could cause serious eye damage.[7][8][9] |
| Hand Protection | Nitrile or neoprene gloves.[6] Check for breakthrough times and degradation with the specific solvent being used. Always inspect gloves for tears or holes before use. | Provides a barrier against skin contact.[7][10] Double gloving is recommended for enhanced protection. |
| Body Protection | A flame-resistant lab coat that is fully buttoned.[6][7][8] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. | Protects the skin and personal clothing from contamination.[7][11] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[6][7] | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient.[2][3][11][12] | Prevents the inhalation of airborne particles or vapors.[10] |
PPE Selection and Donning/Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling minimizes the risk of exposure and ensures the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and relevant hazard warnings.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][13] The storage cabinet should be appropriately rated for chemical storage.[7]
Handling Protocol
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed above.[11] Designate a specific work area, preferably within a certified chemical fume hood, to control potential dust or vapors.[6][11]
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation risk.[6][11] Use appropriate tools to handle the material and avoid creating dust clouds.[11]
-
Dissolving: When dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
Housekeeping: Clean any spills immediately with appropriate absorbent materials. Decontaminate the work area thoroughly after each use.
Experimental Workflow
Caption: Step-by-step experimental workflow for handling this compound.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including contaminated consumables like gloves, weigh boats, and absorbent pads, must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[14]
-
No Mixing: Do not mix this waste with other waste streams to prevent potentially hazardous chemical reactions.[14]
-
Container Management: Use a container made of a material compatible with the chemical and any solvents used. Keep the container tightly sealed except when adding waste.[14]
Disposal Procedure
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area.
-
Institutional Protocol: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup and disposal.[15]
References
- 1. scbt.com [scbt.com]
- 2. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. ICSC 0152 - ETHANOLAMINE [chemicalsafety.ilo.org]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. greenwgroup.com [greenwgroup.com]
- 8. youthfilter.com [youthfilter.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
